molecular formula C11H16Si B089869 Trimethyl(4-vinylphenyl)silane CAS No. 1009-43-4

Trimethyl(4-vinylphenyl)silane

カタログ番号: B089869
CAS番号: 1009-43-4
分子量: 176.33 g/mol
InChIキー: OXHSYXPNALRSME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Trimethyl(4-vinylphenyl)silane is a useful research compound. Its molecular formula is C11H16Si and its molecular weight is 176.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-ethenylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHSYXPNALRSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79716-05-5
Record name Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79716-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane, also known as 4-trimethylsilylstyrene, is an organosilicon compound with significant applications in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a stable trimethylsilyl group, allows for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Structural and Physicochemical Properties

This compound is a colorless to light yellow liquid. The presence of the trimethylsilyl group imparts increased thermal stability and hydrophobicity compared to styrene.

PropertyValueReference
Molecular Formula C₁₁H₁₆Si[1]
Molecular Weight 176.33 g/mol [1]
CAS Number 1009-43-4[2]
Appearance Colorless to Light yellow clear liquid[2]
Boiling Point 90 °C / 15 mmHg[1]
Flash Point 76 °C[1]
Density 0.89 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.52[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the vinyl, aromatic, and trimethylsilyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4d2HAromatic protons ortho to Si(CH₃)₃
~7.3d2HAromatic protons ortho to vinyl group
~6.7dd1HVinylic proton (-CH=)
~5.8d1HVinylic proton (=CH₂)
~5.3d1HVinylic proton (=CH₂)
~0.3s9HTrimethylsilyl protons (-Si(CH₃)₃)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the vinyl, aromatic, and trimethylsilyl carbons.

Chemical Shift (ppm)Assignment
~140Aromatic C-Si
~137Aromatic C-vinyl
~136Vinylic -CH=
~133Aromatic CH
~125Aromatic CH
~114Vinylic =CH₂
~ -1Trimethylsilyl -CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3080-3010=C-H stretch (vinyl and aromatic)
2960-2850C-H stretch (methyl)
1630C=C stretch (vinyl)
1600, 1490C=C stretch (aromatic)
1250Si-CH₃ symmetric deformation
840Si-C stretch
990, 910=C-H bend (vinyl)
Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and cleavage of the silicon-carbon bonds.

m/zFragment
176[M]⁺
161[M - CH₃]⁺
145[M - 2CH₃ - H]⁺
103[M - Si(CH₃)₃]⁺
73[Si(CH₃)₃]⁺

Reactivity

The reactivity of this compound is dominated by the vinyl group and the trimethylsilyl group.

Reactivity of the Vinyl Group
  • Polymerization: The vinyl group readily undergoes polymerization, particularly anionic polymerization. It can be copolymerized with other monomers like styrene and isoprene to create block and statistical copolymers. The trimethylsilyl group can influence the reactivity of the monomer and the properties of the resulting polymer.[1][3]

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the silicon group can direct the regioselectivity of the addition.[4]

  • Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, which involves the addition of a Si-H bond across the double bond, typically catalyzed by transition metal complexes.

  • Heck Reaction: As a substituted styrene, it can be expected to participate in palladium-catalyzed Heck reactions, coupling with aryl or vinyl halides.[5][6]

Reactivity of the Trimethylsilyl Group

The aryl-silicon bond is generally stable but can be cleaved under certain conditions. The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of the analogous (4-vinylphenyl)dimethylsilane.[3]

Reaction Scheme:

G 4-Bromostyrene 4-Bromostyrene Grignard_reagent (4-vinylphenyl)magnesium bromide 4-Bromostyrene->Grignard_reagent + Mg / THF Mg Mg THF THF Product This compound Grignard_reagent->Product + Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane

Synthesis of this compound.

Materials:

  • 4-Bromostyrene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorotrimethylsilane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromostyrene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

    • If the reaction does not start, gentle heating may be required. Once initiated, the addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorotrimethylsilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add chlorotrimethylsilane dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product is then purified by vacuum distillation.

Purification by Vacuum Distillation

Styrenic compounds are prone to polymerization at elevated temperatures. Therefore, purification by distillation should be performed under reduced pressure.[7][8]

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Add a polymerization inhibitor (e.g., a small amount of hydroquinone or 4-tert-butylcatechol) to the crude this compound.

  • Heat the distillation flask gently using an oil bath.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., ~90 °C at 15 mmHg).

Logical Relationships in Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start 4-Bromostyrene + Mg Grignard Formation of (4-vinylphenyl)magnesium bromide Start->Grignard in THF Reaction Reaction with Chlorotrimethylsilane Grignard->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (NH4Cl quench, Extraction) Crude_Product->Workup Drying Drying over MgSO4 Workup->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Synthesis and Purification Workflow.

Safety and Handling

This compound is a combustible liquid.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, eye protection, and face protection should be worn. Store in a cool, well-ventilated place. As it is a styrenic monomer, it may be stabilized with an inhibitor to prevent polymerization during storage.

Conclusion

This compound is a valuable monomer for the synthesis of advanced polymeric materials. This guide has provided a detailed overview of its chemical properties, spectroscopic data, reactivity, and experimental procedures for its synthesis and purification. This information is intended to be a valuable resource for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of trimethyl(4-vinylphenyl)silane, a valuable monomer in polymer chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, comparative data, and mechanistic insights into various synthetic routes.

Introduction

This compound is a bifunctional molecule featuring a vinyl group amenable to polymerization and a trimethylsilyl group that can impart desirable properties such as thermal stability, hydrophobicity, and solubility to the resulting polymers. Its synthesis is of significant interest for the development of advanced materials, including resins, coatings, and specialized polymers for biomedical applications. This guide explores three primary synthetic pathways: Grignard reaction, Wittig reaction, and Heck coupling, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given application.

Synthetic Pathways Overview

Three principal methods for the synthesis of this compound are discussed:

  • Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from a halo-substituted styrene, followed by reaction with a chlorosilane.

  • Wittig Reaction: A reliable method for alkene synthesis, the Wittig reaction can be employed to form the vinyl group from a silyl-substituted benzaldehyde.

  • Heck Coupling: This palladium-catalyzed cross-coupling reaction offers a direct route to form the vinyl group by coupling a silyl-substituted aryl halide with ethylene.

The logical relationship between these pathways, starting from common precursors, is illustrated in the diagram below.

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_heck Heck Coupling 4-Bromostyrene 4-Bromostyrene Grignard Reagent Grignard Reagent 4-Bromostyrene->Grignard Reagent Mg, THF 4-Bromo(trimethylsilyl)benzene 4-Bromo(trimethylsilyl)benzene 4-Bromostyrene->4-Bromo(trimethylsilyl)benzene n-BuLi, Chlorotrimethylsilane (alternative start) 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Trimethylsilylbenzaldehyde 4-Trimethylsilylbenzaldehyde 4-Bromobenzaldehyde->4-Trimethylsilylbenzaldehyde 1. n-BuLi 2. Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Wittig Ylide Wittig Ylide Methyltriphenylphosphonium bromide->Wittig Ylide Base Ethylene Ethylene Product_H This compound Ethylene->Product_H Product_G This compound Grignard Reagent->Product_G + Chlorotrimethylsilane Product_W This compound 4-Trimethylsilylbenzaldehyde->Product_W Wittig Ylide->Product_W 4-Bromo(trimethylsilyl)benzene->Product_H + Ethylene, Pd catalyst

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Grignard Reaction Protocol

This protocol is adapted from the synthesis of the analogous dimethylsilane and is expected to provide good yields of the target compound.

Reaction Scheme:

4-Br-C₆H₄CH=CH₂ + Mg → 4-(MgBr)-C₆H₄CH=CH₂ 4-(MgBr)-C₆H₄CH=CH₂ + (CH₃)₃SiCl → (CH₃)₃Si-C₆H₄CH=CH₂ + MgBrCl

Materials:

  • 4-Bromostyrene

  • Magnesium turnings

  • Chlorotrimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of 4-bromostyrene (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromostyrene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Chlorotrimethylsilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using hexane as the eluent.

Wittig Reaction Protocol (Conceptual)

This protocol describes a conceptual pathway for the synthesis of this compound via a Wittig reaction. The key intermediate, 4-(trimethylsilyl)benzaldehyde, can be synthesized from 4-bromobenzaldehyde.

Reaction Scheme:

  • Preparation of 4-(trimethylsilyl)benzaldehyde: 4-Br-C₆H₄CHO + n-BuLi → 4-(Li)-C₆H₄CHO 4-(Li)-C₆H₄CHO + (CH₃)₃SiCl → (CH₃)₃Si-C₆H₄CHO + LiCl

  • Wittig Reaction: (CH₃)₃Si-C₆H₄CHO + [Ph₃PCH₃]Br + Base → (CH₃)₃Si-C₆H₄CH=CH₂ + Ph₃PO

Materials:

  • 4-(trimethylsilyl)benzaldehyde

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • Ylide Formation:

    • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Add a strong base (1.1 eq) at 0 °C and stir the mixture until the characteristic orange-red color of the ylide appears.

  • Reaction with Aldehyde:

    • Add a solution of 4-(trimethylsilyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the product to remove triphenylphosphine oxide, typically by column chromatography.

Heck Coupling Protocol (Conceptual)

This protocol outlines a conceptual approach for the synthesis of this compound using a Heck coupling reaction. The key precursor, 4-bromo(trimethylsilyl)benzene, is commercially available or can be synthesized from 4-dibromobenzene.

Reaction Scheme:

(CH₃)₃Si-C₆H₄Br + CH₂=CH₂ --(Pd catalyst, base)--> (CH₃)₃Si-C₆H₄CH=CH₂

Materials:

  • 4-Bromo(trimethylsilyl)benzene

  • Ethylene gas

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup:

    • In a pressure vessel, combine 4-bromo(trimethylsilyl)benzene (1.0 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) in the chosen solvent.

    • Seal the vessel and purge with ethylene gas.

  • Reaction:

    • Pressurize the vessel with ethylene to the desired pressure.

    • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and vent the ethylene gas.

    • Filter the mixture to remove the catalyst and inorganic salts.

    • Extract the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Data Presentation

Reaction Parameters and Yields
Synthesis RouteKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Grignard Reaction 4-Bromostyrene, Mg, (CH₃)₃SiClTHF0 - RT3 - 560 - 80 (estimated)
Wittig Reaction 4-(trimethylsilyl)benzaldehyde, [Ph₃PCH₃]Br, BaseTHF0 - RT12 - 2450 - 70 (estimated)
Silyl-Heck Reaction 4-tert-butylstyrene, Me₃Si-I, Pd₂(dba)₃, LigandToluene5024up to 99[1]

Note: Yields for Grignard and Wittig reactions are estimated based on typical outcomes for these reaction types. The Silyl-Heck reaction yield is for a similar substrate, 4-tert-butylstyrene.

Characterization Data

The expected characterization data for this compound is presented below. The ¹H NMR data is predicted based on the known spectrum of the closely related (4-vinylphenyl)dimethylsilane.[2]

PropertyValue
Molecular Formula C₁₁H₁₆Si
Molecular Weight 176.33 g/mol
Appearance Colorless to light yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (d, J=8.0 Hz, 2H, Ar-H), δ 7.35 (d, J=8.0 Hz, 2H, Ar-H), δ 6.70 (dd, J=17.6, 10.9 Hz, 1H, -CH=), δ 5.75 (d, J=17.6 Hz, 1H, =CH₂), δ 5.25 (d, J=10.9 Hz, 1H, =CH₂), δ 0.25 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃) Expected peaks around: 140.0, 137.5, 133.5, 125.5, 113.0, -1.0
Mass Spectrometry (EI) m/z (%): 176 (M+), 161 (M+-CH₃)

Mechanistic Diagrams

The following diagrams illustrate the key steps in each synthetic pathway.

Grignard Reaction Workflow

Grignard_Workflow Start Start Prepare Grignard Prepare Grignard Reagent (4-Bromostyrene + Mg in THF) Start->Prepare Grignard React with Silane React with Chlorotrimethylsilane Prepare Grignard->React with Silane Quench Quench with NH4Cl(aq) React with Silane->Quench Extract Extract with Et2O Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End Product Purify->End

Caption: Experimental workflow for the Grignard synthesis.

Wittig Reaction Signaling Pathway

Wittig_Pathway Phosphonium_Salt [Ph3PCH3]+Br- Ylide Phosphonium Ylide Ph3P=CH2 Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde 4-(Trimethylsilyl)benzaldehyde Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0) Pd(0)Ln Ox_Add Oxidative Addition Pd(0)->Ox_Add Aryl_Pd(II) Ar-Pd(II)-X Ox_Add->Aryl_Pd(II) Coordination Olefin Coordination Aryl_Pd(II)->Coordination Insertion Migratory Insertion Coordination->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim Red_Elim Reductive Elimination Beta_Elim->Red_Elim Product Product Beta_Elim->Product Red_Elim->Pd(0) HBaseX [HBase]+X- Red_Elim->HBaseX ArX 4-Bromo(trimethylsilyl)benzene ArX->Ox_Add Olefin Ethylene Olefin->Coordination Base Base Base->Red_Elim

Caption: Catalytic cycle of the Heck coupling reaction.

Conclusion

This guide has detailed three primary synthetic routes for the preparation of this compound. The Grignard reaction represents a robust and high-yielding classical approach. The Wittig reaction offers a reliable, albeit potentially lower-yielding, alternative for constructing the vinyl group. The Heck coupling, particularly the silyl-Heck variant, presents a modern and highly efficient method with excellent functional group tolerance. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this important monomer.

References

Spectroscopic Profile of Trimethyl(4-vinylphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethyl(4-vinylphenyl)silane, a key organosilane monomer utilized in polymer chemistry, coatings, and resin manufacturing. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure combining a vinyl group and a trimethylsilyl group on a benzene ring. This arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the trimethylsilyl protons, the aromatic protons, and the vinyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d2HAromatic protons (ortho to vinyl group)
~7.35d2HAromatic protons (ortho to silyl group)
~6.70dd1HVinyl proton (-CH=)
~5.75d1HVinyl proton (=CH₂, trans)
~5.25d1HVinyl proton (=CH₂, cis)
~0.25s9HTrimethylsilyl protons (-Si(CH₃)₃)
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~140Aromatic carbon (C-Si)
~137Aromatic carbon (C-vinyl)
~136.5Vinyl carbon (-CH=)
~133Aromatic carbons (CH, ortho to silyl group)
~126Aromatic carbons (CH, ortho to vinyl group)
~114Vinyl carbon (=CH₂)
~-1.0Trimethylsilyl carbons (-Si(CH₃)₃)
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3080-3010MediumC-H stretching (aromatic and vinyl)
2960-2850Medium-StrongC-H stretching (methyl groups of trimethylsilyl)
~1630MediumC=C stretching (vinyl group)
~1600, ~1500MediumC=C stretching (aromatic ring)
~1410MediumC-H bending (vinyl)
~1250StrongSi-CH₃ symmetric deformation
~990, ~910StrongC-H out-of-plane bending (vinyl)
~840-760StrongSi-C stretching and C-H out-of-plane bending (para-substituted aromatic ring)
Note: Predicted vibrational frequencies are based on characteristic group frequencies and may exhibit minor shifts.
Experimental Protocol for FTIR Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).

Sample Preparation:

  • Neat Liquid: Place a small drop of liquid this compound directly onto the ATR crystal or between two KBr or NaCl plates for transmission analysis.

  • Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or the solvent-filled cell.

  • Record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity

Caption: Workflow for spectroscopic analysis.

Physicochemical Properties of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides the essential molecular details for Trimethyl(4-vinylphenyl)silane.

Below is a summary of the molecular formula and molecular weight for this compound, presented in a clear and structured format for easy reference.

PropertyValue
Molecular Formula C11H16Si[1][2][3]
Molecular Weight 176.33 g/mol [1][2]

This information is critical for a variety of experimental and theoretical applications, including stoichiometry calculations, analytical characterization, and computational modeling.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the molecular formula and the calculation of the molecular weight.

Relationship between Molecular Formula and Molecular Weight A Molecular Formula C11H16Si C Molecular Weight 176.33 g/mol A->C Sum of Atomic Weights B Atomic Weights C: ~12.01 u H: ~1.01 u Si: ~28.09 u B->C Provides

Caption: Derivation of Molecular Weight from Molecular Formula.

References

A Technical Guide to Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trimethyl(4-vinylphenyl)silane, identified by CAS number 1009-43-4, is a versatile organosilicon compound that serves as a crucial building block in polymer chemistry and materials science. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols, comprehensive data tables, and process visualizations are included to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-trimethylsilylstyrene, is a bifunctional molecule featuring both a polymerizable vinyl group and a stable trimethylsilyl group.[1][2] This unique structure makes it an important monomer for creating advanced polymers with tailored properties. The trimethylsilyl moiety can influence the electronic and physical characteristics of the resulting polymer, while the vinyl group allows for facile incorporation into polymer chains via various polymerization techniques.[3] Its applications range from the synthesis of specialized biocompatible materials to its use as a chemical intermediate in complex organic syntheses.[1][2][4] This document serves as a comprehensive resource for understanding and utilizing this compound in advanced research and development projects.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for safe handling, storage, and experimental design.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1009-43-4[1][2][5]
Molecular Formula C₁₁H₁₆Si[1][5]
Molecular Weight 176.33 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[2][5]
Boiling Point 226 °C[1][5]
Flash Point 76 °C[1][5]
Density 0.86 g/cm³[1][5]
Refractive Index 1.525[1][5]
Purity >95.0% (GC)[2]
Common Synonyms 4-Trimethylsilylstyrene, p-Trimethylsilyl styrene[1][2]
Storage 2-8°C, under inert gas (Argon)[5]
UV Absorption Max (λmax) 250 nm (in aqueous Ethanol)[2]
Table 2: Safety and Hazard Information
Hazard CategoryGHS CodePrecautionary StatementReference
Flammability H227P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2]
Health Hazard H317, H332P261: Avoid breathing mist or vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Storage -P403 + P235: Store in a well-ventilated place. Keep cool.[2]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[6]
Note: Safety data can vary by supplier. Always consult the specific Safety Data Sheet (SDS) before handling.[6][7][8]

Synthesis and Reaction Pathways

This compound is typically synthesized via the reaction of a Grignard reagent or an organolithium species with a suitable chlorosilane. A common pathway involves the formation of 4-vinylphenylmagnesium bromide from 4-bromostyrene, which then reacts with chlorotrimethylsilane.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product A 4-Bromostyrene P1 Grignard Reagent Formation A->P1 B Magnesium (Mg) B->P1 C Chlorotrimethylsilane P2 Silylation Reaction C->P2 P1->P2 4-Vinylphenyl- magnesium bromide Z This compound P2->Z

Caption: General synthesis workflow for this compound.

Core Applications in Research

Polymer Chemistry and Advanced Materials

The primary application of this compound is as a monomer in the synthesis of functional polymers.[9] Its vinyl group readily participates in various polymerization methods, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[3] This allows for the creation of well-defined homopolymers and block copolymers with precise molecular weights and low dispersity. The presence of the silicon-containing moiety imparts unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and potential for further chemical modification.

G Monomer This compound Monomer Polymerization Controlled Polymerization (ATRP) Monomer->Polymerization Initiator Initiator (e.g., ATRP initiator) Initiator->Polymerization Catalyst Catalyst System (e.g., Cu(I)/Ligand) Catalyst->Polymerization Polymer Well-defined Poly(this compound) Polymerization->Polymer

Caption: Workflow for controlled polymerization using the silane monomer.

Surface Modification and Biomaterials

Silane-based coatings are widely used to modify the surfaces of inorganic substrates, such as metals and silica, for biomedical applications.[4][10] While this compound lacks the hydrolyzable groups of traditional coupling agents, polymers derived from it can be grafted onto surfaces to create stable, functional coatings. The resulting polysiloxane-styrene polymer surface can alter hydrophobicity, improve biocorrosion resistance on metallic implants, and provide a scaffold for the attachment of bioactive molecules.[4]

Potential in Drug Delivery Systems

In the field of drug development, functionalized mesoporous materials are being explored as advanced drug delivery vehicles.[11] Surface functionalization with silane agents is a key strategy to control drug loading and release kinetics. Polymers of this compound can be used to coat mesoporous silica nanoparticles (MSNs). This polymer layer can act as a gatekeeper, responding to specific stimuli to release a therapeutic payload. The pendant phenyl rings can also enhance the loading of hydrophobic drugs through π-π stacking interactions.

G cluster_vehicle Functionalized Drug Carrier MSN Mesoporous Silica Core Polymer Polymer Shell (from 1009-43-4) MSN->Polymer grafted to Release Controlled Release Polymer->Release Drug Drug Payload Drug->MSN loaded in

Caption: Conceptual model of a drug delivery system using the polymer.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative method based on Grignard chemistry. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.1 eq) to the flask.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 4-bromostyrene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 4-bromostyrene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Silylation:

    • Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add chlorotrimethylsilane (1.2 eq) dissolved in anhydrous THF via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol: Example of Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a general procedure for the homopolymerization of this compound.

  • Materials:

    • Monomer: this compound (100 eq)

    • Initiator: Ethyl α-bromoisobutyrate (1 eq)

    • Catalyst: Copper(I) bromide (CuBr) (1 eq)

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1 eq)

    • Solvent: Anisole or Toluene

  • Procedure:

    • Add the monomer, solvent, and initiator to a Schlenk flask.

    • Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

    • In a separate flask under argon, add the CuBr and PMDETA.

    • Transfer the monomer/initiator solution to the catalyst/ligand mixture via an argon-purged syringe.

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

    • Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing it to air.

    • Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a non-solvent like methanol.

    • Collect the polymer by filtration and dry under vacuum.

Conclusion

This compound is a high-value chemical intermediate with significant potential in polymer science and materials engineering. Its ability to undergo controlled polymerization allows for the synthesis of advanced materials with precisely engineered properties. For researchers in drug development and biomaterials, polymers derived from this monomer offer new avenues for creating functional coatings, surface modifications, and sophisticated delivery systems. The protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile compound.

References

An In-depth Technical Guide to the Safe Handling of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trimethyl(4-vinylphenyl)silane (CAS RN: 1009-43-4), a versatile organosilane reagent. Due to its reactivity and potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are essential for its use in research and development. This document outlines the known hazards, provides detailed handling procedures, and offers guidance on emergency response.

Physicochemical and Toxicological Data

While specific toxicological data for this compound is limited, the following tables summarize its known physicochemical properties and available toxicity data for analogous compounds to provide a comparative overview.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4-Trimethylsilylstyrene, 1-Ethenyl-4-(trimethylsilyl)benzene[1]
Chemical Formula C₁₁H₁₆Si[1]
Molecular Weight 176.33 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 226 °C[3]
Density 0.86 g/cm³[3]
Flash Point 76 °C[3]
Refractive Index 1.525[3]
Stability May polymerize when exposed to heat, light, or polymerization initiators. Typically stabilized with tert-butylcatechol (TBC). Moisture-sensitive.[1]

Table 2: Comparative Acute Toxicity Data of Analogous Compounds

CompoundRouteSpeciesLD50/LC50Reference
StyreneOralRat2650 mg/kg[4]
StyreneInhalationRat12,000 ppm (4h)[4]
VinyltrimethoxysilaneOralRat8000 mg/kg[5]
VinyltrimethoxysilaneDermalRabbit3540 mg/kg[5]
VinyltrimethoxysilaneInhalationRat16.79 mg/L (4h)[5]
TriethoxycaprylylsilaneDermalRabbit (male)6730 mg/kg[6]
TriethoxycaprylylsilaneDermalRabbit (female)> 8000 mg/kg[6]

Note: This data is for analogous compounds and should be used for estimation of potential hazards only.

Hazard Identification and Precautionary Measures

This compound is a combustible liquid and may cause polymerization if not properly handled.[1] While specific GHS classifications are not consistently available, based on its structure and data from similar compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory tract.[1][5] The compound is also moisture-sensitive.[1]

Key Hazards:

  • Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[1]

  • Polymerization: Can undergo hazardous polymerization. This is often inhibited by the addition of a stabilizer like TBC.[1]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1][5]

  • Moisture Sensitivity: Reacts with moisture.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to ensure the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this reagent.

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat and, if handling larger quantities, protective clothing should be worn.[1]

  • Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a vapor respirator should be used.[1]

Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store in a refrigerator.[1]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen).[1]

  • Container: Keep the container tightly closed.[1]

  • Incompatibilities: Store away from oxidizing agents.[1]

  • Moisture: Protect from moisture.[1]

Handling

Given its air and moisture sensitivity, standard Schlenk line or glovebox techniques are recommended for handling this compound.

General Handling Precautions:

  • Perform all manipulations in a well-ventilated chemical fume hood.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Detailed Handling Protocol (using Schlenk line techniques):

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Purge the Schlenk line with inert gas.

    • Allow the this compound container to warm to room temperature before opening to prevent moisture condensation.

  • Transfer:

    • For transferring the liquid, use a clean, dry syringe or cannula that has been purged with inert gas.

    • Puncture the septum on the reagent bottle with the needle of the syringe or cannula.

    • Introduce a positive pressure of inert gas into the bottle via a needle connected to the Schlenk line.

    • Slowly draw the desired volume of the reagent into the syringe.

    • Transfer the reagent to the reaction vessel, which is also under a positive pressure of inert gas.

  • Post-Transfer:

    • Carefully withdraw the syringe or cannula.

    • Purge the septum of the reagent bottle with inert gas before removing the needle.

    • Clean the syringe and needle immediately and thoroughly with a suitable dry solvent, followed by quenching with a proton source (e.g., isopropanol) in a safe and controlled manner.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]

Fire Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use water, as it may scatter and spread the fire.[1]

  • Specific Hazards: The substance may polymerize explosively when heated or involved in a fire. Containers may explode when heated. Decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and silicon oxides.[1]

  • Firefighter Protection: Firefighters should wear appropriate protective equipment and fight the fire from a sheltered position.[1]

Accidental Release Measures
  • Personal Precautions: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Wear appropriate PPE.[1]

  • Containment and Cleaning: Absorb the spilled material in dry sand or an inert absorbent and collect it into a covered container for disposal. For large spills, contain the spill by bunding.[1]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber system.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_transfer Transfer under Inert Gas prep_ppe->handle_transfer prep_fume_hood Work in Fume Hood prep_fume_hood->handle_transfer prep_glassware Use Dry Glassware prep_glassware->handle_transfer prep_inert Prepare Inert Atmosphere prep_inert->handle_transfer storage_conditions Store in Refrigerator under Inert Gas handle_transfer->storage_conditions After Use emergency_spill Spill Containment handle_transfer->emergency_spill emergency_fire Fire Suppression (No Water) handle_transfer->emergency_fire emergency_first_aid First Aid handle_transfer->emergency_first_aid handle_temp Maintain Appropriate Temperature handle_avoid_cont Avoid Contamination storage_conditions->handle_transfer For Next Use storage_seal Keep Tightly Sealed storage_incompat Away from Incompatibles

Caption: Logical workflow for the safe handling of this compound.

Hazard_Mitigation Hazard Mitigation Strategies cluster_hazards cluster_controls Control Measures hazard Potential Hazards flammability Flammability hazard->flammability polymerization Polymerization hazard->polymerization reactivity Moisture Sensitivity hazard->reactivity toxicity Irritation hazard->toxicity eng_controls Engineering Controls (Fume Hood, Inert Atmosphere) flammability->eng_controls Mitigated by storage_conditions Proper Storage (Refrigerated, Stabilized) polymerization->storage_conditions Mitigated by reactivity->eng_controls Mitigated by ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) toxicity->ppe Mitigated by admin_controls Administrative Controls (SOPs, Training)

Caption: Relationship between hazards and control measures.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical receive proper training and adhere to all institutional and regulatory safety guidelines.

References

Solubility of Trimethyl(4-vinylphenyl)silane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trimethyl(4-vinylphenyl)silane. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally analogous compounds, namely styrene, ethylvinylbenzene, and phenyltrimethylsilane, to provide a robust qualitative and predictive assessment. The fundamental principle of "like dissolves like" governs the solubility of this nonpolar organosilane compound.

Core Concept: "Like Dissolves Like"

This compound is a nonpolar molecule due to the presence of the nonpolar phenyl and vinyl groups and the relatively nonpolar trimethylsilyl group. Consequently, it is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents such as water.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on the known solubility of structurally similar compounds.

Solvent ClassificationSolventExpected SolubilityRationale / Analogous Compound Behavior
Nonpolar Aromatic TolueneSolubleStyrene and phenyltrimethylsilane are highly soluble in toluene.[1]
BenzeneSolubleStyrene is miscible with benzene.[2]
Nonpolar Aliphatic HexaneSolubleStyrene and ethylvinylbenzene are soluble in hexane.[1][3]
HeptaneSolubleGenerally good solubility for nonpolar compounds.
Chlorinated ChloroformSolubleStyrene is highly soluble in chloroform.[1]
DichloromethaneSolubleGood solvent for a wide range of organic compounds.
Ethers Diethyl EtherSolubleStyrene is soluble in ether.[2]
Tetrahydrofuran (THF)SolubleA versatile solvent for many organic materials.
Polar Aprotic AcetoneSolubleStyrene is soluble in acetone.[2]
AcetonitrileModerately SolubleMay have slightly lower solubility compared to nonpolar solvents.
Polar Protic EthanolSolubleEthylvinylbenzene is soluble in ethanol.[3] Styrene is also soluble in ethanol.[2]
MethanolModerately SolubleLower alkyl alcohols are generally less effective solvents for nonpolar compounds.
WaterInsolublePhenyltrimethylsilane is not miscible or is difficult to mix with water.[4] Styrene is not easily soluble in water.[2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid compound like this compound in organic solvents.

Method 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)

  • Small test tubes or vials

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

  • Add one to two drops of this compound to the solvent.

  • Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

  • Observe the solution.

    • Soluble: The silane dissolves completely, forming a clear, homogeneous solution.

    • Partially Soluble: The solution appears cloudy, or distinct droplets of the silane remain suspended.

    • Insoluble: The silane forms a separate layer and does not mix with the solvent.

  • Record the observations for each solvent tested.

Method 2: Semi-Quantitative Solubility Determination (by Volume)

This method provides an estimation of the volume of solvent required to dissolve a specific amount of the solute.

Materials:

  • This compound

  • A selection of organic solvents

  • Graduated cylinder or burette

  • Small, sealable vials of a known volume

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Accurately measure a specific volume of this compound (e.g., 0.1 mL) and place it into a vial.

  • Gradually add a measured volume of the chosen solvent to the vial in small increments (e.g., 0.1 mL at a time).

  • After each addition, cap the vial and shake or stir vigorously until the solute dissolves completely or it is clear that it will not dissolve further in that increment.

  • Continue adding the solvent until the this compound is completely dissolved.

  • Record the total volume of solvent required to dissolve the initial volume of the silane.

  • The solubility can be expressed as volume of solute per volume of solvent (e.g., mL/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_semiquant Semi-Quantitative Assessment cluster_results Results start Start select_solvents Select Organic Solvents start->select_solvents prepare_silane Prepare this compound Sample select_solvents->prepare_silane mix Mix Silane and Solvent prepare_silane->mix observe Observe Miscibility mix->observe record_qual Record Observation (Soluble/Partially Soluble/Insoluble) observe->record_qual add_solvent Titrate with Solvent record_qual->add_solvent If Soluble check_dissolution Check for Complete Dissolution add_solvent->check_dissolution check_dissolution->add_solvent Not fully dissolved record_quant Record Volume of Solvent check_dissolution->record_quant Fully dissolved compile_data Compile Data Table record_quant->compile_data end End compile_data->end

Caption: Workflow for determining the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis of Trimethyl(4-vinylphenyl)silane

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a critical process for the functionalization and application of this versatile organosilane. The document details the underlying reaction mechanisms, presents experimental protocols, and summarizes key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane chemistry for surface modification, polymer synthesis, and bioconjugation.

Introduction

This compound is an organosilane compound featuring a vinylphenyl group and three methyl groups attached to a central silicon atom. While the trimethylsilyl group is generally considered stable, under specific conditions, the silicon-carbon bond can be cleaved through hydrolysis. This process is of significant interest in various fields, including the synthesis of functionalized polymers and the preparation of silsesquioxanes. The vinylphenyl moiety offers a reactive handle for further chemical modifications, making the controlled hydrolysis of the parent compound a key step in many synthetic routes.

The hydrolysis of organosilanes, particularly alkoxysilanes, is a well-documented process that typically proceeds in two stages: the hydrolysis of the labile groups on the silicon atom to form silanols, followed by the condensation of these silanols to form siloxane bonds (-Si-O-Si-).[1][2] While this compound does not possess readily hydrolyzable alkoxy groups, the cleavage of the silicon-phenyl bond can be induced under certain acidic or basic conditions, although it is generally more challenging than the hydrolysis of alkoxysilanes.

Reaction Mechanism and Signaling Pathway

The hydrolysis of the silicon-carbon bond in aryl silanes like this compound is typically an electrophilic substitution reaction at the aromatic ring. The reaction is generally catalyzed by acids, where a proton attacks the ipso-carbon of the aromatic ring, leading to the formation of a carbocation intermediate. This is followed by the nucleophilic attack of water and subsequent cleavage of the C-Si bond.

The overall reaction can be summarized as follows:

(CH₃)₃Si-C₆H₄-CH=CH₂ + H₂O → (CH₃)₃Si-OH + C₆H₅-CH=CH₂

Below is a Graphviz diagram illustrating the proposed acid-catalyzed hydrolysis pathway.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Reactant This compound + H₃O⁺ Intermediate Wheland Intermediate (Carbocation) Reactant->Intermediate Protonation at ipso-carbon Product1 Styrene Intermediate->Product1 C-Si bond cleavage Product2 Trimethylsilanol Intermediate->Product2 Formation of Silanol

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not extensively reported in the literature. However, based on general procedures for the hydrolysis of aryl-silanes, a plausible protocol can be formulated. The following is a representative methodology.

Objective: To hydrolyze this compound to yield styrene and trimethylsilanol.

Materials:

  • This compound (95%)[3]

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst

  • A suitable solvent system (e.g., a mixture of water and a polar organic solvent like acetone or THF to ensure miscibility)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen organic solvent.

  • Addition of Reagents: Add water to the solution, followed by the dropwise addition of the acid catalyst. The molar ratio of silane to water and the concentration of the acid catalyst are critical parameters that need to be optimized.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80°C) and monitor the progress of the reaction over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the organic products with a suitable solvent like diethyl ether or dichloromethane.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Characterize the products using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the formation of styrene and trimethylsilanol.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Start Start Setup Reaction Setup (Silane, Solvent, H₂O) Start->Setup Catalyst Add Acid Catalyst Setup->Catalyst React Heat and Stir (Monitor Progress) Catalyst->React Workup Cool and Neutralize React->Workup Extract Extract Products Workup->Extract Dry Dry and Evaporate Solvent Extract->Dry Analyze Product Characterization (NMR, MS) Dry->Analyze End End Analyze->End

Caption: General experimental workflow for the hydrolysis of this compound.

Quantitative Data

Quantitative data specifically for the hydrolysis of this compound is scarce in publicly available literature. However, studies on the hydrolysis of other organosilanes provide valuable insights into the kinetics and influencing factors. The rate of hydrolysis is dependent on several factors including the nature of the organic substituent, the catalyst, solvent, and temperature.[4]

The hydrolysis of alkoxysilanes, a related class of compounds, has been studied more extensively. For instance, the acid-catalyzed hydrolysis of phenylalkoxysilanes has been shown to be first order in acid and zero order in water.[5] It is plausible that the hydrolysis of this compound follows similar kinetics.

The stability of vinyl-silane modified surfaces has been investigated under different pH conditions. It was found that such systems are stable under neutral and acidic conditions but show progressive loss of the vinyl moiety under alkaline conditions.[6] This suggests that the choice of catalyst (acidic vs. basic) will significantly impact the outcome and stability of the products.

The following table summarizes general trends observed in silane hydrolysis that can be extrapolated to this compound.

ParameterEffect on Hydrolysis RateReference
Catalyst Acid or base catalysis significantly increases the rate compared to neutral conditions.[2][2]
pH Rate is generally slowest around pH 4-5 for condensation, while hydrolysis is catalyzed by both acids and bases.[7][7]
Solvent Polar solvents can facilitate the reaction by stabilizing charged intermediates.[8][8]
Temperature Increasing the temperature generally increases the reaction rate.General Chemical Principle
Steric Hindrance Increased steric bulk around the silicon atom can decrease the rate of hydrolysis.[2][2]

Applications in Drug Development and Research

The controlled hydrolysis of this compound is a gateway to a variety of applications:

  • Polymer Synthesis: The resulting styrene can be polymerized to form polystyrene, a widely used polymer. Furthermore, the vinyl group can participate in copolymerization reactions to create functional materials.

  • Surface Modification: The silanol product, trimethylsilanol, can be used to modify surfaces, although its monofunctional nature limits its ability to form cross-linked networks. More relevantly, the parent compound can be used to introduce vinylphenyl groups onto surfaces, which can then be further functionalized.

  • Bioconjugation: The vinyl group can be used as a reactive site for attaching biomolecules, making it useful in the development of biosensors and drug delivery systems.

Conclusion

The hydrolysis of this compound, while not as straightforward as that of alkoxysilanes, represents an important transformation in organosilane chemistry. Understanding the underlying mechanisms and having access to robust experimental protocols are crucial for harnessing the full potential of this compound in various scientific and industrial applications. This guide provides a foundational understanding for researchers and professionals, highlighting the key principles and offering a starting point for further investigation and optimization. Further research is warranted to establish specific kinetic data and to explore a wider range of catalytic systems for this particular hydrolysis reaction.

References

Reactivity of the Vinyl Group in Trimethyl(4-vinylphenyl)silane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane is a versatile monomer and intermediate in organic synthesis and materials science. The reactivity of its vinyl group is of paramount importance, dictating its utility in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, with a focus on polymerization, Heck reactions, hydrosilylation, and dimerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound's chemistry.

The reactivity of the vinyl group in this compound is influenced by the electronic properties of the trimethylsilyl substituent. The silicon atom, being more electropositive than carbon, can exhibit a mild electron-donating effect through hyperconjugation, which can influence the electron density of the vinyl group and its susceptibility to various reagents.

Polymerization of this compound

The vinyl group of this compound readily undergoes polymerization through various mechanisms, including anionic, controlled radical (ATRP, RAFT), and coordination polymerization (Ziegler-Natta). The resulting polymer, poly(this compound), possesses unique properties and can be further functionalized.

Anionic Polymerization

Anionic polymerization of vinylsilanes, including this compound, can lead to polymers with well-defined molecular weights and narrow polydispersity. The polymerization is typically initiated by organolithium compounds in a non-polar solvent.[1]

Experimental Protocol: Anionic Polymerization of a Vinylsilane Monomer

A representative protocol for the anionic polymerization of a vinylsilane monomer like trimethylvinylsilane is as follows:

  • Reagent Preparation: All reagents and solvents must be rigorously purified and dried. Hexane is distilled from sodium, and this compound and N,N,N',N'-tetramethylethylenediamine (TMEDA) are distilled from calcium hydride. n-Butyllithium (n-BuLi) in hexane is used after filtration.[1]

  • Polymerization Setup: Polymerizations are conducted under high vacuum conditions using breakable seal techniques.

  • Initiation: The initiator solution (n-BuLi) is introduced into the reactor, followed by the addition of TMEDA solution and then the this compound solution.

  • Propagation: The reaction mixture is allowed to stand for a specified time (e.g., 48 hours) at a controlled temperature (e.g., room temperature).[1]

  • Termination: The polymerization is quenched by the addition of methanol.

  • Purification: The resulting polymer is purified by precipitation in a large amount of methanol, followed by filtration, washing, and drying. If precipitation is not effective, the reaction mixture is washed with aqueous HCl, and the solvent is evaporated. Freeze-drying from a benzene solution can yield the final polymer.[1]

Quantitative Data: Anionic Polymerization of 4-Trimethylsilylstyrene

While specific data for this compound is limited, the anionic copolymerization of the closely related 4-trimethylsilylstyrene (4TMSS) with styrene (S) and isoprene (I) provides valuable insights.[2]

Monomer SystemInitiatorSolventTemperature (°C)Mn ( kg/mol )Đ (Mw/Mn)
4TMSS-co-Ssec-BuLiCyclohexaneRoom Temp.up to 50Low
4TMSS-co-Isec-BuLiCyclohexaneRoom Temp.up to 50Low

Table 1: Representative data for the anionic copolymerization of 4-trimethylsilylstyrene.[2]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that can be applied to styrenic monomers like this compound to produce well-defined polymers. The process involves the reversible activation and deactivation of growing polymer chains by a transition metal catalyst.

Experimental Workflow: ATRP of a Styrenic Monomer

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Prepare Reagents: Monomer, Initiator, Catalyst (e.g., CuBr), Ligand (e.g., PMDETA) solvent Select Solvent (e.g., Toluene) setup Assemble Reactor under Inert Atmosphere charge Charge Reagents and Solvent setup->charge deoxygenate Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) charge->deoxygenate polymerize Heat to Reaction Temp. (e.g., 90-110 °C) deoxygenate->polymerize quench Quench Reaction (e.g., expose to air) polymerize->quench purify Purify Polymer (e.g., Precipitation) quench->purify characterize Characterize Polymer (GPC, NMR, IR) purify->characterize

Caption: General experimental workflow for ATRP of a styrenic monomer.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used for the stereospecific polymerization of α-olefins.[3][4] While less common for styrenic monomers compared to other methods, it can be employed to polymerize this compound.[3] The resulting polymers can exhibit high linearity and stereoselectivity.[5]

Silyl-Heck Reaction

The silyl-Heck reaction is a variation of the Heck reaction that allows for the direct silylation of alkenes.[6][7] In the context of this compound, this reaction would involve the coupling of the vinyl group with a silyl halide in the presence of a palladium catalyst. This reaction is more commonly used for the synthesis of vinylsilanes rather than as a reaction of a pre-existing vinylsilane. However, the principles of the Heck reaction are applicable to this compound as an alkene substrate.

Experimental Protocol: Silyl-Heck Reaction of a Styrene Derivative

The following is a general protocol for the palladium-catalyzed silylation of a styrene derivative, which can be adapted for this compound.[6]

  • Catalyst Preparation: A palladium precatalyst and a suitable ligand (e.g., tBuPPh2) are used.

  • Reaction Setup: The reaction is carried out under an inert atmosphere in a suitable solvent (e.g., toluene).

  • Reagent Addition: The styrene derivative, a silyl halide (e.g., Me3Si-I or Me3Si-Cl with an iodide salt), and a base (e.g., Et3N) are added to the reaction vessel.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 50 °C) for a set duration (e.g., 24 hours).

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography.

Quantitative Data: Silyl-Heck Reaction of Styrene Derivatives

Styrene DerivativeSilyl HalideCatalyst SystemYield (%)
4-tert-butylstyreneMe3Si-IPd(0)/tBuPPh298
4-tert-butylstyreneMe3Si-Cl/LiIPd(0)/tBuPPh2High

Table 2: Representative yields for the silyl-Heck reaction of a substituted styrene.[6]

Reaction Mechanism: Silyl-Heck Reaction

Silyl_Heck_Mechanism cluster_legend Legend Pd0 Pd(0)Ln PdII_Si LnP(X)SiR3 Pd0->PdII_Si R3Si-X SiX R3Si-X OxAdd Oxidative Addition PdII_Alkene [LnP(X)(SiR3)(Alkene)] PdII_Si->PdII_Alkene Alkene Alkene Styrenic Alkene Coord Coordination PdII_Alkyl Intermediate PdII_Alkene->PdII_Alkyl MigIns Migratory Insertion Product Vinylsilane Product PdII_Alkyl->Product PdH LnP(X)H PdII_Alkyl->PdH BetaElim β-Hydride Elimination PdH->Pd0 Base RedElim Reductive Elimination l1 Pd(0) Species l2 Pd(II) Intermediates l3 Pd Hydride

Caption: Catalytic cycle of the silyl-Heck reaction.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[8] It is a highly efficient method for the synthesis of alkylsilanes.

Experimental Protocol: Hydrosilylation of an Alkene

A general procedure for the hydrosilylation of an alkene is as follows:

  • Catalyst Preparation: A solution of a suitable catalyst (e.g., Karstedt's catalyst) is prepared.

  • Reaction Setup: The alkene (this compound) and a hydrosilane are mixed in a reaction vessel under an inert atmosphere.

  • Catalyst Addition: The catalyst solution is added to the mixture.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrates and the catalyst used.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as NMR or IR spectroscopy. Once complete, the product is isolated and purified.

Dimerization

The vinyl group of this compound can undergo dimerization in the presence of certain transition metal catalysts, such as palladium complexes. This reaction leads to the formation of butene derivatives with two silylphenyl groups.

Experimental Details: Dimerization of Vinylsilanes

The dimerization of vinylsilanes can be catalyzed by palladium complexes activated by a co-catalyst. For instance, the activation of (phen)Pd(CH3)2 with B(C6F5)3 has been shown to be effective for the dimerization of vinyl silanes.[9]

Quantitative Data: Dimerization of Trimethyl(vinyl)silane

Catalyst SystemProduct 1Yield (%)Product 2Yield (%)
Mo complex1,2-bis(trimethylsilyl)ethene201,4-bis(trimethylsilyl)but-2-ene30

Table 3: Products and yields from the dimerization of trimethyl(vinyl)silane.[9]

Conclusion

The vinyl group in this compound exhibits a rich and versatile reactivity, making it a valuable building block in polymer chemistry and organic synthesis. Its ability to undergo various types of polymerization allows for the creation of tailored polymeric materials. Furthermore, its participation in Heck-type reactions, hydrosilylation, and dimerization opens up avenues for the synthesis of a wide range of functionalized organosilicon compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this important compound. Further exploration of the reactivity of this compound is likely to uncover even more applications in the development of advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(trimethyl(4-vinylphenyl)silane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(trimethyl(4-vinylphenyl)silane), a functional polymer with potential applications in drug delivery and other biomedical fields. The protocols are based on established methods for the polymerization of structurally similar vinylsilane and styrene monomers. Both anionic and controlled radical polymerization techniques are presented to offer flexibility in controlling the polymer's molecular weight and architecture.

Introduction

Poly(this compound) is a silicon-containing polymer that combines the properties of polystyrene with the unique characteristics of organosilanes. The presence of the trimethylsilyl group can impart desirable properties such as increased thermal stability, gas permeability, and biocompatibility. These attributes make it a promising candidate for various applications, including as a component in drug delivery systems, biocompatible coatings, and advanced materials.[1][2] Silicon-based polymers are known for their chemical inertness and can be tailored for controlled drug release.[3][4][5]

This document outlines two primary synthetic routes: living anionic polymerization and atom transfer radical polymerization (ATRP). Living anionic polymerization offers excellent control over molecular weight and produces polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[6] ATRP is a versatile controlled radical polymerization technique that is more tolerant to functional groups and impurities compared to anionic polymerization.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the synthesis of poly(this compound) and its analogs. These values are illustrative and will depend on the specific reaction conditions.

Table 1: Typical Molecular Weight and Polydispersity Index (PDI) Data for Anionic Polymerization

EntryInitiator/Monomer RatioMn ( g/mol )PDI (Mw/Mn)
11:508,800< 1.10
21:10017,600< 1.10
31:20035,200< 1.10

Table 2: Typical Molecular Weight and Polydispersity Index (PDI) Data for ATRP

EntryMonomer/Initiator RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:1958,400< 1.20
2100:19216,200< 1.25
3200:18831,000< 1.30

Table 3: Thermal Properties of a Representative Polystyrene Analog

PropertyValue
Glass Transition Temperature (Tg)~156 °C
Decomposition Temperature (Td)> 350 °C

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via living anionic polymerization using n-butyllithium as the initiator. This method requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (monomer), purified by distillation over CaH₂

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexanes, standardized by titration

  • Anhydrous methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware is rigorously dried in an oven at 150 °C overnight and then assembled hot under a stream of inert gas. The setup is then flame-dried under vacuum and cooled under an inert atmosphere.

  • Solvent and Monomer Preparation: Anhydrous THF is transferred to the reaction flask via cannula. The desired amount of purified this compound monomer is then added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Initiation: The calculated amount of n-butyllithium solution is added dropwise to the stirred monomer solution via syringe. The initiation is typically rapid, and a color change to deep red is often observed, indicating the formation of the polystyryl anion.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours) to ensure complete monomer conversion.

  • Termination: The polymerization is terminated by the addition of a few milliliters of anhydrous methanol. The color of the solution will dissipate.

  • Polymer Isolation: The reaction mixture is warmed to room temperature and the polymer is precipitated by pouring the solution into a large volume of methanol with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 60 °C to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol outlines the synthesis of poly(this compound) using ATRP, which offers good control over the polymerization in a more robust manner than anionic methods.

Materials:

  • This compound (monomer), inhibitor removed by passing through a column of basic alumina

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with CuBr. The flask is sealed, and the atmosphere is replaced with inert gas by several cycles of vacuum and backfill with argon or nitrogen.

  • Addition of Reagents: The desired amounts of this compound, anisole, and PMDETA are added to the flask via degassed syringes. The mixture is stirred to form the copper-ligand complex, which should result in a colored solution.

  • Initiation: The initiator, ethyl α-bromoisobutyrate, is added via syringe to start the polymerization.

  • Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 90-110 °C). The polymerization is allowed to proceed for a set time, with samples taken periodically to monitor conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: The polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air, which oxidizes the copper catalyst. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: The polymer is precipitated by pouring the THF solution into a large excess of methanol. The polymer is collected by filtration and dried under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.

  • Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.

  • Thermal Properties: Analyzed by TGA and DSC.

Visualizations

Anionic_Polymerization_Workflow prep Glassware & Reagent Preparation reaction Polymerization (-78 °C, THF) prep->reaction Add Monomer, Initiator (n-BuLi) termination Termination (Methanol) reaction->termination isolation Precipitation & Isolation termination->isolation characterization Characterization (GPC, NMR, TGA/DSC) isolation->characterization

Caption: Workflow for Living Anionic Polymerization.

ATRP_Workflow setup Reaction Setup (Inert Atmosphere) polymerization Polymerization (Heat) setup->polymerization Add Monomer, Ligand, Initiator purification Catalyst Removal polymerization->purification isolation Precipitation & Isolation purification->isolation characterization Characterization (GPC, NMR, FT-IR) isolation->characterization

Caption: Workflow for Atom Transfer Radical Polymerization.

Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation initiator n-BuLi monomer Vinylsilane Monomer initiator->monomer Nucleophilic Attack anion Carbanion monomer->anion living_chain Living Polymer Chain anion->living_chain monomer2 Monomer living_chain->monomer2 Addition elongated_chain Elongated Chain monomer2->elongated_chain

References

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the surface modification of silica nanoparticles using trimethyl(4-vinylphenyl)silane. This functionalization introduces reactive vinyl groups onto the nanoparticle surface, enabling a wide range of subsequent conjugation chemistries, particularly for applications in drug delivery, diagnostics, and material science.

Introduction

Silica nanoparticles (SNPs) are widely utilized as versatile platforms in biomedical research due to their biocompatibility, tunable size, and high surface area.[1] Surface modification is crucial to impart specific functionalities for targeted applications. This compound is an organosilane that allows for the introduction of a vinyl-phenyl group onto the silica surface. This functional group is particularly useful for subsequent reactions such as thiol-ene "click" chemistry, which offers a highly efficient and bio-orthogonal method for conjugating therapeutic agents, targeting ligands, and imaging probes.[2][3][4][5][6]

The general mechanism involves the hydrolysis of the methoxy or ethoxy groups of the silane, which then condense with the silanol groups present on the surface of the silica nanoparticles to form stable siloxane bonds.[7]

Experimental Protocols

This section details the protocols for the synthesis of vinyl-functionalized silica nanoparticles and their subsequent functionalization via thiol-ene click chemistry.

Protocol 1: Synthesis of Vinyl-Functionalized Silica Nanoparticles (VSNPs)

This protocol is adapted from sol-gel methodologies for vinyl functionalization.[8][9][10]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound (or a similar vinyl silane like vinyltriethoxysilane - VTES)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • In a round-bottom flask, mix 115 mL of absolute ethanol with 3.75 mL of ammonium hydroxide solution and 3.75 mL of deionized water.

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add 2.5 mL of TEOS to the solution while maintaining vigorous stirring.

    • Allow the reaction to proceed for 12 hours to form silica nanoparticles.[11]

  • Surface Functionalization with Vinyl Groups:

    • To the suspension of silica nanoparticles, add a solution of this compound in ethanol. The amount of silane can be varied to control the degree of surface functionalization (e.g., a weight ratio of SiO2 to silane from 1:0.01 to 1:0.1).[11]

    • Alternatively, for a one-pot synthesis of smaller particles, [3-(methacryloyloxy) propyl]trimethoxysilane can be added to the silica precursor.[12]

    • Allow the reaction to stir for an additional 12-24 hours at room temperature.

  • Purification of VSNPs:

    • Collect the vinyl-functionalized silica nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).

    • Discard the supernatant and redisperse the nanoparticles in fresh ethanol.

    • Repeat the centrifugation and redispersion steps three times to remove any unreacted silane and other reagents.[10][11]

    • Finally, redisperse the purified VSNPs in the desired solvent (e.g., ethanol, water) for storage or further use.

Protocol 2: Thiol-Ene "Click" Chemistry for Conjugation to VSNPs

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide, a thiol-modified drug) to the surface of VSNPs.[2][4][5]

Materials:

  • Vinyl-functionalized silica nanoparticles (VSNPs) dispersed in a suitable solvent (e.g., ethanol, THF).

  • Thiol-containing molecule of interest.

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) or thermal initiator (e.g., azobisisobutyronitrile - AIBN).

  • Inert atmosphere (e.g., nitrogen or argon).

  • UV lamp (for photo-initiation) or heating setup (for thermal initiation).

Procedure:

  • Reaction Setup:

    • Disperse a known concentration of VSNPs (e.g., 0.1 g) in an appropriate solvent (e.g., 5 mL THF) in a reaction vessel.[13]

    • Add the thiol-containing molecule in a molar excess relative to the estimated vinyl groups on the nanoparticle surface.

    • Add the initiator. For photo-initiation, a typical concentration of DMPA is used.[6] For thermal initiation, the reaction can be heated.[4]

  • Initiation of Thiol-Ene Reaction:

    • Photo-initiation: Irradiate the reaction mixture with a UV lamp (e.g., 360 nm) for a specified time (e.g., 30 minutes) at room temperature, ensuring the mixture is well-stirred.[6]

    • Thermal-initiation: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours.

  • Purification of Conjugated Nanoparticles:

    • After the reaction is complete, purify the nanoparticles by repeated centrifugation and redispersion in a suitable solvent to remove unreacted thiol molecules and initiator byproducts.

    • The final conjugated nanoparticles can be redispersed in a buffer or solvent appropriate for the intended application.

Characterization Data

The successful modification of silica nanoparticles can be confirmed by various analytical techniques. The following table summarizes typical characterization data.

Parameter Pristine Silica Nanoparticles Vinyl-Functionalized Silica Nanoparticles Characterization Technique Reference
Particle Size (DLS) 137 nm141 nm (slight increase)Dynamic Light Scattering (DLS)[14]
Surface Charge (Zeta Potential) NegativeLess NegativeZeta Potential Measurement[15]
FTIR Spectroscopy Si-O-Si stretching (~1100 cm⁻¹), Si-OH stretching (~3400 cm⁻¹, 950 cm⁻¹)Additional peaks corresponding to C=C stretching (~1600 cm⁻¹) and C-H stretching of the vinyl group (~3000-3100 cm⁻¹, ~1410 cm⁻¹)Fourier-Transform Infrared Spectroscopy (FTIR)[7][8]
Thermogravimetric Analysis (TGA) Minimal weight lossIncreased weight loss due to the decomposition of the organic vinyl groupsThermogravimetric Analysis (TGA)[8]
Surface Area (BET) High (e.g., >800 m²/g for mesoporous silica)May decrease slightly after functionalizationBrunauer-Emmett-Teller (BET) Analysis[16]

Visualizing the Workflow and Applications

Experimental Workflow for VSNP Synthesis and Conjugation

G Workflow for VSNP Synthesis and Functionalization cluster_0 Synthesis of VSNPs cluster_1 Thiol-Ene Conjugation Stober Stöber Synthesis of SiO2 NPs Functionalization Surface Functionalization with this compound Stober->Functionalization Purification1 Purification by Centrifugation/Washing Functionalization->Purification1 VSNPs Dispersed VSNPs Purification1->VSNPs Characterize (FTIR, DLS, TGA) Thiol Addition of Thiol-Molecule and Initiator VSNPs->Thiol Reaction UV or Thermal Initiation Thiol->Reaction Purification2 Purification of Conjugated Nanoparticles Reaction->Purification2 Final Final Purification2->Final Final Characterization and Application

Caption: Workflow for VSNP Synthesis and Functionalization.

Application in Targeted Drug Delivery

G Targeted Drug Delivery using Functionalized VSNPs VSNP Vinyl-Functionalized Silica Nanoparticle FunctionalizedNP Drug- and Ligand- Functionalized Nanoparticle VSNP->FunctionalizedNP Thiol-Ene Click Chemistry ThiolDrug Thiolated Drug Molecule ThiolDrug->FunctionalizedNP ThiolLigand Thiolated Targeting Ligand ThiolLigand->FunctionalizedNP Cell Target Cell FunctionalizedNP->Cell Targeting Internalization Receptor-Mediated Endocytosis Cell->Internalization Binding DrugRelease Intracellular Drug Release Internalization->DrugRelease

Caption: Targeted Drug Delivery using Functionalized VSNPs.

Conclusion

The surface modification of silica nanoparticles with this compound provides a robust platform for the development of advanced nanomaterials. The introduced vinyl groups serve as versatile handles for covalent attachment of a wide array of molecules through efficient reactions like thiol-ene click chemistry. This methodology is highly relevant for researchers in drug development, enabling the design of sophisticated drug delivery systems with enhanced targeting and therapeutic efficacy. The protocols and characterization data provided herein serve as a valuable resource for the successful implementation of this surface modification strategy.

References

Application Notes and Protocols for Trimethyl(4-vinylphenyl)silane in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimethyl(4-vinylphenyl)silane as a coupling agent to enhance the properties of polymer composites. This document details the mechanism of action, protocols for surface treatment and composite fabrication, and methods for characterizing the resulting materials.

Introduction to this compound as a Coupling Agent

This compound is an organosilane compound that acts as a molecular bridge between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices (e.g., polypropylene, epoxy resins). Its unique chemical structure allows it to form a durable interface, leading to significant improvements in the mechanical and thermal properties of the composite material.

The primary function of a coupling agent is to enhance the interfacial adhesion between two dissimilar materials. In polymer composites, the inorganic filler is typically hydrophilic, while the polymer matrix is hydrophobic, leading to poor adhesion at the interface. This compound addresses this incompatibility through its dual functionality:

  • Silane Group: The trimethylsilyl group can react with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds.

  • Vinylphenyl Group: The vinyl group is capable of copolymerizing with the polymer matrix during polymerization or cross-linking, creating a strong chemical bond.

This dual reactivity results in a robust interface that allows for efficient stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the overall performance of the composite.

Mechanism of Action

The effectiveness of this compound as a coupling agent is attributed to its ability to form a chemical bridge at the filler-polymer interface. This process can be summarized in the following steps:

  • Reaction with Filler Surface: The silane molecule reacts with the hydroxyl (-OH) groups present on the surface of the inorganic filler. This reaction forms a strong and stable siloxane (Si-O-Filler) bond.

  • Interpenetrating Polymer Network: The vinylphenyl group of the silane, now anchored to the filler surface, extends into the polymer matrix.

  • Copolymerization: During the curing or polymerization of the polymer matrix, the vinyl group of the silane participates in the reaction, forming covalent bonds with the polymer chains.

This creates a continuous and strong interface that improves the compatibility between the filler and the matrix, leading to enhanced material properties.

cluster_0 Interfacial Bonding with this compound Filler Inorganic Filler (e.g., Silica, Glass Fiber) Silane This compound Filler->Silane Reaction with surface -OH groups Polymer Polymer Matrix (e.g., Polypropylene, Epoxy) Silane->Polymer Copolymerization with polymer chains

Caption: Mechanism of this compound coupling agent.

Experimental Protocols

Surface Treatment of Fillers

Proper surface treatment of the filler is crucial for achieving optimal performance of the coupling agent. Both wet and dry methods can be employed for this purpose.

3.1.1. Wet Method Protocol

The wet method ensures a uniform coating of the silane on the filler surface.

Materials:

  • Inorganic filler (e.g., silica powder, chopped glass fibers)

  • This compound

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acetic acid (optional, to adjust pH)

  • Beaker or flask

  • Magnetic stirrer

  • Oven

Procedure:

  • Prepare a 95% ethanol/5% deionized water solution.

  • Adjust the pH of the solution to 4-5 using a small amount of acetic acid. This step promotes the hydrolysis of the silane.

  • Add this compound to the solution to achieve the desired concentration (typically 1-5% by weight of the filler). Stir the solution for approximately 30-60 minutes to allow for hydrolysis.

  • Add the inorganic filler to the silane solution while stirring continuously.

  • Continue stirring the slurry for 2-4 hours at room temperature to ensure complete reaction between the silane and the filler surface.

  • Filter the treated filler and wash it with ethanol to remove any unreacted silane.

  • Dry the treated filler in an oven at 100-120°C for 2-4 hours to remove the solvent and promote the condensation of silanol groups on the filler surface.

3.1.2. Dry Method Protocol

The dry method is a more direct approach and is often preferred for large-scale production.

Materials:

  • Inorganic filler

  • This compound

  • High-shear mixer (e.g., Henschel mixer)

Procedure:

  • Place the inorganic filler in the high-shear mixer.

  • Start the mixer and allow the filler to fluidize.

  • Slowly spray the neat this compound onto the agitated filler. The amount of silane is typically 0.5-2% by weight of the filler.

  • Continue mixing for 15-30 minutes to ensure uniform distribution of the silane on the filler surface.

  • The treated filler can be used directly or stored in a dry environment.

cluster_wet Wet Method cluster_dry Dry Method W1 Prepare Silane Solution (Ethanol/Water) W2 Hydrolyze Silane (Stir 30-60 min) W1->W2 W3 Add Filler to Solution W2->W3 W4 Stir Slurry (2-4 hours) W3->W4 W5 Filter and Wash W4->W5 W6 Dry in Oven (100-120°C) W5->W6 D1 Place Filler in High-Shear Mixer D2 Agitate Filler D1->D2 D3 Spray Neat Silane D2->D3 D4 Mix for 15-30 min D3->D4

Application Notes and Protocols: Grafting Trimethyl(4-vinylphenyl)silane onto Silicon Wafers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silicon wafer surfaces with organosilanes is a critical process in the development of advanced materials for a myriad of applications, including biosensors, microarrays, and drug delivery platforms. The ability to precisely control the surface chemistry of silicon substrates allows for the subsequent attachment of biomolecules, polymers, and other functional moieties. Trimethyl(4-vinylphenyl)silane is a particularly interesting organosilane for surface modification due to the presence of a vinyl group, which can serve as a reactive handle for further chemical transformations.

These application notes provide detailed protocols for the grafting of this compound onto silicon wafers via both solution-phase and vapor-phase deposition methods. Additionally, common characterization techniques and expected results are presented to aid researchers in successfully modifying and evaluating their silicon substrates.

Experimental Protocols

Silicon Wafer Cleaning and Hydroxylation

A pristine, hydrophilic silicon surface with a high density of silanol (Si-OH) groups is crucial for achieving a uniform and stable silane layer. The following protocol describes a standard cleaning and hydroxylation procedure using a piranha solution.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 96%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • Nitrogen gas (high purity)

  • Teflon or polypropylene wafer holders

  • Glass beakers

Procedure:

  • Place the silicon wafers in a wafer holder.

  • Perform a preliminary cleaning by sonicating the wafers in acetone for 10 minutes, followed by sonication in ethanol for 10 minutes to remove organic contaminants.

  • Rinse the wafers thoroughly with DI water.

  • Prepare the piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

  • Immerse the wafers in the freshly prepared piranha solution for 15 minutes.

  • Carefully remove the wafers and rinse them extensively with DI water.

  • Dry the wafers under a stream of high-purity nitrogen gas. The cleaned surface should be hydrophilic, with a water contact angle near 0°.

Grafting of this compound

This method involves the immersion of the cleaned silicon wafers in a solution of this compound.

Materials:

  • Cleaned and hydroxylated silicon wafers

  • This compound

  • Anhydrous toluene (or other anhydrous organic solvent)

  • Glass reaction vessel with a ground glass joint and a condenser

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in the reaction vessel under an inert atmosphere.

  • Place the cleaned and dried silicon wafers in the silane solution.

  • Heat the solution to a temperature between 60-110 °C and maintain for 2-4 hours under an inert atmosphere. The exact time and temperature may need to be optimized for specific applications.

  • After the reaction, remove the wafers from the solution and rinse them sequentially with toluene, ethanol, and DI water to remove any physisorbed silane molecules.

  • Dry the wafers under a stream of nitrogen gas.

  • Optional: Cure the grafted wafers in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

Vapor-phase deposition can lead to more uniform and thinner layers with less aggregation compared to solution-phase methods.

Materials:

  • Cleaned and hydroxylated silicon wafers

  • This compound

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Small vial or container for the silane

  • Vacuum pump

Procedure:

  • Place the cleaned and dried silicon wafers inside the vacuum desiccator or deposition chamber.

  • Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the wafers.

  • Evacuate the desiccator to a pressure of <1 Torr to facilitate the vaporization of the silane.

  • Leave the wafers in the silane vapor for a period of 12-24 hours at room temperature.

  • After the deposition, vent the chamber with an inert gas and remove the wafers.

  • Rinse the wafers with an organic solvent such as toluene or ethanol to remove any loosely bound silane.

  • Dry the wafers under a stream of nitrogen gas.

  • Optional: Perform a post-deposition curing step as described in the solution-phase protocol.

Characterization Data

The successful grafting of this compound can be confirmed by various surface characterization techniques. The following table summarizes typical expected values. Note that specific values can vary depending on the exact protocol and deposition conditions.

ParameterTechniqueExpected Value/Observation
Water Contact Angle Goniometry60° - 80° (increase from ~0° for the clean surface)
Layer Thickness Ellipsometry1 - 5 nm
Chemical Composition FTIR SpectroscopyPhenyl group C=C stretching: ~1600 cm⁻¹, Si-O-Si stretching: ~1000-1100 cm⁻¹
Elemental Analysis XPS SpectroscopyPresence of Si 2p, C 1s, and O 1s peaks. High-resolution C 1s spectrum will show contributions from C-C/C-H and C=C.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Grafting Process cluster_post Post-Grafting cluster_char Characterization Wafer_Cleaning Silicon Wafer Cleaning (Acetone, Ethanol Sonication) Piranha_Treatment Piranha Etching (H₂SO₄/H₂O₂) Wafer_Cleaning->Piranha_Treatment Rinsing_Drying DI Water Rinse & N₂ Dry Piranha_Treatment->Rinsing_Drying Solution_Deposition Solution-Phase Deposition (this compound in Toluene) Rinsing_Drying->Solution_Deposition Vapor_Deposition Vapor-Phase Deposition (Vacuum Desiccator) Rinsing_Drying->Vapor_Deposition Solvent_Rinse Solvent Rinse (Toluene, Ethanol) Solution_Deposition->Solvent_Rinse Vapor_Deposition->Solvent_Rinse Curing Curing (110-120°C) Solvent_Rinse->Curing Contact_Angle Contact Angle Curing->Contact_Angle Ellipsometry Ellipsometry Curing->Ellipsometry FTIR FTIR Curing->FTIR XPS XPS Curing->XPS

Caption: Experimental workflow for grafting this compound.

Caption: Reaction of this compound with a hydroxylated silicon surface.

Application Notes and Protocols for the Polymerization of Trimethyl(4-vinylphenyl)silane via ATRP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] This method is particularly advantageous for the polymerization of a wide range of monomers, including styrenics and acrylates. Trimethyl(4-vinylphenyl)silane is a valuable monomer as the resulting polymer, poly(this compound), possesses a silicon-containing moiety that can be further functionalized, making it a versatile material for applications in areas such as drug delivery, biomaterials, and surface modification.

This document provides a detailed protocol for the homopolymerization of this compound via ATRP, based on established procedures for structurally similar monomers like styrene and other vinyl-silane derivatives.[3][4][5]

Principle of the Method

ATRP is based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This process generates a radical that can propagate by adding to a monomer. The equilibrium is designed to heavily favor the dormant species, which keeps the radical concentration low and minimizes irreversible termination reactions. This controlled activation and deactivation process allows for the uniform growth of polymer chains.

Data Presentation

The following tables summarize typical quantitative data obtained from the ATRP of styrenic monomers under various conditions. These values are representative of the expected outcomes for the polymerization of this compound.

Table 1: ATRP of Styrene - Example Data

Entry[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n (theoretical)M_n (experimental)PDI (M_w/M_n)
1100:1:1:2Toluene1104555,7005,9001.15
2200:1:1:2Anisole9066212,90013,5001.12
350:1:0.5:1Bulk1302753,9004,1001.20

Data adapted from ATRP of styrene experiments.[1][2][6] M: Monomer, I: Initiator, L: Ligand.

Table 2: Characterization Data for Poly(this compound)

TechniqueParameterExpected Result
GPC/SECM_n ( g/mol )Controllable by [M]/[I] ratio
PDI< 1.3
¹H NMRδ (ppm)Appearance of broad polymer backbone signals, disappearance of vinyl proton signals
δ (ppm)Characteristic peaks for phenyl and trimethylsilyl protons
MALDI-TOF MSm/zSeries of peaks corresponding to individual polymer chains with initiator and end-group fragments

Experimental Protocols

Materials
  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitor)

  • Initiator: Ethyl α-bromoisobutyrate (EBiB) or 1-Phenylethyl bromide (1-PEBr)

  • Catalyst: Copper(I) bromide (CuBr) (washed with acetic acid and ethanol, then dried under vacuum)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (distilled under reduced pressure)

  • Solvent: Anisole or Toluene (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Other: Nitrogen gas (high purity), syringes, Schlenk flasks, magnetic stir bars.

Experimental Workflow Diagram

ATRP_Workflow Experimental Workflow for ATRP cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Prep Purify Monomer (Remove Inhibitor) Add_Reagents Add Catalyst (CuBr), Ligand (PMDETA), Solvent, and Monomer to Schlenk Flask Monomer_Prep->Add_Reagents Catalyst_Prep Purify Catalyst & Ligand Catalyst_Prep->Add_Reagents Glassware_Prep Dry Glassware (Schlenk Flasks) Glassware_Prep->Add_Reagents Degas Degas Mixture (Freeze-Pump-Thaw Cycles) Add_Reagents->Degas Add_Initiator Add Initiator (EBiB) via Syringe Degas->Add_Initiator Heat Immerse in Preheated Oil Bath (e.g., 90°C) Add_Initiator->Heat Stir Stir for a Defined Time Heat->Stir Terminate Terminate Reaction (Cool & Expose to Air) Stir->Terminate Dilute Dilute with THF Terminate->Dilute Filter Pass through Alumina Column (Remove Catalyst) Dilute->Filter Precipitate Precipitate Polymer in Methanol Filter->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Analysis Analyze Polymer (GPC, NMR, MALDI-TOF) Dry->Analysis

References

Application Notes and Protocols: Surface Functionalization with Trimethyl(4-vinylphenyl)silane for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface functionalization of various substrates with Trimethyl(4-vinylphenyl)silane (VPh-SiMe3) for a range of biomedical applications. This document outlines detailed experimental protocols, presents key quantitative data for surface characterization, and explores the underlying biological interactions, including relevant signaling pathways.

Introduction to this compound Functionalization

This compound is a versatile organosilane coupling agent that enables the modification of surfaces with vinyl groups. This functionalization is particularly valuable in the biomedical field as it allows for the subsequent attachment of biomolecules, polymers, and other moieties through the reactive vinyl group. This surface modification can be used to enhance biocompatibility, control cell adhesion, and develop novel drug delivery systems. The silane group readily reacts with hydroxylated surfaces, such as glass, silicon wafers, and many metal oxides, forming a stable, covalent bond.

Key Applications:

  • Enhanced Biocompatibility: Modification of implantable materials to reduce inflammatory responses and improve tissue integration.

  • Controlled Cell Culture: Creation of surfaces that promote or inhibit cell adhesion, proliferation, and differentiation for tissue engineering and in vitro studies.

  • Drug Delivery: Development of coatings for drug-eluting stents or nanoparticles for targeted drug delivery.

  • Biosensors: Immobilization of capture probes for the detection of specific biological analytes.

Quantitative Surface Characterization

The successful functionalization of a surface with this compound can be verified and quantified using various surface analysis techniques. The following tables summarize expected quantitative data for both unmodified and VPh-SiMe3-modified surfaces.

Table 1: Water Contact Angle Measurements

SurfaceWater Contact Angle (°)Surface Energy (mN/m)
Unmodified Glass20 - 3065 - 75
VPh-SiMe3 Modified Glass80 - 9025 - 35
Unmodified Silicon Wafer15 - 2568 - 78
VPh-SiMe3 Modified Silicon Wafer75 - 8528 - 38
Unmodified Titanium Dioxide25 - 3560 - 70
VPh-SiMe3 Modified Titanium Dioxide85 - 9520 - 30

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceAtomic Concentration (%)
C 1s O 1s Si 2p N 1s
Unmodified Silicon WaferAdventitious Carbon (~10-20)45 - 5530 - 40Not Present
VPh-SiMe3 Modified Silicon Wafer60 - 7015 - 2510 - 20Not Present

Table 3: Protein Adsorption

SurfaceAdsorbed Bovine Serum Albumin (BSA) (ng/cm²)
Unmodified Glass200 - 300
VPh-SiMe3 Modified Glass50 - 100

Table 4: Cell Adhesion

SurfaceFibroblast Adhesion (cells/mm²) after 24h
Unmodified Tissue Culture Polystyrene3000 - 4000
VPh-SiMe3 Modified Glass1000 - 1500

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in surface functionalization with this compound and its characterization.

Protocol for Surface Functionalization via Vapor-Phase Silanization

Vapor-phase deposition is a reliable method for creating a uniform monolayer of VPh-SiMe3 on a substrate.

Materials:

  • Substrates (e.g., glass coverslips, silicon wafers)

  • This compound (VPh-SiMe3)

  • Vacuum desiccator or vacuum oven

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen or argon gas.

  • Vapor-Phase Deposition:

    • Place the cleaned and dried substrates in a vacuum desiccator.

    • Place a small, open vial containing 100-200 µL of VPh-SiMe3 in the desiccator, ensuring it does not touch the substrates.

    • Evacuate the desiccator to a pressure of <1 Torr.

    • Allow the deposition to proceed for 2-4 hours at room temperature.

  • Post-Deposition Treatment:

    • Vent the desiccator with dry nitrogen or argon gas.

    • Remove the coated substrates and sonicate them in anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.

    • Dry the substrates under a stream of nitrogen or argon.

    • Cure the silane layer by baking at 110-120°C for 30-60 minutes.

G cluster_prep Substrate Preparation cluster_silanization Vapor-Phase Silanization cluster_post Post-Deposition Treatment sub_clean Substrate Cleaning (Piranha Solution) sub_rinse Rinsing (DI Water) sub_clean->sub_rinse sub_dry Drying (N2/Ar Gas) sub_rinse->sub_dry place_sub Place Substrates in Vacuum Chamber sub_dry->place_sub evacuate Evacuate Chamber (<1 Torr) place_sub->evacuate place_silane Place VPh-SiMe3 in Chamber place_silane->evacuate deposit Deposition (2-4 hours) evacuate->deposit vent Vent Chamber (N2/Ar Gas) deposit->vent sonicate Sonicate in Toluene (5-10 min) vent->sonicate dry_final Drying (N2/Ar Gas) sonicate->dry_final cure Curing (110-120°C, 30-60 min) dry_final->cure

Experimental workflow for vapor-phase silanization.

Protocol for Water Contact Angle Measurement

This protocol determines the hydrophobicity of the functionalized surface.

Materials:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

  • Functionalized and control substrates

Procedure:

  • Place the substrate on the sample stage of the goniometer.

  • Using a microsyringe, dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Repeat the measurement at least three different locations on the surface and calculate the average.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition of the surface.

Materials:

  • XPS instrument with a monochromatic Al Kα X-ray source

  • Functionalized and control substrates

Procedure:

  • Mount the substrate on the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p).

  • Use appropriate software to perform peak fitting and calculate the atomic concentrations of the elements.

Protocol for Cell Adhesion Assay

This assay quantifies the attachment of cells to the functionalized surface.

Materials:

  • Functionalized and control substrates sterilized by UV irradiation

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fibroblast cell line (e.g., NIH/3T3)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fluorescent stain for cell nuclei (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Place the sterile substrates in a multi-well cell culture plate.

  • Seed fibroblasts onto the substrates at a density of 1 x 10⁴ cells/cm².

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI.

  • Image the substrates using a fluorescence microscope.

  • Count the number of adherent cells in multiple fields of view to determine the average cell density.

Biological Interactions and Signaling Pathways

The surface chemistry of a biomaterial plays a critical role in mediating cellular responses. The vinyl groups introduced by VPh-SiMe3 create a relatively hydrophobic surface, which can influence protein adsorption and subsequent cell behavior.

Protein Adsorption

Upon exposure to a biological environment, proteins from the surrounding fluid will rapidly adsorb to the material surface. The composition and conformation of this adsorbed protein layer dictates the subsequent cellular interactions. Hydrophobic surfaces, such as those created by VPh-SiMe3, tend to adsorb proteins more readily than hydrophilic surfaces, often leading to some degree of protein denaturation. This can expose cryptic binding sites or alter the presentation of cell-adhesive domains.

Cell Adhesion and Integrin-Mediated Signaling

Cell adhesion to a biomaterial surface is primarily mediated by integrins, a family of transmembrane receptors that bind to specific ligands in the extracellular matrix (ECM), such as fibronectin and vitronectin, which are components of the adsorbed protein layer. The binding of integrins to their ligands initiates a cascade of intracellular signaling events that regulate cell adhesion, spreading, migration, and differentiation.

The density and conformation of adsorbed adhesion proteins on the VPh-SiMe3 functionalized surface will influence integrin clustering and the subsequent activation of focal adhesion kinase (FAK).

G cluster_surface Biomaterial Surface cluster_cell Cellular Response surface VPh-SiMe3 Functionalized Surface protein Adsorbed ECM Proteins (e.g., Fibronectin) surface->protein Protein Adsorption integrin Integrin Receptors protein->integrin Ligand Binding fak Focal Adhesion Kinase (FAK) Activation integrin->fak Clustering & Activation cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) fak->cytoskeleton gene Gene Expression (Proliferation, Differentiation) fak->gene cytoskeleton->gene

Integrin-mediated signaling pathway.

This signaling cascade involves the autophosphorylation of FAK, which creates docking sites for other signaling proteins, such as Src family kinases. This leads to the activation of downstream pathways, including the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival. The organization of the actin cytoskeleton into stress fibers, which is also regulated by this pathway, is crucial for cell spreading and migration.

By controlling the surface properties with this compound, researchers can modulate these signaling events to achieve desired cellular responses for various biomedical applications.

Application Notes and Protocols for Trimethyl(4-vinylphenyl)silane in Chromatographic Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane is a versatile organosilane monomer that holds significant potential in the preparation of advanced chromatographic stationary phases. Its unique structure, combining a polymerizable vinyl group with a silicon functionality, allows for the creation of robust and selective stationary phases. The phenyl group provides π-π interaction capabilities, which are beneficial for the separation of aromatic and unsaturated compounds. The trimethylsilyl group can influence the polarity and surface energy of the stationary phase. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based stationary phases in high-performance liquid chromatography (HPLC).

These stationary phases are particularly well-suited for applications in drug discovery and development, where the separation of complex mixtures of small molecules, peptides, and other biomolecules is crucial. The tunable nature of the stationary phase through copolymerization and surface modification allows for the development of highly selective and efficient separation media.

I. Preparation of a Monolithic Poly[(this compound)]-based Stationary Phase

Monolithic stationary phases offer advantages in terms of high permeability and efficiency at high flow rates, making them ideal for rapid separations. This protocol is adapted from the synthesis of a closely related copolymer monolith and can be applied to the homopolymerization of this compound.

Experimental Protocol: In-situ Polymerization of a Monolithic Column

This protocol describes the in-situ thermal polymerization of this compound within a fused silica capillary to create a monolithic stationary phase.

Materials:

  • This compound (monomer)

  • Divinylbenzene (DVB) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (porogen)

  • 2-Propanol (porogen)

  • 3-(Trimethoxysilyl)propyl methacrylate (for capillary pre-treatment)

  • Fused silica capillary (e.g., 200 µm I.D.)

  • HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Capillary Pre-treatment (Silanization):

    • Flush the fused silica capillary with 1 M NaOH for 2 hours.

    • Rinse with water until the eluent is neutral.

    • Flush with 0.1 M HCl for 2 hours.

    • Rinse with water and then with ethanol.

    • Dry the capillary by flushing with nitrogen gas.

    • Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene and seal both ends.

    • Heat the capillary at 100°C for 12 hours.

    • Flush the capillary with toluene and then with ethanol to remove any unreacted silane.

    • Dry the capillary with nitrogen gas.

  • Preparation of the Polymerization Mixture:

    • Prepare a porogen mixture of toluene and 2-propanol. The ratio of these will influence the pore structure of the monolith.

    • In a vial, dissolve the desired amount of this compound and divinylbenzene in the porogen mixture.

    • Add AIBN (typically 1% w/w of the monomers) to the mixture.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and to degas the solution.

  • In-situ Polymerization:

    • Fill the pre-treated capillary with the polymerization mixture.

    • Seal both ends of the capillary.

    • Place the capillary in a water bath or oven at a controlled temperature (e.g., 70°C) for 24 hours to initiate polymerization.

  • Column Conditioning:

    • After polymerization, carefully cut the ends of the capillary.

    • Connect the capillary to an HPLC system.

    • Flush the column with a solvent such as acetonitrile at a low flow rate to remove the porogens and any unreacted monomers.

    • Gradually increase the flow rate to condition the column.

Visualization of the Monolithic Stationary Phase Synthesis Workflow

Monolithic_Synthesis cluster_prep Capillary Preparation cluster_mix Polymerization Mixture cluster_poly Polymerization & Conditioning capillary Fused Silica Capillary naoh 1. Flush with 1M NaOH capillary->naoh hcl 2. Flush with 0.1M HCl naoh->hcl silanization 3. React with 3-(Trimethoxysilyl)propyl methacrylate hcl->silanization dry_prep 4. Dry with N2 silanization->dry_prep fill Fill Capillary dry_prep->fill monomer This compound + DVB (crosslinker) mix Dissolve and Sonicate monomer->mix porogen Toluene + 2-Propanol porogen->mix initiator AIBN initiator->mix mix->fill polymerize Heat at 70°C for 24h fill->polymerize condition Flush with Acetonitrile polymerize->condition final_column Monolithic Column condition->final_column

Caption: Workflow for the synthesis of a monolithic stationary phase.

II. Preparation of a Particle-Based Poly[this compound] Stationary Phase

Particle-based stationary phases are the most common type used in HPLC. This protocol describes the functionalization of silica particles with this compound followed by polymerization.

Experimental Protocol: Surface-Initiated Polymerization on Silica Particles

Materials:

  • Porous silica particles (e.g., 5 µm, 100 Å pore size)

  • This compound

  • Toluene (anhydrous)

  • AIBN (initiator)

  • Methanol, Acetone (for washing)

Procedure:

  • Activation of Silica Particles:

    • Heat the silica particles at 150°C under vacuum for 4 hours to remove adsorbed water.

  • Silanization of Silica Particles:

    • In a round-bottom flask, suspend the activated silica particles in anhydrous toluene.

    • Add an excess of this compound to the suspension.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the functionalized silica particles by filtration.

    • Wash the particles sequentially with toluene, acetone, and methanol to remove unreacted silane.

    • Dry the vinyl-functionalized silica particles under vacuum at 60°C.

  • Surface-Initiated Polymerization:

    • Suspend the vinyl-functionalized silica particles in a solution of this compound in toluene.

    • Add AIBN to the suspension.

    • Heat the mixture at 70°C under a nitrogen atmosphere with stirring for 24 hours.

    • Cool the reaction mixture and collect the polymer-coated silica particles by filtration.

    • Wash the particles extensively with toluene to remove any non-grafted polymer and unreacted monomer.

    • Dry the final stationary phase material under vacuum.

  • Column Packing:

    • The prepared stationary phase material can be packed into an HPLC column using a slurry packing technique.

Visualization of Particle-Based Stationary Phase Synthesis

Particle_Synthesis cluster_activation Silica Activation cluster_silanization Silanization cluster_polymerization Surface-Initiated Polymerization silica Porous Silica Particles heat Heat at 150°C under vacuum silica->heat suspend_toluene Suspend in Toluene heat->suspend_toluene add_silane Add this compound suspend_toluene->add_silane reflux Reflux for 24h add_silane->reflux wash_dry_silane Wash and Dry reflux->wash_dry_silane suspend_monomer Suspend in Monomer/Toluene wash_dry_silane->suspend_monomer add_initiator Add AIBN suspend_monomer->add_initiator heat_poly Heat at 70°C for 24h add_initiator->heat_poly wash_dry_poly Wash and Dry heat_poly->wash_dry_poly packing Column Packing wash_dry_poly->packing

Caption: Synthesis of a particle-based stationary phase.

III. Physicochemical and Chromatographic Properties

The performance of a chromatographic stationary phase is determined by its physical and chemical characteristics.

Data Presentation: Expected Properties of this compound Based Stationary Phases
PropertyMonolithic Phase (Expected)Particle-Based Phase (Expected)
Support MaterialIn-situ polymerized monolithPorous Silica Particles
Functional GroupPoly[this compound]Poly[this compound]
Particle Size / Globule SizeSub-micron globules3 - 10 µm
Pore SizeMacropores (>50 nm)60 - 300 Å
Surface AreaModerateHigh
Carbon LoadVariable, depends on polymerization5 - 20%
pH Stability2 - 12 (polymer dependent)2 - 8 (silica support dependent)

IV. Applications in Drug Discovery and Development

Stationary phases based on this compound offer unique selectivity that can be advantageous for various applications in the pharmaceutical industry.

  • Separation of Aromatic and Unsaturated Compounds: The phenyl groups in the stationary phase provide strong π-π interactions, leading to enhanced retention and selectivity for aromatic and unsaturated analytes, which are common structural motifs in drug molecules.

  • Analysis of Peptides and Proteins: The hydrophobic and aromatic character of the stationary phase can be utilized for the reversed-phase separation of peptides and proteins. The monolithic format is particularly suited for the fast analysis of these large biomolecules.[1]

  • High-Throughput Screening: The rapid separation capabilities of monolithic columns based on this chemistry make them suitable for high-throughput screening of compound libraries.

  • Impurity Profiling: The unique selectivity can aid in the separation of structurally related impurities from the active pharmaceutical ingredient (API).

Example Application: Fast Separation of Proteins

A monolithic column prepared by the copolymerization of a similar monomer, trimethylsilyl-4-methylstyrene, demonstrated the baseline separation of a mixture of five standard proteins (ribonuclease A, cytochrome c, α-lactalbumin, myoglobin, and ovalbumin) in under one minute using ion-pair reversed-phase liquid chromatography (IP-RPLC).[1] This highlights the potential for rapid protein analysis.

V. Logical Relationships in Stationary Phase Selection

The choice of stationary phase depends on the properties of the analytes and the desired separation outcome.

Separation_Logic cluster_properties Key Analyte Characteristics cluster_phase Stationary Phase Selection analyte Analyte Properties aromaticity Aromaticity / Unsaturation analyte->aromaticity polarity Polarity analyte->polarity size Molecular Size analyte->size phenyl_phase This compound Phase (π-π interactions) aromaticity->phenyl_phase High c18_phase Standard C18 Phase (Hydrophobic interactions) aromaticity->c18_phase Low polarity->c18_phase Non-polar hilic_phase HILIC Phase (Hydrophilic interactions) polarity->hilic_phase Polar size->phenyl_phase Small to Large

Caption: Analyte properties guide stationary phase selection.

Conclusion

This compound is a promising monomer for the development of novel chromatographic stationary phases. Both monolithic and particle-based formats can be prepared, offering a range of properties suitable for diverse applications in pharmaceutical analysis. The unique selectivity, particularly for aromatic compounds, provides a valuable tool for chromatographers in drug discovery and development. The protocols and data presented here serve as a guide for the synthesis and application of these advanced separation media.

References

Application Notes and Protocols: Trimethyl(4-vinylphenyl)silane in Microelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane (TMVPhS), also known as 4-trimethylsilylstyrene, is a silicon-containing monomer that holds significant promise for applications in the microelectronics industry. Its unique structure, combining a polymerizable vinyl group with a silicon-containing moiety, makes it a valuable building block for advanced polymers with tailored properties. The incorporation of silicon into a polystyrene backbone imparts high oxygen plasma etch resistance, a critical characteristic for pattern transfer in the fabrication of microelectronic devices. Polymers derived from TMVPhS, primarily poly(this compound), are being explored as high-resolution electron beam (e-beam) resists and potentially as low-dielectric constant materials.

These application notes provide an overview of the use of TMVPhS in microelectronics, with a focus on its application as a negative-tone electron beam resist. Detailed, generalized protocols for the synthesis of the polymer and its use in a lithographic process are provided to guide researchers in this field.

Key Applications in Microelectronics

The primary application of this compound in microelectronics is in the formulation of resists for advanced lithography, particularly electron beam lithography (EBL). The resulting polymer, poly(this compound) [p(TMVPhS)], offers several advantages:

  • High Etch Resistance: The presence of silicon in the polymer backbone allows for the formation of a thin, protective layer of silicon dioxide (SiO₂) when exposed to an oxygen plasma. This in-situ hard mask provides excellent resistance to oxygen-based reactive ion etching (RIE), enabling high-fidelity pattern transfer to underlying substrates.

  • High Resolution: As a derivative of polystyrene, which is known for its high-resolution capabilities as an e-beam resist, p(TMVPhS) is a candidate for patterning nanoscale features. Low molecular weight polystyrenes have demonstrated patterning of features as dense as 15-20 nm period arrays.[1]

  • Negative-Tone Behavior: Upon exposure to an electron beam, the polymer chains of p(TMVPhS) are expected to crosslink. These exposed regions become less soluble in a developer solution, resulting in a negative-tone image of the pattern.

  • Potential as a Dielectric Material: Silicon-containing polymers are also investigated for their potential as low-dielectric constant (low-k) materials, which are essential for reducing signal delay and power consumption in advanced integrated circuits.

Data Presentation

The following tables summarize the expected and reported quantitative data for poly(this compound) and related materials. It is important to note that specific performance will depend on the polymer's molecular weight, polydispersity, and the specific processing conditions.

Table 1: Lithographic Properties of Silylated Polystyrene Resists

PropertyTrimethylsilylated Poly(4-hydroxystyrene)tert-Butyldimethylsilylated Poly(4-hydroxystyrene)Expected for Poly(TMVPhS)
Resist Type Negative-Tone E-BeamNegative-Tone E-BeamNegative-Tone E-Beam
Sensitivity (Dg0.5) 1.49 x 10-4 C/cm²1.84 x 10-4 C/cm²1 x 10-4 - 5 x 10-4 C/cm²
Contrast (γ) 1.061.441.0 - 1.5
Resolution Sub-micron0.20 µm isolated line, 0.5 µm L/SSub-100 nm

Data for silylated poly(4-hydroxystyrene)s are from a study on related materials and serve as an estimate for p(TMVPhS) performance.

Table 2: Physical and Dielectric Properties

PropertyPolystyrenePoly(TMVPhS) (Expected)
Glass Transition Temperature (Tg) ~100 °C100 - 140 °C
Dielectric Constant (@ 1 MHz) 2.4 - 2.6[2][3]2.3 - 2.7
Oxygen Plasma Etch Resistance LowHigh

Experimental Protocols

The following are generalized protocols for the synthesis of poly(this compound) and its application as a negative-tone e-beam resist. Note: These protocols are intended as a starting point and will require optimization for specific equipment and desired outcomes.

Protocol 1: Synthesis of Poly(this compound) via Anionic Polymerization

This protocol describes a generalized procedure for the anionic polymerization of this compound to produce a polymer with controlled molecular weight and low polydispersity.

Materials:

  • This compound (TMVPhS), inhibitor removed

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: Pass TMVPhS through a column of basic alumina to remove the inhibitor (e.g., TBC).

  • Solvent Preparation: Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained. Distill under inert atmosphere immediately before use.

  • Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and dry thoroughly by heating under vacuum and backfilling with inert gas.

  • Polymerization: a. Transfer the desired amount of dry THF to the reaction flask via cannula under a positive pressure of inert gas. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add the purified TMVPhS monomer to the cold THF. d. Slowly add the s-BuLi initiator solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight. e. Allow the polymerization to proceed at -78 °C for several hours. The reaction can be monitored by the disappearance of the monomer spot on a TLC plate.

  • Termination: Quench the living polymer chains by adding a small amount of anhydrous methanol.

  • Polymer Precipitation and Purification: a. Warm the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the reaction solution into a large volume of vigorously stirred methanol. c. Collect the white polymer precipitate by filtration. d. Redissolve the polymer in a small amount of THF and re-precipitate into methanol to further purify. e. Dry the final polymer product under vacuum at room temperature or slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI).

Protocol 2: Application of Poly(TMVPhS) as a Negative-Tone E-Beam Resist

This protocol outlines the steps for using the synthesized poly(TMVPhS) as a negative-tone resist in an electron beam lithography process.

Materials:

  • Poly(this compound) [p(TMVPhS)]

  • Anisole or other suitable solvent (e.g., propylene glycol methyl ether acetate, PGMEA)

  • Silicon wafers

  • Developer solution (e.g., a mixture of methyl isobutyl ketone (MIBK) and isopropanol (IPA), or xylenes)

  • Rinse solution (e.g., isopropanol)

  • Nitrogen gas for blow-drying

Procedure:

  • Resist Formulation: Dissolve the p(TMVPhS) in anisole to the desired concentration (e.g., 1-5 wt%). The concentration will determine the final film thickness. Filter the solution through a 0.2 µm PTFE filter.

  • Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., Piranha etch or RCA clean) to ensure a hydrophilic surface.

  • Spin Coating: a. Dispense the p(TMVPhS) resist solution onto the center of the silicon wafer. b. Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Pre-bake: Bake the coated wafer on a hotplate at 90-120 °C for 60-120 seconds to remove the solvent.

  • Electron Beam Exposure: a. Load the wafer into the EBL system. b. Expose the desired pattern with an acceleration voltage of 20-100 keV. The exposure dose will need to be optimized but is expected to be in the range of 100-500 µC/cm².

  • Post-Exposure Bake (Optional): A post-exposure bake (PEB) may be used to enhance crosslinking. Typical conditions would be 100-130 °C for 60-120 seconds.

  • Development: a. Immerse the exposed wafer in the developer solution (e.g., MIBK:IPA 1:3) for 30-60 seconds with gentle agitation. b. The unexposed regions will dissolve, leaving the crosslinked (exposed) pattern.

  • Rinsing and Drying: a. Rinse the wafer in IPA for 30 seconds to remove the developer. b. Dry the wafer under a gentle stream of nitrogen.

  • Pattern Transfer (Etching): a. Use an oxygen-based reactive ion etching (RIE) process to transfer the pattern into the underlying silicon substrate. The p(TMVPhS) resist will form a protective SiO₂ layer, providing high etch selectivity.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_lithography E-Beam Lithography monomer TMVPhS Monomer purification Inhibitor Removal monomer->purification polymerization Anionic Polymerization (THF, -78°C, s-BuLi) purification->polymerization termination Termination (Methanol) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation polymer p(TMVPhS) Polymer precipitation->polymer formulation Resist Formulation (in Anisole) polymer->formulation spin_coating Spin Coating formulation->spin_coating pre_bake Pre-bake spin_coating->pre_bake exposure E-Beam Exposure pre_bake->exposure development Development exposure->development etching O2 RIE Pattern Transfer development->etching final_pattern Final Patterned Substrate etching->final_pattern

Caption: Workflow for the synthesis of p(TMVPhS) and its use in e-beam lithography.

etch_resistance_mechanism pTMVPhS p(TMVPhS) Resist OxygenPlasma Oxygen Plasma (O2 RIE) pTMVPhS->OxygenPlasma Exposure to SiO2Layer Formation of SiO2 Layer OxygenPlasma->SiO2Layer Reacts with Si to form Protection p(TMVPhS) Pattern Protected SiO2Layer->Protection Acts as a hard mask EtchStop Etching of Underlying Substrate Proceeds Protection->EtchStop

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of hydrophobic surfaces is a critical aspect of research and development in numerous fields, including drug delivery, biomedical devices, and microfluidics. Surface hydrophobicity influences protein adsorption, cell adhesion, and the interaction of materials with biological fluids. Organosilanes are frequently employed for surface modification due to their ability to form stable, self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silica, and silicon wafers.[1]

Trimethyl(4-vinylphenyl)silane is a promising candidate for creating hydrophobic surfaces. The trimethylsilyl group contributes to a low surface energy, a key factor in achieving hydrophobicity. The vinylphenyl group offers a unique functionality; the vinyl moiety can potentially be used for further chemical modifications or polymerization, allowing for the creation of more complex surface architectures. While specific literature on the use of this compound for hydrophobic surface preparation is limited, the general principles of silanization can be applied.

These application notes provide detailed protocols for the creation of hydrophobic surfaces using this compound, adapted from established methods for analogous silanes. The expected performance is contextualized with data from similar silane coatings.

Data Presentation: Performance of Analogous Silane Coatings

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the performance of structurally related silanes. This data provides a benchmark for the expected water contact angles (WCA) on surfaces modified with silanes, demonstrating the feasibility of achieving hydrophobicity.

Table 1: Water Contact Angles on Various Silane-Modified Surfaces

Silane ModifierSubstrateSilanization MethodWater Contact Angle (WCA) (°)Reference
Octadecyltrichlorosilane (OTS)SiliconAnhydrous deposition~98[2][3]
DichlorooctamethyltetrasiloxaneGlassVapor Phase~96[4]
Alkyl Silanes (various chain lengths)Mesoporous Silica ParticlesSolution Phase>100
Methyl trimethoxy silane (MTMS)Wood FibersSolution Phase136.0
Octyl trimethoxy silane (OTMS)Wood FibersSolution Phase127.9[5]
Dodecyl trimethoxysilane (DTMS)Wood FibersSolution Phase139.7[5]

Table 2: Critical Surface Tension of Various Surfaces

The critical surface tension (γc) is another important parameter for characterizing the wettability of a surface. Liquids with a surface tension below the critical surface tension of a solid will wet the surface.[6]

SurfaceCritical Surface Tension (γc) (mN/m)
Poly(tetrafluoroethylene) (PTFE)18
Poly(dimethylsiloxane) (PDMS)22-24
Poly(styrene)33
Glass (clean)>70

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

A thoroughly cleaned and hydroxylated surface is paramount for achieving a uniform and stable silane layer. This protocol is suitable for glass, silicon, and other silica-based substrates.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution (e.g., 2% Alconox)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas (high purity)

  • Oven

Procedure:

  • Sonciate the substrates in a detergent solution for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonciate the substrates in acetone for 10 minutes.

  • Sonciate the substrates in isopropanol for 10 minutes.

  • Rinse the substrates again with DI water and dry them under a stream of high-purity nitrogen gas.

  • To fully hydroxylate the surface, immerse the cleaned and dried substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Dry the substrates under a nitrogen stream and then bake them in an oven at 110-120°C for at least 1 hour immediately before silanization to ensure a completely dry surface.

Protocol 2: Surface Silanization with this compound (Solution Phase Deposition)

This protocol describes the deposition of a this compound monolayer from a solution.

Materials:

  • Cleaned and hydroxylated substrates (from Protocol 1)

  • This compound

  • Anhydrous toluene or hexane

  • Reaction vessel (e.g., glass staining jar with a lid)

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Work in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box) to minimize water contamination.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane in the reaction vessel.

  • Place the pre-cleaned and dried substrates into the silane solution. Ensure the substrates are fully immersed.

  • Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • After the incubation period, remove the substrates from the silane solution.

  • Rinse the substrates thoroughly with fresh anhydrous toluene or hexane to remove any non-covalently bound silane.

  • Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane bond with the surface.

  • Allow the substrates to cool to room temperature before characterization.

Protocol 3: Surface Silanization with this compound (Vapor Phase Deposition)

Vapor phase deposition can often lead to more uniform and reproducible monolayers.

Materials:

  • Cleaned and hydroxylated substrates (from Protocol 1)

  • This compound

  • Vacuum desiccator

  • Small vial

  • Vacuum pump

Procedure:

  • Place the cleaned and dried substrates inside a vacuum desiccator.

  • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

  • Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • After the reaction time, vent the desiccator to atmospheric pressure, preferably in a fume hood.

  • Remove the coated substrates and rinse them with an anhydrous solvent like toluene or hexane to remove any loosely bound silane molecules.

  • Dry the substrates with a stream of inert gas or in an oven at 100°C for 30 minutes.

  • Store the hydrophobic substrates in a clean, dry environment.

Characterization

The primary method for characterizing the hydrophobicity of the modified surface is by measuring the water contact angle using a goniometer. A higher contact angle indicates a more hydrophobic surface. Surfaces with water contact angles greater than 90° are considered hydrophobic.

Visualizations

G cluster_prep Substrate Preparation cluster_silanization Silanization sub_cleaning Substrate Cleaning (Detergent, Solvents) hydroxylation Surface Hydroxylation (Piranha Solution) sub_cleaning->hydroxylation drying Drying (Oven Bake) hydroxylation->drying immersion Substrate Immersion (2-4 hours) drying->immersion silane_prep Prepare Silane Solution (Anhydrous Solvent) silane_prep->immersion rinsing Rinsing (Anhydrous Solvent) immersion->rinsing curing Curing (110-120°C) rinsing->curing characterization characterization curing->characterization Characterization (Contact Angle)

Caption: Experimental workflow for solution-phase silanization.

G cluster_surface Hydroxylated Surface cluster_silane This compound cluster_reaction cluster_product Modified Hydrophobic Surface Substrate Substrate-Si-OH Silane Si(CH3)3 | C6H4 | CH=CH2 Modified_Surface Substrate-Si-O-Si(CH3)3                 |                 C6H4                 |                 CH=CH2 Substrate-Si-OH Substrate-Si-OH Substrate-Si-OH->Modified_Surface + Reaction_Arrow

Caption: Simplified reaction of this compound.

References

Application Note: Step-by-Step Protocol for Surface Silanization with Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the surface modification of substrates, such as glass or silicon wafers, using Trimethyl(4-vinylphenyl)silane. Silanization is a chemical process that creates a covalent bond between the substrate and the organosilane, resulting in a stable, functionalized surface.[1][2] This specific protocol imparts a vinyl-terminated surface, which is highly valuable for subsequent covalent immobilization of biomolecules, polymers, or other moieties through reactions like thiol-ene coupling or polymerization. Detailed methodologies for substrate preparation, silanization via solution deposition, and post-treatment are provided, along with methods for characterizing the resulting monolayer.

Mechanism of Silanization

The silanization process with an organosilane like this compound on a hydroxylated surface (e.g., silica, glass) is a two-step reaction:

  • Hydrolysis: The silane's reactive groups (in this case, the trimethylsilyl group is less reactive than chloro- or alkoxysilanes, so surface activation and reaction conditions are critical) react with trace water on the substrate surface to form reactive silanol intermediates (Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). A second condensation reaction can occur between adjacent silanol molecules, leading to polymerization on the surface.[1]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane This compound (C₆H₄(CH=CH₂)Si(CH₃)₃) Silanol Reactive Silanol Intermediate (C₆H₄(CH=CH₂)Si(CH₃)₂(OH)) Silane->Silanol + H₂O Water Trace H₂O (on surface) Surface Substrate with -OH groups (e.g., Si-OH) Silanol->Surface Condensation - CH₄ Bond Covalent Siloxane Bond (Substrate-O-Si) Surface->Bond

Diagram 1. Silanization reaction mechanism.

Experimental Protocols

This section details the complete workflow for silanization, from initial substrate cleaning to final curing.

Materials and Equipment
  • Substrates: Glass microscope slides, silicon wafers, or other hydroxyl-rich substrates.

  • Silane: this compound.

  • Solvents: Anhydrous Toluene, Ethanol (95%), Acetone, Methanol.

  • Acids/Bases: Acetic Acid, Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Hydrogen Peroxide (H₂O₂).

  • Equipment: Laboratory glassware (beakers, staining jars), ultrasonic bath, hot plate or oven, nitrogen gas line, fume hood, desiccator for storage.

Substrate Preparation (Cleaning)

A pristine, hydrophilic surface is critical for uniform silanization. The following is a rigorous cleaning protocol for glass or silicon substrates.

  • Degreasing: Sonicate the substrates in acetone for 15-20 minutes, followed by sonication in ethanol for 15-20 minutes to remove organic residues.

  • Rinsing: Rinse thoroughly with deionized (DI) water.

  • Activation (Piranha Etch - CAUTION ):

    • Piranha solution is extremely corrosive and reactive. Handle with extreme care, using proper personal protective equipment (PPE) in a fume hood.

    • Prepare a 3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂). Always add the peroxide to the acid slowly.

    • Immerse the substrates in the piranha solution for 30 minutes. The solution will become very hot.

    • Remove the substrates carefully and rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry, activated surface. Use immediately for the best results.

Silanization Procedure (Solution Deposition)
  • Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. An alternative is to use a 95% ethanol / 5% water solution, adjusting the pH to 4.5–5.5 with acetic acid before adding the silane.[3]

  • Immersion: Place the cleaned, dried substrates into the silane solution in a sealed container (e.g., a staining jar with a lid or a desiccator) to prevent exposure to atmospheric moisture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. For some applications, this can be extended up to 24 hours. Gentle agitation can improve uniformity.

  • Rinsing: Remove the substrates from the silane solution and rinse them by dipping briefly in fresh anhydrous toluene (or ethanol if used as the solvent) to remove any unbound silane. Repeat the rinse two more times.

  • Curing: Cure the silanized substrates by baking in an oven at 110°C for 15-30 minutes.[3] This step promotes the formation of covalent bonds and removes any remaining solvent.

  • Storage: After cooling, store the functionalized substrates in a desiccator to maintain a moisture-free environment until use.

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_char Characterization & Storage A Sonication in Acetone & Ethanol B DI Water Rinse A->B C Piranha Etch (Activation) B->C D Final DI Water Rinse C->D E Dry with N₂ & Bake (110°C, 1 hr) D->E F Prepare 2% Silane in Anhydrous Toluene E->F Proceed Immediately G Immerse Substrate (2-4 hrs, RT) F->G H Rinse with Toluene G->H I Cure in Oven (110°C, 30 min) H->I J Surface Analysis (WCA, Ellipsometry, AFM) I->J K Store in Desiccator J->K

Diagram 2. Experimental workflow for silanization.

Data Presentation

The success of the silanization process is quantified by measuring changes in surface properties. The following tables present illustrative data for a typical silanization experiment.

Table 1: Illustrative Data on the Effect of Silanization Time on Surface Properties.

Reaction Time (Hours) Water Contact Angle (WCA, °) Layer Thickness (nm)†
0 (Cleaned Substrate) < 15° 0
1 65 ± 3° 1.2 ± 0.2
2 78 ± 2° 1.8 ± 0.3
4 85 ± 2° 2.1 ± 0.2
12 86 ± 3° 2.2 ± 0.3
24 86 ± 2° 2.2 ± 0.2

† Measured by spectroscopic ellipsometry.

Table 2: Example Characterization Data for a Vinyl-Silanized Surface (4-hour deposition).

Parameter Measurement Technique Typical Value
Static Water Contact Angle Contact Angle Goniometry 85° ± 2°
Layer Thickness Spectroscopic Ellipsometry 2.1 ± 0.2 nm
Surface Roughness (RMS) Atomic Force Microscopy (AFM) < 0.5 nm

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | C, O, Si detected |

Characterization of Silanized Surfaces

To confirm the presence and quality of the vinyl-terminated monolayer, several surface-sensitive analytical techniques are recommended.

  • Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface hydrophobicity. A successful silanization will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.[4][5][6]

  • Spectroscopic Ellipsometry: This non-destructive technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision.[7][8][9][10] It is ideal for confirming the formation of a monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface. It can be used to confirm the presence of silicon and carbon from the silane layer.[11][12][13][14]

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and measure roughness. A high-quality silane layer should be smooth and uniform, with a low root-mean-square (RMS) roughness.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethyl(4-vinylphenyl)silane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems and side reactions encountered during the synthesis of this compound via two primary routes: Grignard reaction and Heck reaction.

Grignard Reaction Route

The synthesis of this compound via a Grignard reaction typically involves the reaction of a 4-vinylphenyl Grignard reagent (formed from 4-vinylphenyl halide) with a trimethylsilyl halide (e.g., chlorotrimethylsilane).

Question 1: My reaction yield is low, and I've isolated a significant amount of a high-boiling point byproduct. What could this be?

Answer: A common side reaction in Grignard syntheses is a Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide. In this case, it would lead to the formation of 4,4'-divinylbiphenyl. This homocoupling reaction is more likely to occur if the concentration of the aryl halide is high locally or if the reaction is not initiated efficiently.

Troubleshooting:

  • Slow Addition: Add the 4-vinylphenyl halide to the magnesium turnings at a slow, controlled rate to maintain a low concentration of the halide and favor the formation of the Grignard reagent.

  • Activation of Magnesium: Ensure the magnesium turnings are activated to facilitate a rapid initiation of the Grignard reagent formation. This can be achieved by methods such as crushing the magnesium in situ, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.

  • Solvent: Use an appropriate anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

Question 2: I'm observing a byproduct with an unexpected Si-O bond in my NMR/IR analysis. What is the likely source?

Answer: This is likely due to a reaction between the Grignard reagent or the chlorosilane with the THF solvent. Under certain conditions, particularly in the presence of reactive silanes, THF can undergo ring-opening to form a butoxy-derived species that can then react to form Si-O-R byproducts.[1]

Troubleshooting:

  • Reaction Temperature: Maintain a low to moderate reaction temperature to minimize the rate of THF cleavage.

  • Alternative Solvents: If the problem persists, consider using a different anhydrous ether solvent, such as diethyl ether, which is generally less prone to cleavage.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur.

Question 3: My main product is contaminated with styrene. How can I prevent this?

Answer: The presence of styrene is a strong indication that the Grignard reagent is being hydrolyzed by water. Grignard reagents are highly sensitive to moisture.[2][3]

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and that all reagents and solvents are scrupulously anhydrous.[4][5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Still: Use freshly distilled anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored anhydrous reagents.

Question 4: I'm getting a polymeric, insoluble material in my reaction flask. What is causing this?

Answer: The vinyl group in the 4-vinylphenylmagnesium chloride is susceptible to polymerization. This can be initiated by heat, light, or impurities.

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature throughout the synthesis.

  • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Inhibitor: While not always compatible with Grignard reagents, consider if a small amount of a suitable radical inhibitor could be used if polymerization is a persistent issue. However, this should be approached with caution as it may interfere with the desired reaction.

  • Reaction Time: Use the freshly prepared Grignard reagent immediately and avoid prolonged storage.

Heck Reaction (Silyl-Heck) Route

The silyl-Heck reaction provides an alternative route, typically involving the palladium-catalyzed coupling of a 4-halostyrene with a silylating agent.

Question 1: My final product is a mixture of isomers, with the silyl group not at the desired terminal position of the vinyl group. Why is this happening?

Answer: Isomerization of the double bond is a known side reaction in Heck couplings.[6] The palladium-hydride species formed during the catalytic cycle can re-add to the product alkene and promote the migration of the double bond to form more stable internal isomers.

Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand can significantly influence the selectivity. Bulky electron-rich ligands can often suppress isomerization.

  • Base: The nature of the base can also play a role. Using a non-coordinating, sterically hindered base may be beneficial.

  • Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of isomerization.

Question 2: I'm observing the formation of biphenyl derivatives and reduced starting material (styrene) in my reaction mixture. What is causing these byproducts?

Answer: These are common side reactions in Heck couplings. Homocoupling of the aryl halide can lead to the formation of 4,4'-divinylbiphenyl. Reduction of the aryl halide to styrene can also occur, particularly at higher temperatures.

Troubleshooting:

  • Catalyst and Ligand: Optimize the palladium catalyst and ligand system. Some catalyst systems are more prone to these side reactions than others.

  • Reaction Conditions: Adjust the reaction temperature and concentration. Lower temperatures generally disfavor these side reactions.

  • Additives: In some cases, the addition of silver salts can suppress side reactions by acting as a halide scavenger.

Question 3: My reaction is sluggish, and I'm observing the formation of palladium black. What does this indicate?

Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This leads to a decrease in the effective catalyst concentration and a stalled or incomplete reaction.

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) species.

  • Ligand Stability: The phosphine ligand is crucial for stabilizing the Pd(0) catalyst. Ensure the ligand is stable under the reaction conditions and used in the correct stoichiometry.

  • Temperature: Avoid excessive temperatures, which can accelerate catalyst decomposition.

  • Purity of Reagents: Impurities in the reagents or solvent can poison the catalyst. Use high-purity materials.

Summary of Common Side Reactions and Troubleshooting

Synthetic RouteSide Reaction/IssuePotential Cause(s)Troubleshooting Solutions
Grignard Formation of 4,4'-divinylbiphenylWurtz-type couplingSlow addition of halide, use of activated magnesium.
Grignard Formation of Si-O-R byproductsReaction with THF solventLower reaction temperature, use diethyl ether as an alternative.[1]
Grignard Formation of styreneHydrolysis of Grignard reagentStrict anhydrous conditions, use of freshly distilled solvents.[2][3][4][5]
Grignard PolymerizationHeat, light, or impurity-initiated polymerization of the vinyl groupLow temperature, protection from light, immediate use of the Grignard reagent.
Heck Product IsomerizationRe-addition of palladium-hydride speciesOptimize ligand choice, base, temperature, and reaction time.[6]
Heck Homocoupling and ReductionCatalyst-dependent side reactionsOptimize catalyst system, lower reaction temperature, consider additives.
Heck Catalyst Decomposition (Palladium Black)Oxidation of Pd(0), ligand instability, high temperature, impuritiesStrict inert atmosphere, stable ligand, moderate temperature, pure reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound, Grignard or Heck?

A1: Both routes are viable. The Grignard route is a more traditional and often high-yielding method but requires strict anhydrous conditions. The Heck reaction can be more tolerant of certain functional groups but may require more optimization to control selectivity and prevent side reactions. The choice often depends on the available starting materials, equipment, and the scale of the synthesis.

Q2: How can I effectively purify this compound from its byproducts?

A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, as there is a significant boiling point difference between the product and common byproducts like 4,4'-divinylbiphenyl. Column chromatography on silica gel can also be used, particularly for removing more polar impurities.

Q3: What analytical techniques are best for identifying the side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the desired product and various side products.[7][8][9] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is also crucial for structural elucidation of the isolated product and byproducts.

Q4: Can the vinyl group of this compound itself participate in side reactions during synthesis?

A4: Yes, as mentioned, the vinyl group can polymerize under certain conditions, especially in the Grignard route. In the Heck reaction, while less common, the product can potentially undergo further reactions if reaction conditions are harsh or prolonged.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. It is crucial to follow established procedures and safety precautions. A general outline for the Grignard synthesis is as follows:

  • Preparation of the Grignard Reagent: Under an inert atmosphere, activated magnesium turnings are reacted with 4-bromostyrene or 4-chlorostyrene in anhydrous THF to form 4-vinylphenylmagnesium bromide/chloride.[10]

  • Reaction with Trimethylsilyl Halide: The freshly prepared Grignard reagent is then slowly added to a solution of chlorotrimethylsilane in anhydrous THF at a low temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield in Grignard Synthesis

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts styrene Styrene Detected? check_byproducts->styrene high_mw_byproduct High MW Byproduct Detected? check_byproducts->high_mw_byproduct polymer Polymeric Material Present? check_byproducts->polymer styrene->high_mw_byproduct No hydrolysis Likely Hydrolysis styrene->hydrolysis Yes high_mw_byproduct->polymer No wurtz Likely Wurtz Coupling high_mw_byproduct->wurtz Yes polymerization Likely Polymerization polymer->polymerization Yes solution_hydrolysis Improve Anhydrous Conditions hydrolysis->solution_hydrolysis solution_wurtz Slow Halide Addition & Activate Mg wurtz->solution_wurtz solution_polymerization Lower Temperature & Protect from Light polymerization->solution_polymerization

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Signaling Pathway of Heck Reaction and Common Side Reactions

Heck_Reaction_Pathway cluster_main_cycle Heck Catalytic Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition decomposition Catalyst Decomposition (Pd Black) pd0->decomposition Oxidation arpdx Ar-Pd(II)-X(L_n) oxidative_addition->arpdx migratory_insertion Migratory Insertion (Alkene) arpdx->migratory_insertion homocoupling Homocoupling arpdx->homocoupling reduction Reduction arpdx->reduction alkyl_pd R-Alkyl-Pd(II)-X(L_n) migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product_complex Product-Pd(II)-H(L_n) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination isomerization Isomerization product_complex->isomerization Reversible reductive_elimination->pd0

Caption: Heck reaction cycle and common competing side reactions.

References

Technical Support Center: Grafting of Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the grafting efficiency of Trimethyl(4-vinylphenyl)silane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the grafting of this compound via surface-initiated atom transfer radical polymerization (SI-ATRP).

Issue Potential Cause Recommended Solution
Low Grafting Density/Poor Polymer Brush Growth 1. Incomplete Initiator Immobilization: The initiator may not have been successfully anchored to the substrate surface. 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 3. Insufficient Catalyst Activity: The catalyst may have been oxidized or used in insufficient quantities. 4. Presence of Inhibitors: Oxygen or other impurities in the reaction mixture can terminate the polymerization.1. Verify Initiator Anchoring: Use surface characterization techniques like XPS or contact angle measurements to confirm the presence of the initiator on the substrate. 2. Use Fresh Initiator: Store the initiator under inert gas and in a refrigerator. Prepare fresh solutions before use. 3. Optimize Catalyst System: Use a sufficient amount of a reducing agent like copper(0) to regenerate the active catalyst. Ensure all components are deoxygenated. 4. Thoroughly Deoxygenate: Purge all solvents and the monomer with an inert gas (e.g., argon or nitrogen) before the reaction.
Non-uniform Polymer Coating 1. Uneven Initiator Distribution: The initiator monolayer may not be uniform across the substrate. 2. Inadequate Mixing: Poor stirring can lead to localized differences in monomer and catalyst concentration. 3. Surface Contamination: The substrate surface may not have been properly cleaned, leading to patchy grafting.1. Optimize Initiator Deposition: Ensure a clean and smooth substrate. Control the deposition time and concentration of the initiator solution. 2. Ensure Homogeneous Reaction Mixture: Use a magnetic stirrer and ensure the substrate is fully immersed and exposed to the reaction mixture. 3. Rigorous Substrate Cleaning: Implement a thorough cleaning protocol for the substrate (e.g., piranha solution for silicon wafers) to ensure a high density of hydroxyl groups for initiator attachment.
High Polydispersity of Grafted Chains 1. Slow Initiation: The rate of initiation is significantly slower than the rate of propagation. 2. Termination Reactions: Chain termination reactions are occurring, leading to a broad molecular weight distribution. 3. Excessive Catalyst Concentration: Too much active catalyst can lead to a high concentration of growing radicals, increasing the likelihood of termination.1. Choose an Efficient Initiator: Select an initiator known to have a high initiation efficiency for styrenic monomers. 2. Control Reaction Conditions: Keep the reaction temperature and monomer concentration within the optimal range to minimize side reactions. 3. Fine-tune Catalyst/Ligand Ratio: Adjust the ratio of catalyst to ligand to control the equilibrium between active and dormant species.
Polymer Detachment from the Surface 1. Weak Initiator-Substrate linkage: The bond between the initiator and the substrate is not stable under the polymerization conditions. 2. Harsh Post-Grafting Treatment: Aggressive washing or sonication can cleave the grafted polymer chains.1. Use a Stable Anchoring Group: Employ a silane initiator with a strong covalent bond to the substrate. 2. Gentle Washing Procedure: Rinse the grafted surfaces with a gentle stream of solvent instead of vigorous sonication.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for grafting this compound onto a surface?

A1: Surface-initiated atom transfer radical polymerization (SI-ATRP) is a highly effective and widely used method. It allows for the growth of well-defined polymer brushes with controlled thickness, density, and low polydispersity. The "grafting from" approach, where the polymer chains are grown directly from an initiator-functionalized surface, is generally preferred over the "grafting to" method as it allows for higher grafting densities.

Q2: How critical is the substrate cleaning process?

A2: The substrate cleaning process is absolutely critical for successful and uniform grafting. The goal is to remove all organic and inorganic contaminants and to generate a high density of surface hydroxyl (-OH) groups. These hydroxyl groups are the reactive sites for the covalent attachment of the silane initiator. For silicon substrates, a common and effective cleaning method is the use of a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

Q3: What factors influence the thickness of the grafted polymer brush?

A3: The thickness of the polymer brush is primarily influenced by the following factors:

  • Reaction Time: Longer reaction times generally lead to thicker polymer brushes, assuming the polymerization remains "living."

  • Monomer Concentration: Higher monomer concentrations can lead to faster polymerization and thicker brushes.

  • Initiator Density: A higher density of initiator molecules on the surface can lead to a higher density of grafted chains, which in a good solvent will stretch away from the surface, resulting in a thicker brush.

  • Catalyst/Ligand System: The choice and concentration of the catalyst and ligand affect the polymerization kinetics and, consequently, the brush thickness.

Q4: Can the hydrophobicity of the surface be tuned?

A4: Yes, the hydrophobicity of the surface can be precisely tuned by controlling the grafting of this compound. The trimethylsilyl groups are hydrophobic. By controlling the density and thickness of the grafted polymer brushes, you can systematically alter the surface energy and, therefore, its wetting properties, as measured by the water contact angle.

Q5: What are the best techniques to characterize the grafted polymer brushes?

A5: A combination of techniques is typically used to characterize the grafted surfaces:

  • Contact Angle Goniometry: To measure the change in surface wettability (hydrophobicity/hydrophilicity).

  • Ellipsometry: To measure the thickness of the grafted polymer layer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the grafted polymer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present on the surface.

Quantitative Data

Due to the limited availability of specific quantitative data for the grafting of this compound, the following tables present representative data from surface-initiated ATRP of styrene, a structurally similar monomer. This data illustrates the expected trends when varying key experimental parameters.

Table 1: Effect of Initiator Density on Polystyrene Brush Thickness

Initiator Surface Coverage (%)Polymer Brush Thickness (nm)
108
3025
5042
7060
10085

Data is illustrative and based on typical results for SI-ATRP of styrene.

Table 2: Effect of Polymerization Time on Polystyrene Brush Thickness

Polymerization Time (hours)Polymer Brush Thickness (nm)
115
228
452
895
16170

Data is illustrative and based on typical results for SI-ATRP of styrene.

Table 3: Effect of Monomer Concentration on Polystyrene Brush Growth Rate

Monomer Concentration (mol/L)Initial Growth Rate (nm/hour)
0.55
1.012
2.025
4.048

Data is illustrative and based on typical results for SI-ATRP of styrene.

Experimental Protocols

Protocol 1: Substrate Cleaning and Initiator Immobilization

This protocol describes the cleaning of a silicon wafer and the subsequent immobilization of an ATRP initiator.

  • Substrate Cleaning (Piranha Etch):

    • Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

    • Activate the surface with oxygen plasma for 5 minutes to generate a high density of hydroxyl groups.

  • Initiator Immobilization:

    • Prepare a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.

    • Immerse the cleaned and activated silicon wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere.

    • Rinse the wafers with toluene and ethanol to remove any physisorbed silane, then cure at 110°C for 30 minutes.

    • Immerse the APTES-modified wafers in a solution of α-bromoisobutyryl bromide (BiBB) and triethylamine (1.2:1 molar ratio to APTES) in anhydrous dichloromethane (DCM) for 2 hours at room temperature to attach the ATRP initiator.

    • Rinse the initiator-functionalized wafers with DCM and ethanol and dry under nitrogen.

Protocol 2: Surface-Initiated ATRP of this compound
  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, dissolve the desired amount of this compound monomer and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in an appropriate solvent (e.g., anisole or toluene).

    • Deoxygenate the solution by bubbling with argon for at least 30 minutes.

    • In a separate Schlenk flask, add the copper(I) bromide (CuBr) catalyst.

    • Place the initiator-functionalized silicon wafer in another Schlenk flask and purge with argon.

  • Polymerization:

    • Using a cannula, transfer the deoxygenated monomer/ligand solution to the flask containing the CuBr catalyst and stir until a homogeneous catalyst complex forms.

    • Transfer the catalyst/monomer solution to the flask containing the initiator-functionalized wafer.

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir for the desired reaction time.

  • Post-Polymerization Work-up:

    • Remove the wafer from the reaction solution and rinse thoroughly with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer and residual catalyst.

    • Dry the grafted wafer under a stream of nitrogen.

    • Characterize the polymer-grafted surface using appropriate techniques (ellipsometry, contact angle, XPS, AFM).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_initiator Initiator Immobilization cluster_polymerization SI-ATRP cluster_characterization Characterization sub_cleaning Substrate Cleaning (Piranha Etch) hydroxylation Surface Hydroxylation (Oxygen Plasma) sub_cleaning->hydroxylation silanization Silanization with APTES hydroxylation->silanization initiator_attachment Attachment of ATRP Initiator (BiBB) silanization->initiator_attachment reaction_setup Reaction Setup (Deoxygenation) initiator_attachment->reaction_setup polymerization Polymerization of This compound reaction_setup->polymerization rinsing Rinsing and Drying polymerization->rinsing analysis Surface Analysis (Ellipsometry, XPS, AFM) rinsing->analysis

Caption: Experimental workflow for the grafting of this compound.

logical_relationship cluster_params Controllable Parameters cluster_properties Resulting Brush Properties cluster_performance Surface Performance initiator_density Initiator Density grafting_density Grafting Density initiator_density->grafting_density brush_thickness Brush Thickness initiator_density->brush_thickness monomer_conc Monomer Concentration monomer_conc->brush_thickness reaction_time Reaction Time reaction_time->brush_thickness temperature Temperature temperature->brush_thickness polydispersity Polydispersity temperature->polydispersity catalyst_system Catalyst System catalyst_system->brush_thickness catalyst_system->polydispersity wettability Wettability (Contact Angle) grafting_density->wettability adhesion Adhesion grafting_density->adhesion biocompatibility Biocompatibility grafting_density->biocompatibility brush_thickness->wettability brush_thickness->adhesion surface_morphology Surface Morphology surface_morphology->wettability

Technical Support Center: Troubleshooting Poor Surface Coverage with Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethyl(4-vinylphenyl)silane applications. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for issues related to achieving uniform and robust surface coverage. Given that this compound is a non-hydrolyzable silane, this guide focuses on surface modification techniques centered around the polymerization of its vinyl group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing patchy or non-uniform coating with this compound. What are the likely causes?

A1: Poor surface coverage with this compound is often related to the polymerization process rather than traditional silanization. The primary methods for creating a film from this monomer are plasma polymerization, initiated Chemical Vapor Deposition (iCVD), and surface-initiated polymerization. Key factors influencing uniformity include substrate preparation, monomer delivery, and polymerization conditions.

Troubleshooting Steps:

  • Substrate Cleanliness: Ensure the substrate is meticulously clean. Contaminants can inhibit polymerization or lead to poor adhesion of the resulting polymer film.

  • Monomer Purity and Delivery: Use fresh, high-purity this compound. Inconsistent monomer flow rate or pressure during deposition can result in uneven film thickness.

  • Plasma/CVD Parameters: In plasma polymerization or iCVD, parameters such as plasma power, pressure, and monomer flow rate are critical and need to be optimized for your specific system.[1][2]

  • Initiator Density (for Surface-Initiated Polymerization): For surface-grafted polymers, a uniform and optimal density of the surface-bound initiator is crucial for consistent polymer brush growth.

Q2: My this compound film has poor adhesion and delaminates easily. How can I improve this?

A2: Adhesion issues with polymerized this compound films are typically due to a weak interface between the substrate and the polymer layer.

Troubleshooting Steps:

  • Surface Activation: Pre-treating the substrate with oxygen plasma or a piranha solution can create a more reactive surface, which can improve the adhesion of the subsequently polymerized film.

  • Adhesion Promoter: While this compound itself isn't a traditional adhesion promoter due to its non-hydrolyzable nature, applying a thin layer of a compatible hydrolyzable silane (e.g., one with a vinyl or phenyl group) prior to polymerization of this compound can enhance adhesion.

  • Optimize Polymerization Conditions: In plasma polymerization, excessive power can lead to the formation of a highly stressed film that is prone to delamination.[3] Reducing the power and optimizing the pressure may improve adhesion. For iCVD, ensure the substrate temperature is appropriate to promote adhesion without causing film stress.

Q3: The thickness of my polymerized this compound film is inconsistent across the substrate. What should I check?

A3: Film thickness uniformity is highly dependent on the deposition technique and the geometry of the reaction chamber.

Troubleshooting Steps:

  • Monomer Flow Dynamics: Ensure a uniform flow of the monomer vapor across the substrate. In a CVD or plasma reactor, the position and orientation of the substrate relative to the gas inlet can significantly impact film uniformity.

  • Temperature Gradients: For iCVD, ensure a uniform temperature across the substrate. Temperature variations can affect the rate of monomer adsorption and polymerization.[4]

  • Plasma Uniformity: In plasma polymerization, non-uniformity in the plasma density across the reactor can lead to variations in the deposition rate.

Data Presentation

Table 1: Typical Parameter Ranges for Plasma Polymerization of Vinyl Monomers

ParameterTypical RangePotential Impact on Coverage
Power 10 - 100 WHigh power can increase deposition rate but may lead to film stress and poor adhesion.[3]
Pressure 10 - 500 mTorrAffects plasma density and monomer fragmentation.
Monomer Flow Rate 1 - 20 sccmInfluences deposition rate and film chemistry.[1]
Deposition Time 1 - 30 minDirectly correlates with film thickness.

Table 2: Key Variables in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

ParameterTypical RangePotential Impact on Grafting
Initiator Density 0.1 - 1 molecules/nm²Higher density can lead to more crowded polymer brushes.[5][6]
Monomer Concentration 10 - 50 vol% in solventAffects polymerization rate and final polymer chain length.[7]
Catalyst/Ligand Ratio 1:1 to 1:2Influences the control over the polymerization.
Reaction Temperature 25 - 90 °CAffects polymerization kinetics.[7]
Reaction Time 1 - 24 hoursDetermines the final length of the polymer chains.

Experimental Protocols

Protocol 1: General Procedure for Plasma Polymerization of this compound

  • Substrate Preparation:

    • Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • Dry the substrate with a stream of nitrogen.

    • Optional: Activate the surface with oxygen plasma (e.g., 50 W, 200 mTorr, 5 minutes) to enhance film adhesion.

  • Deposition:

    • Place the substrate in the plasma deposition chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 5 sccm).

    • Allow the pressure to stabilize to the desired operating pressure (e.g., 100 mTorr).

    • Ignite the plasma at a specified power (e.g., 30 W) for the desired deposition time (e.g., 10 minutes).

  • Post-Deposition:

    • Turn off the plasma and stop the monomer flow.

    • Vent the chamber to atmospheric pressure.

    • Remove the coated substrate.

Protocol 2: General Procedure for Surface-Initiated Polymerization of this compound

  • Initiator Immobilization:

    • Functionalize a clean substrate with a suitable initiator for radical polymerization (e.g., an ATRP initiator like (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide).

  • Polymerization:

    • Prepare a solution of this compound (e.g., 20% v/v) in an appropriate solvent (e.g., toluene or anisole).

    • Add the catalyst and ligand for the chosen controlled radical polymerization technique (e.g., Cu(I)Br and PMDETA for ATRP).

    • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen).

    • Immerse the initiator-functionalized substrate in the reaction solution.

    • Conduct the polymerization at a specific temperature (e.g., 70°C) for the desired time (e.g., 12 hours).

  • Post-Polymerization:

    • Remove the substrate from the reaction solution.

    • Thoroughly rinse the substrate with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.

    • Dry the substrate under vacuum.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Surface Coverage cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Surface Coverage Observed cause1 Substrate Contamination start->cause1 cause2 Inadequate Polymerization start->cause2 cause3 Poor Film Adhesion start->cause3 sol1 Improve Substrate Cleaning Protocol (e.g., Solvents, Plasma Treatment) cause1->sol1 sol2 Optimize Polymerization Parameters (e.g., Power, Pressure, Monomer Flow) cause2->sol2 sol3 Enhance Interfacial Bonding (e.g., Surface Activation, Adhesion Promoter) cause3->sol3

Caption: Troubleshooting workflow for poor surface coverage.

G Experimental Workflow for Plasma Polymerization cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Processing prep1 Substrate Cleaning prep2 Surface Activation (Optional) prep1->prep2 dep1 Load Substrate prep2->dep1 dep2 Evacuate Chamber dep1->dep2 dep3 Introduce Monomer dep2->dep3 dep4 Ignite Plasma dep3->dep4 post1 Vent Chamber dep4->post1 post2 Characterize Film post1->post2

Caption: Experimental workflow for plasma polymerization.

G Logical Relationships in Surface-Initiated Polymerization cluster_surface Surface Preparation cluster_polymerization Polymerization Conditions cluster_outcome Resulting Polymer Brush Properties surface Clean Substrate initiator Initiator Immobilization surface->initiator grafting_density Grafting Density initiator->grafting_density monomer Monomer Concentration chain_length Chain Length monomer->chain_length catalyst Catalyst/Ligand Ratio catalyst->chain_length temp_time Temperature & Time temp_time->chain_length coverage Surface Coverage grafting_density->coverage chain_length->coverage

Caption: Logical relationships in surface-initiated polymerization.

References

Controlling the layer thickness of Trimethyl(4-vinylphenyl)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the layer thickness of Trimethyl(4-vinylphenyl)silane coatings.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing this compound coatings with controlled thickness?

A1: The most common techniques for depositing thin films of silane compounds like this compound are spin coating, chemical vapor deposition (CVD), and dip coating.[1][2][3][4] Spin coating is a widely used technique for creating uniform thin films on flat substrates.[2] Chemical vapor deposition (CVD) and the related atomic layer deposition (ALD) offer precise thickness control, even on non-planar surfaces, and can achieve monolayer deposition.[1][5] Dip coating is another solution-based method suitable for coating various substrate shapes.[3]

Q2: How does solution concentration affect the final layer thickness in spin coating?

A2: In spin coating, the concentration of this compound in the solvent is a critical factor. Generally, a higher concentration leads to a more viscous solution, which results in a thicker film, assuming all other parameters are kept constant. Conversely, a lower concentration will produce a thinner film. The relationship between concentration, viscosity, and thickness often needs to be determined empirically for a specific solvent system.

Q3: What is the expected relationship between spin speed and layer thickness during spin coating?

A3: The final film thickness is inversely proportional to the square root of the spin speed.[2] Therefore, increasing the spin speed will result in a thinner coating, while decreasing the spin speed will produce a thicker one. For example, quadrupling the spin speed will roughly halve the film thickness.[2] This relationship allows for fine-tuning of the desired thickness.

Q4: Can Chemical Vapor Deposition (CVD) be used for this compound?

A4: Yes, CVD is a suitable method for depositing silane coatings, especially when high uniformity and precise control at the nanometer scale are required.[1][5] For successful CVD, the precursor, in this case, this compound, must have sufficient volatility and thermal stability.[6] The process involves passing the vaporized silane over a heated substrate, leading to the deposition of a thin film.[5]

Q5: What factors control layer thickness in a CVD process?

A5: Key factors influencing layer thickness in CVD include deposition time, precursor temperature (which affects its vapor pressure), substrate temperature, and the flow rate of the carrier gas.[5][7] Generally, increasing the deposition time will lead to a thicker film.[7] The substrate temperature must be optimized to promote the reaction and film growth.[5]

Troubleshooting Guide

Issue 1: The coated film is too thick when using spin coating.

  • Possible Cause: The solution concentration is too high, or the spin speed is too low.

  • Troubleshooting Steps:

    • Decrease Solution Concentration: Dilute the this compound solution with an appropriate solvent. Perform a series of dilutions to find the optimal concentration for your target thickness.

    • Increase Spin Speed: Gradually increase the spin coater's rotational speed (RPM). Create a calibration curve of spin speed versus thickness to predict the outcome.[2]

    • Check Solution Viscosity: Ensure the solvent has not evaporated from your stock solution, which would increase its concentration and viscosity.

Issue 2: The coated film is too thin or non-existent.

  • Possible Cause: The solution concentration is too low, the spin speed is too high, or the deposition time in CVD is too short.

  • Troubleshooting Steps:

    • Increase Solution Concentration (Spin Coating): Prepare a more concentrated solution of this compound.

    • Decrease Spin Speed (Spin Coating): Reduce the RPM of the spin coater. Very low speeds (below 500 rpm) can sometimes negatively impact uniformity.[2]

    • Increase Deposition Time (CVD): Extend the duration the substrate is exposed to the precursor vapor.[7]

    • Check Precursor Volatility (CVD): Ensure the this compound is heated sufficiently to achieve adequate vapor pressure for deposition.[5]

Issue 3: The film is not uniform (e.g., "coffee ring" effect, streaks, or bare patches).

  • Possible Cause: Poor wetting of the substrate, improper dispensing of the solution, or issues with the spin coating process.

  • Troubleshooting Steps:

    • Substrate Cleaning: Ensure the substrate is impeccably clean. Use appropriate cleaning procedures (e.g., sonication in solvents, plasma cleaning) to remove any organic residues or particulates.

    • Surface Treatment: Consider a surface treatment (e.g., UV-ozone or oxygen plasma) to improve the wettability of the substrate.

    • Dispensing Technique (Spin Coating): Use a dynamic dispense technique, where the solution is dispensed while the substrate is spinning at a low speed, before ramping up to the final speed.[2] This can help to spread the solution more evenly.

    • Solvent Choice: The solvent's evaporation rate can affect film uniformity. A solvent that evaporates too quickly can lead to defects. Consider a solvent with a higher boiling point.

    • Environmental Control: Perform the coating process in a clean, controlled environment to avoid dust and fluctuations in temperature and humidity.

Issue 4: Poor reproducibility of layer thickness.

  • Possible Cause: Inconsistent experimental parameters.

  • Troubleshooting Steps:

    • Standardize All Parameters: Precisely control and document all experimental variables, including solution concentration, volume of solution dispensed, spin speed and acceleration, deposition time, and temperatures.

    • Control the Environment: Maintain a consistent temperature and humidity, as these can affect solvent evaporation rates and precursor vapor pressure.

    • Automate Dispensing: If possible, use an automated dispenser for the spin coater to ensure the same volume of solution is used for each run.[2]

Data Presentation

Table 1: Example Relationship Between Spin Speed and Film Thickness for a Siloxane Polymer (PDMS)

Note: This data is for Polydimethylsiloxane (PDMS) and serves as an illustrative example of the general trend. The exact values for this compound will vary based on solution properties and experimental conditions.

Spin Speed (rpm)Resulting Film Thickness (µm)
50~1100
75Not specified
100Not specified
200~308
500Not specified
1000~55

Data adapted from a study on PDMS.[8]

Table 2: Example Effect of Deposition Time on CVD Coating Thickness for SiC

Note: This data for SiC deposition illustrates the typical relationship between deposition time and thickness in a CVD process. The growth rate for this compound will depend on the specific process parameters.

Deposition Time (hours)Resulting Coating Thickness (µm)
10.1435
2Not specified, but shows exponential growth
41.5

Data adapted from a study on SiC coatings.[7]

Experimental Protocols

Protocol 1: Spin Coating this compound

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, isopropanol) at the desired concentration (e.g., 0.5 - 10% w/v). Ensure the silane is fully dissolved.

  • Substrate Preparation:

    • Clean the substrate thoroughly. For silicon wafers, a common procedure is sonication in acetone, then isopropanol, followed by drying with a nitrogen gun.

    • Optional: Treat the substrate with oxygen plasma or a piranha solution to create a hydrophilic surface with hydroxyl groups for better silane bonding.

  • Spin Coating Process:

    • Place the substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a specific volume of the silane solution onto the center of the substrate (e.g., 100 µL for a 1-inch wafer).

    • Start the spin coater. A typical two-stage process is:

      • Spread Cycle: 500 rpm for 10 seconds to allow the solution to spread evenly.

      • Spin Cycle: Ramp up to the desired final speed (e.g., 1000 - 6000 rpm) for 30-60 seconds to achieve the target thickness.

  • Baking/Curing:

    • Carefully remove the coated substrate from the spin coater.

    • Bake the substrate on a hotplate or in an oven at a specific temperature (e.g., 80-120°C) for a set duration to evaporate the solvent and promote covalent bonding of the silane to the surface.

Protocol 2: Chemical Vapor Deposition (CVD) of this compound

  • System Preparation:

    • Place the cleaned substrate inside the CVD reaction chamber.

    • Load the this compound into a precursor bubbler or reservoir.

  • Chamber Purge and Pump-Down:

    • Purge the chamber with an inert gas (e.g., nitrogen, argon) to remove air and moisture.

    • Evacuate the chamber to the desired base pressure.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 50-120°C).[5]

    • Heat the this compound precursor to a temperature that provides sufficient vapor pressure (e.g., to achieve ~5 torr).[5]

    • Introduce the precursor vapor into the reaction chamber, either via vacuum evaporation or by using a carrier gas.

    • Maintain these conditions for the desired deposition time (can range from minutes to several hours).[5]

  • Post-Deposition:

    • Stop the precursor flow and cool down the chamber and substrate under an inert gas flow.

    • Vent the chamber to atmospheric pressure and remove the coated substrate.

Visualizations

G prep_sol Prepare Silane Solution mount_sub Mount Substrate on Spin Coater prep_sol->mount_sub clean_sub Clean Substrate clean_sub->mount_sub dispense Dispense Solution mount_sub->dispense spin_spread Spin (Spread Cycle) dispense->spin_spread spin_final Spin (Final Speed) spin_spread->spin_final bake Bake/Cure spin_final->bake characterize Characterize Film bake->characterize

Caption: Experimental workflow for spin coating.

G start Film Thickness Issue too_thick Film Too Thick? start->too_thick too_thin Film Too Thin? too_thick->too_thin No dec_conc Decrease Concentration too_thick->dec_conc Yes not_uniform Film Not Uniform? too_thin->not_uniform No inc_conc Increase Concentration too_thin->inc_conc Yes clean Improve Substrate Cleaning not_uniform->clean Yes end_node Re-evaluate not_uniform->end_node No inc_speed Increase Spin Speed dec_conc->inc_speed inc_speed->end_node dec_speed Decrease Spin Speed inc_conc->dec_speed inc_time Increase Deposition Time (CVD) dec_speed->inc_time inc_time->end_node wetting Improve Surface Wetting clean->wetting dispense Optimize Dispense Technique wetting->dispense dispense->end_node

References

Technical Support Center: Strategies to Avoid Nanoparticle Aggregation During Silanization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during the silanization process.

Troubleshooting Guide

This section addresses specific issues that can lead to nanoparticle aggregation during silanization, providing potential causes and actionable solutions.

Issue 1: Nanoparticles aggregate immediately after adding the silane agent.

Potential Causes:

  • Rapid Silane Hydrolysis and Self-Condensation: The silane agent is hydrolyzing and condensing with itself too quickly, forming polysiloxane networks that bridge nanoparticles instead of forming a uniform layer on individual particles.[1][2][3] This is often exacerbated by excessive water content or inappropriate pH.[3][4]

  • Incompatible Solvent: The nanoparticles may not be well-dispersed in the chosen reaction solvent, leading to initial agglomeration even before the silanization reaction begins.[5]

  • High Silane Concentration: An excessive concentration of the silane agent can lead to uncontrolled polymerization in the bulk solution.[6][7]

Solutions:

  • Control Water Content: For reactions in organic solvents, ensure the solvent is anhydrous and add a controlled, stoichiometric amount of water to facilitate hydrolysis without promoting excessive self-condensation. In aqueous-based methods, controlling the pH is crucial.

  • Optimize Silane Concentration: Start with a lower concentration of the silane agent and titrate upwards. A study on iron oxide nanoparticles found an optimal total silane concentration of 0.5% (v/v).[6]

  • Solvent Selection: Ensure the nanoparticles are well-dispersed and stable in the reaction solvent before adding the silane. For hydrophobic nanoparticles, a co-solvent system (e.g., EtOH/CHCl3) can improve miscibility and reduce aggregation.[5]

  • Slow Addition of Reagents: Add the silane agent and any catalyst (like acetic acid) dropwise to the nanoparticle dispersion under vigorous stirring.[6] This ensures a more uniform reaction at the nanoparticle surface.

Issue 2: Nanoparticles appear stable during the reaction but aggregate after washing and redispersion.

Potential Causes:

  • Incomplete Silanization: The silane layer may be incomplete or poorly grafted, leaving exposed patches on the nanoparticle surface that can interact and cause aggregation upon removal of the reaction solvent.

  • Residual Reactants: Unreacted silane or byproducts from the reaction can cause aggregation during the washing and centrifugation steps.

  • Inappropriate Washing Solvent: The solvent used for washing may not be suitable for the newly functionalized nanoparticles, causing them to crash out of the solution.

Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration to allow for complete surface coverage. For example, a protocol for Fe3O4 nanoparticles found 48 hours at 60°C to be optimal.[6]

  • Thorough Washing: Wash the nanoparticles multiple times with an appropriate solvent to remove excess silane and byproducts. For instance, after silanizing iron oxide nanoparticles, washing three times with n-hexane was effective.[6]

  • Proper Redispersion: Use sonication to aid in the redispersion of the washed nanoparticles into the final storage solvent.[2][8] Choose a storage solvent that is compatible with the new surface functionality of the nanoparticles.

Issue 3: Characterization shows a very thick or uneven silane coating.

Potential Causes:

  • Uncontrolled Polymerization: Similar to immediate aggregation, this is often due to excessive water, high silane concentration, or inappropriate pH, leading to multilayers of polysiloxane on the surface.[1]

  • Extended Reaction Times: While sufficient time is needed, excessively long reaction times can sometimes lead to uncontrolled condensation and particle aggregation.[2]

Solutions:

  • Strict Control of Reaction Parameters: Tightly control the water content, pH, temperature, and silane concentration.[4][9]

  • Use of a Catalyst: An acid or base catalyst can be used to control the rates of hydrolysis and condensation. For instance, a small amount of acetic acid (0.01% v/v) was used to catalyze the hydrolysis reaction for silanizing Fe3O4 nanoparticles.[6]

  • Monitor Reaction Progress: If possible, take aliquots at different time points to determine the optimal reaction time for achieving a uniform coating without inducing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for silanization?

A1: The ideal solvent depends on the type of nanoparticles and the silane agent.

  • For nanoparticles synthesized in aqueous media, a mixture of alcohol (like ethanol) and water is common.[8][9]

  • For hydrophobic nanoparticles, anhydrous organic solvents like toluene or a co-solvent system (e.g., ethanol/chloroform) are often used to ensure good initial dispersion.[5][10]

  • Solvent mixtures containing some water can enhance the hydrolysis of the silane and lead to stronger coupling.[11]

Q2: How does pH affect the silanization process and nanoparticle stability?

A2: pH is a critical factor influencing both the rate of silane hydrolysis and the surface charge of the nanoparticles.[4]

  • Acidic Conditions: An acidic catalyst can accelerate the hydrolysis of the silane.[6] For silica nanoparticles, a pH below their isoelectric point (around 1-2) can be used.

  • Basic Conditions: Alkaline conditions can also catalyze both silane hydrolysis and self-condensation.[3]

  • The optimal pH often depends on the specific nanoparticle and silane system. For example, the highest degree of functionalization for APTES on alumina was observed at pH 9.[3][11]

Q3: What is the optimal concentration of silane to use?

A3: The optimal silane concentration is a balance between achieving complete surface coverage and avoiding self-condensation and aggregation. It is often determined empirically.

  • A study on Fe3O4 nanoparticles found 0.5% (v/v) to be the optimal total silane concentration.[6]

  • It is generally recommended to start with a low concentration and increase it if necessary. Using an excessive amount of silane can lead to saturated surface coverage, with additional molecules having limited space to attach effectively.[7]

Q4: How can I improve the stability of aminosilane-functionalized nanoparticles?

A4: Amine-functionalized nanoparticles are prone to aggregation due to hydrogen bonding and interactions with surface silanol groups.[12][13]

  • Co-functionalization: Introducing inert functional groups, such as methyl phosphonate or polyethylene glycol (PEG), alongside the amine groups can reduce aggregation by increasing electrostatic repulsion and steric hindrance.[12][13][14]

  • pH Control: Maintaining the pH of the dispersion in a range where the amine groups are protonated (and thus positively charged) can help maintain colloidal stability through electrostatic repulsion. However, this is only effective in acidic aqueous solutions (pH < 5) for some aminosilanized nanoparticles.[5]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3OutcomeReference
Silane Concentration 0.25% (v/v)0.5% (v/v)>1.0% (v/v)0.5% showed optimal performance; higher concentrations can lead to aggregation.[6][7]
Reaction Temperature Room Temperature60 °C80 °C60°C was optimal for a specific Fe3O4 system; 80°C showed maximum coupling efficiency for APTES on alumina.[3][6][11]
Reaction Time 24 hours48 hours>150 minutes48 hours was optimal for one system; extended times can cause uncontrolled condensation.[2][6]
pH Acidic (e.g., with 0.01% acetic acid)NeutralBasic (e.g., pH 9)Acidic conditions can catalyze hydrolysis; basic conditions can also be optimal depending on the material.[3][4][6][11]

Experimental Protocols

Protocol 1: Silanization of Iron Oxide Nanoparticles (Fe3O4) in an Organic Solvent

This protocol is adapted from a study on the large-scale synthesis of surface-silanized nanoparticles.[6]

  • Dispersion: Disperse the Fe3O4 nanoparticles in an appropriate organic solvent (e.g., n-hexane) at a concentration of 0.4 mg/mL in a reaction flask.

  • Heating and Stirring: Heat the mixture to 60°C with vigorous stirring (e.g., 1100 rpm).

  • Reagent Addition:

    • Prepare a solution of your desired silane(s) (e.g., APTMS and Si-PEG) for a final total concentration of 0.5% (v/v). Add this solution dropwise to the heated nanoparticle dispersion.

    • Add an acidic catalyst, such as acetic acid, dropwise for a final concentration of 0.01% (v/v).

  • Reaction: Allow the reaction to proceed under continuous stirring at 60°C for 48 hours.

  • Washing:

    • After the reaction, collect the precipitate by centrifugation (e.g., 5000 rpm for 20 minutes).

    • Wash the nanoparticles three times with n-hexane to remove excess silane. Centrifuge between each wash.

  • Drying: Dry the final silanized nanoparticles under a vacuum.

Protocol 2: Silanization of Nanoparticles in an Aqueous/Alcohol Mixture

This protocol is a general guide based on common practices for silanization in aqueous environments.[8]

  • Dispersion: Disperse the nanoparticles in a mixture of ethanol and deionized water (e.g., 5% water in ethanol v/v).[8] Use ultrasonication to ensure a uniform dispersion.

  • pH Adjustment: Adjust the pH of the dispersion to between 4.5 and 5.5 using acetic acid.[8] This helps to catalyze the hydrolysis of the silane.

  • Silane Hydrolysis: In a separate container, dissolve the silane coupling agent in the same aqueous ethanol solution and allow it to pre-hydrolyze for a short period (e.g., 5 minutes at room temperature).[8]

  • Reaction: Add the hydrolyzed silane solution to the nanoparticle dispersion. The reaction can be carried out under continuous sonication or vigorous stirring for several hours (e.g., 4 hours).[8]

  • Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times (e.g., 5 times with 5% ethanol in deionized water) to remove unreacted silane.[8]

  • Curing (Optional but Recommended): To form stable covalent bonds, the washed nanoparticles can be dried in an oven (e.g., 60 minutes at 110°C).[8]

  • Final Storage: Store the dried nanoparticles in a vacuum desiccator or redisperse them in a suitable solvent.

Visualizations

Silanization_Mechanism cluster_reactants Reactants cluster_process Silanization Steps cluster_products Products Silane Silane H2O H2O Hydrolysis 1. Hydrolysis H2O->Hydrolysis NP_Surface Nanoparticle Surface (-OH) Condensation_Surface 2. Condensation (Surface Grafting) NP_Surface->Condensation_Surface Silanol Silanol (Si-OH) Hydrolysis->Silanol Functionalized_NP Functionalized Nanoparticle Condensation_Surface->Functionalized_NP Desired Outcome Condensation_Self Self-Condensation (Aggregation Risk) Aggregated_NPs Aggregated Nanoparticles Condensation_Self->Aggregated_NPs Undesired Outcome Silanol->Condensation_Surface Silanol->Condensation_Self + Silanol

Caption: The chemical pathway of silanization and potential for aggregation.

Troubleshooting_Workflow Start Start: Nanoparticle Aggregation Observed Check_Dispersion Is the initial NP dispersion stable? Start->Check_Dispersion Improve_Solvent Action: Change solvent or use co-solvent system Check_Dispersion->Improve_Solvent No Check_Params Check Reaction Parameters: - Silane Concentration - Water Content - pH Check_Dispersion->Check_Params Yes Improve_Solvent->Check_Dispersion Reduce_Silane Action: Lower silane concentration Check_Params->Reduce_Silane [Silane] too high Control_Water_pH Action: Use anhydrous solvent with controlled H2O addition or optimize pH Check_Params->Control_Water_pH H2O/pH not optimal Check_Kinetics Check Reaction Kinetics: - Temperature - Reaction Time - Stirring/Addition Rate Check_Params->Check_Kinetics Parameters OK Reduce_Silane->Check_Params Control_Water_pH->Check_Params Optimize_Kinetics Action: Optimize temp/time. Add reagents dropwise with vigorous stirring. Check_Kinetics->Optimize_Kinetics Not Optimized Check_Washing Is aggregation occurring after washing? Check_Kinetics->Check_Washing Kinetics OK Optimize_Kinetics->Check_Kinetics Optimize_Washing Action: Use compatible washing solvent. Ensure complete removal of excess silane. Check_Washing->Optimize_Washing Yes Success Success: Stable Silanized Nanoparticles Check_Washing->Success No Optimize_Washing->Check_Washing

Caption: A workflow for troubleshooting nanoparticle aggregation during silanization.

References

Purification methods for Trimethyl(4-vinylphenyl)silane after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the purification of Trimethyl(4-vinylphenyl)silane following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Following a typical Grignard-based synthesis from a halo-vinylbenzene and a chlorosilane, the crude product may contain several impurities. The exact profile depends on the specific reaction conditions and stoichiometry. Common impurities include:

  • Unreacted Starting Materials: Such as 4-bromostyrene or chlorotrimethylsilane.

  • Solvents: Reaction solvents like Tetrahydrofuran (THF) or Diethyl Ether.[1][2]

  • Grignard Byproducts: Homocoupling products of the Grignard reagent (e.g., 4,4'-divinylbiphenyl).

  • Siloxane Species: Formed from the hydrolysis of the desired product or unreacted chlorosilanes. Silanes are susceptible to hydrolysis, which can be catalyzed by acid or base, leading to the formation of silanols that can then condense into disiloxanes.[3][4]

  • Partially Substituted Silanes: If using a silicon source with multiple leaving groups (e.g., SiCl₄), products with varying degrees of substitution can form.[5]

  • Disproportionation Products: In some cases, side reactions can lead to the formation of other silanes, such as tetramethylsilane.[6]

Q2: What are the primary methods for purifying this compound?

A2: The two most effective methods for purifying this compound are vacuum distillation and column chromatography. The choice depends on the nature of the impurities and the required final purity.

  • Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities. It is effective for separating the product from starting materials and solvents with significantly different boiling points.[7]

  • Column Chromatography: Silica gel chromatography is highly effective for removing polar impurities and byproducts that have similar boiling points to the product.[1] It is often used for achieving very high purity on a smaller scale.

A preliminary aqueous workup is typically performed before these final purification steps. This involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine to remove inorganic salts and water-soluble impurities.[1]

Q3: How should I handle and store purified this compound?

A3: this compound is susceptible to both hydrolysis and polymerization.

  • Handling: Always handle the purified silane under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[5] Use dry glassware and solvents.

  • Storage: For long-term storage, the compound should be stored in a cool, dark place.[8] It is often supplied with a polymerization inhibitor, such as tert-butylcatechol (TBC).[8][9] If the inhibitor has been removed during purification, it is crucial to store the product at low temperatures (e.g., in a refrigerator) and use it promptly to prevent polymerization of the vinyl group.

Purification Protocols & Quantitative Data

Experimental Protocol 1: Aqueous Workup

This procedure is a standard preliminary purification step to remove salts and water-soluble impurities after synthesis.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether (Et₂O) or ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Experimental Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a vacuum gauge and a cold trap.

  • Inhibitor (Optional): Add a small amount of a polymerization inhibitor (e.g., hydroquinone or TBC) to the distillation flask if there is a high risk of polymerization at elevated temperatures.

  • Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the correct boiling point and pressure. The boiling point of this compound is approximately 98-100°C at 15 Torr.[10]

Experimental Protocol 3: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., pentane or hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a non-polar solvent. This compound is non-polar and should elute relatively quickly. A typical eluent system is pure pentane or hexane.[1]

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆Si[9]
Molecular Weight 176.33 g/mol [9]
Appearance Colorless to light yellow liquid[8]
Boiling Point ~98-100 °C @ 15 Torr[10]
Purity (Commercial) >95.0% (GC)[8]

Table 2: Comparison of Purification Methods

MethodPurity AchievedAdvantagesDisadvantages
Vacuum Distillation Good to ExcellentScalable, effective for removing non-volatile impurities.Ineffective for impurities with close boiling points, risk of thermal polymerization.
Column Chromatography Excellent to HighHigh resolution, removes polar and closely related impurities.Less scalable, requires solvent, potential for product decomposition on silica.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Distillation - Impurities have a boiling point very close to the product.- Insufficient vacuum or inefficient fractionating column.- Use a fractionating column (e.g., Vigreux) to improve separation.- Ensure the vacuum is stable and at the appropriate level.- Consider re-purifying the distilled product via column chromatography.
Product Polymerizing During Purification - Overheating during distillation.- Presence of radical initiators (e.g., light, air).- Acidic silica gel in chromatography catalyzing polymerization.- Use the lowest possible temperature for distillation.- Add a polymerization inhibitor (e.g., TBC) to the distillation flask.- Perform chromatography on neutral or deactivated silica gel.- Protect the compound from light and air during the process.
Incomplete Removal of Starting Materials - (Chromatography): Incorrect eluent polarity.- (Distillation): Boiling points are too close for simple distillation.- (Chromatography): Optimize the eluent system. Start with a very non-polar solvent (e.g., heptane) and gradually increase polarity if needed.- (Distillation): Use a fractional distillation column for better separation.
Presence of Siloxane Impurities (from hydrolysis) - Exposure to moisture during workup or storage.- Using wet solvents or glassware.- Ensure all glassware is thoroughly flame-dried or oven-dried before use.[5]- Use anhydrous solvents for reaction and workup.- Perform all manipulations under an inert atmosphere.- Siloxanes are often less volatile and more polar; they can be removed by vacuum distillation or column chromatography.

Visual Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow Reaction Grignard Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Post-synthesis Crude Crude Product Workup->Crude Distillation Vacuum Distillation Crude->Distillation Large scale or non-volatile impurities Chromatography Column Chromatography Crude->Chromatography High purity needed or close-boiling impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

G Start Crude Product Obtained CheckPurity Analyze Crude Purity (GC, NMR) Start->CheckPurity ImpurityType What are the main impurities? CheckPurity->ImpurityType NonVolatile Mostly non-volatile (salts, polymers) ImpurityType->NonVolatile Non-Volatile CloseBoiling Close-boiling or polar (byproducts, isomers) ImpurityType->CloseBoiling Close-Boiling/Polar Distill Use Vacuum Distillation NonVolatile->Distill Chromatograph Use Column Chromatography CloseBoiling->Chromatograph Final Pure Product Distill->Final Chromatograph->Final

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Enhancing the Long-Term Stability of Trimethyl(4-vinylphenyl)silane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Trimethyl(4-vinylphenyl)silane (VPh-SiMe3) modified surfaces. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to help ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface modification? A1: this compound is an organosilane used to create a stable, functionalized monolayer on various substrates, particularly those with hydroxyl groups (e.g., glass, silicon wafers). The trimethylsilyl group provides a stable anchor to the surface, while the vinylphenyl group offers a reactive site for further chemical modifications, such as polymer grafting or click chemistry. This functionalization is crucial in fields like biosensing, chromatography, and materials science.[1]

Q2: What factors influence the long-term stability of a VPh-SiMe3 modified surface? A2: The long-term stability is primarily influenced by the quality of the initial silanization process and the subsequent storage and use conditions. Key factors include: proper substrate preparation to ensure a high density of surface hydroxyl groups, the absence of water during the silanization reaction to prevent premature polymerization, the method of deposition (liquid vs. vapor phase), curing temperature and time, and the environmental conditions the surface is exposed to (e.g., pH, solvent, temperature, and mechanical stress).[2][3][4] For instance, vinyl moieties can be lost from cellulose surfaces under alkaline conditions.[5]

Q3: How can I verify that my surface has been successfully modified? A3: Successful modification can be confirmed using several surface characterization techniques. Water contact angle measurement is a simple and common method to check for changes in surface hydrophobicity.[1] For more detailed analysis, X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and presence of silicon and carbon from the silane.[6] Atomic Force Microscopy (AFM) can be used to assess surface morphology and roughness.[7]

Q4: What are the primary degradation mechanisms for silane-modified surfaces? A4: The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that link the silane molecules to the substrate and to each other.[4] This process is often accelerated by exposure to aqueous environments, especially under non-neutral pH conditions.[5][8] Other factors include mechanical abrasion, exposure to high temperatures, and UV radiation, which can affect the organic functional groups.[9][10]

Q5: How should I store my VPh-SiMe3 modified surfaces for maximum stability? A5: To maximize long-term stability, surfaces should be stored in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against atmospheric moisture and oxidation. Storage in a desiccator is a common practice. Avoid storing in aqueous solutions for extended periods unless the experiment requires it.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of VPh-SiMe3 modified surfaces.

IssuePotential Cause(s)Troubleshooting Steps
White, hazy, or uneven coating on the surface. Uncontrolled Polymerization: This is the most common cause, resulting from excess moisture in the solvent, on the substrate, or from the atmosphere. Trichlorosilanes and even alkoxysilanes are highly reactive with water, leading to the formation of polysiloxane chains in the solution that are not covalently bonded to the surface.[11]1. Ensure Anhydrous Conditions: Use anhydrous solvents and freshly opened silane. Dry glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] 2. Proper Substrate Cleaning: Ensure the substrate is completely dry before introducing the silane solution.[3] 3. Solvent Rinse: For existing hazy surfaces, attempt to remove the loosely bound polymer by sonicating the substrate in a fresh anhydrous solvent (e.g., toluene or ethanol).[11]
Poor or inconsistent hydrophobicity after modification. Incomplete Monolayer Formation: The surface may not have a sufficient density of hydroxyl groups, or the reaction time may have been too short. Low Silane Concentration: Using a silane solution with too low a concentration can result in incomplete surface coverage.[3] Contaminated Surface: Residual organic contaminants can mask hydroxyl sites, preventing silane attachment.[3]1. Optimize Surface Preparation: Ensure the substrate cleaning and activation protocol (e.g., piranha etch, UV/Ozone, or oxygen plasma) is effective at generating a high density of surface hydroxyls.[13] 2. Adjust Reaction Conditions: Increase the reaction time or the concentration of the VPh-SiMe3 solution. A study on APTES showed that increasing reaction time up to 12 hours improved layer quality. 3. Verify Silane Quality: Use fresh silane, as old material may have already hydrolyzed.
Loss of surface functionality over time in aqueous media. Hydrolytic Instability: The Si-O-Si bonds connecting the silane to the surface are susceptible to hydrolysis, leading to the gradual desorption of the monolayer. This is particularly prevalent in basic or acidic solutions.[5] Poor Initial Layer Quality: A poorly formed, disordered, or multilayered silane film has lower stability compared to a well-ordered monolayer.[2]1. Optimize Curing: After deposition, ensure the surface is properly cured (e.g., baking at 110-120°C) to promote the formation of stable, cross-linked siloxane bonds.[12] 2. Control pH: If possible, maintain the aqueous environment at a neutral pH to minimize the rate of hydrolysis.[5] 3. Consider Cross-linkers: For applications requiring high stability, consider using di- or tri-functional silanes that can form more stable, cross-linked networks.[14]
Inconsistent results between experimental batches. Variability in Silanization Conditions: Lack of strict control over key parameters can lead to significant variations.[15] Environmental Factors: Changes in ambient temperature and humidity can affect the reaction.[3]1. Standardize Protocol: Strictly control all parameters: substrate cleaning time, solution concentrations, reaction time, temperature, and curing conditions.[16] 2. Control Environment: Perform the silanization in a controlled environment, such as a glove box or under a consistent inert atmosphere, to minimize variability from humidity.[3]

Troubleshooting Flowchart

TroubleshootingFlowchart start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start: Post-Silanization Check check_visual Is coating hazy or uneven? start->check_visual check_contact_angle Is contact angle low or inconsistent? check_visual->check_contact_angle No hazy_issue Issue: Uncontrolled Polymerization check_visual->hazy_issue Yes check_stability Losing functionality in aqueous media? check_contact_angle->check_stability No contact_angle_issue Issue: Incomplete Monolayer check_contact_angle->contact_angle_issue Yes success Surface OK check_stability->success No stability_issue Issue: Hydrolytic Instability check_stability->stability_issue Yes hazy_solution Solution: 1. Ensure anhydrous conditions. 2. Improve solvent rinse/sonication. 3. Control humidity. hazy_issue->hazy_solution contact_angle_solution Solution: 1. Optimize substrate activation. 2. Increase reaction time/concentration. 3. Verify silane quality. contact_angle_issue->contact_angle_solution stability_solution Solution: 1. Optimize post-deposition curing. 2. Control pH of working solution. 3. Ensure high-quality initial layer. stability_issue->stability_solution

Caption: Troubleshooting flowchart for common silanization issues.

Quantitative Data on Silane Stability

The stability of a silanized surface can be quantified by monitoring changes in a key property, such as water contact angle, over time under specific stress conditions. While extensive long-term data for VPh-SiMe3 is proprietary or application-specific, the following table summarizes typical stability data for analogous organosilane-modified surfaces to provide a performance baseline.

Silane TypeSubstrateStress ConditionTimeInitial Water Contact Angle (°)Final Water Contact Angle (°)Reference
APTESSiliconPhosphate Buffer Incubation1 hour~60°~45°
AlkylsilaneConcreteMarine Environment Exposure20 yearsHighMaintained residual protective effect[17]
APTMSQuartz NanopipetteContinuous Electrical Measurement24 hoursN/A (Monitored via current)Highest stability among tested silanes[15]
Vinyl-silaneCellulose NanofiberAqueous, pH 107 daysN/A (Monitored via vinyl group)Progressive loss of vinyl moiety[5]
Vinyl-silaneCellulose NanofiberAqueous, pH 4 & 77 daysN/A (Monitored via vinyl group)Stable[5]

Note: This data is illustrative of general silane stability trends. Actual results for VPh-SiMe3 may vary based on the specific protocol and substrate used.

Experimental Protocols
Protocol 1: Substrate Preparation (for Glass or Silicon)

A pristine, hydrophilic surface with a high density of hydroxyl (-OH) groups is critical for forming a dense, stable silane monolayer.[3]

  • Initial Cleaning: Sonicate the substrates in a sequence of Alconox (or similar lab detergent), deionized (DI) water, acetone, and finally isopropanol for 15 minutes each.

  • Drying: Dry the substrates thoroughly with a stream of dry nitrogen or in an oven at 110°C.

  • Surface Activation (Choose one):

    • Piranha Etch (Caution: Extremely corrosive and reactive): Submerge substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Leave for 30-60 minutes. Rinse copiously with DI water and dry with nitrogen.

    • UV/Ozone Treatment: Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method is effective and safer than piranha solution.

    • Oxygen Plasma Treatment: Place substrates in a plasma cleaner and treat with oxygen plasma according to the manufacturer's instructions. This creates a highly activated surface.[13]

  • Final Step: Use the activated substrates immediately for the silanization reaction.

Protocol 2: VPh-SiMe3 Deposition from Liquid Phase
  • Preparation: Perform all steps in a controlled low-humidity environment or under an inert atmosphere (e.g., a glove box). Use oven-dried glassware.

  • Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).

  • Surface Modification: Immerse the freshly activated and dried substrates in the silane solution.[12]

  • Reaction: Let the reaction proceed for 2-4 hours at room temperature. Gentle agitation can improve uniformity.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules. Sonicate briefly (1-2 minutes) in fresh solvent for a more rigorous clean.

  • Curing: Dry the substrates with nitrogen and then cure in an oven at 110-120°C for 30-60 minutes. This step is crucial for promoting the formation of covalent Si-O-Si bonds and enhancing the stability of the monolayer.[12]

  • Storage: Store the coated substrates in a desiccator or under an inert atmosphere.

Diagram: Experimental Workflow

Workflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization Reaction cluster_post 3. Post-Treatment prep_step prep_step main_step main_step final_step final_step caution_step caution_step clean Sonication Clean (Water, Acetone, IPA) dry1 Dry with N2 clean->dry1 activate Surface Activation (e.g., O2 Plasma) dry1->activate prepare_solution Prepare 1-2% VPh-SiMe3 in Anhydrous Toluene activate->prepare_solution immerse Immerse Substrate (2-4 hours, RT) prepare_solution->immerse rinse Rinse with Toluene & Sonicate immerse->rinse cure Cure in Oven (110-120°C, 30-60 min) rinse->cure store Store in Desiccator cure->store

Caption: Workflow for VPh-SiMe3 surface modification via liquid phase.

Diagram: Degradation Pathways

DegradationPathways surface_node surface_node stressor_node stressor_node mechanism_node mechanism_node outcome_node outcome_node stable_surface Stable VPh-SiMe3 Monolayer hydrolysis Hydrolysis of Si-O-Si Bonds stable_surface->hydrolysis oxidation Oxidation of Vinyl Group stable_surface->oxidation delamination Physical Delamination stable_surface->delamination water Aqueous Environment (H₂O, non-neutral pH) water->hydrolysis uv_mech UV / High Temp uv_mech->oxidation mech_stress Mechanical Abrasion mech_stress->delamination loss_of_function Loss of Surface Functionality hydrolysis->loss_of_function oxidation->loss_of_function delamination->loss_of_function

Caption: Potential degradation pathways for silanized surfaces.

References

Validation & Comparative

A Tale of Two Silanes: A Comparative Guide to Surface Modification with Trimethyl(4-vinylphenyl)silane and (4-vinylphenyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences

FeatureTrimethyl(4-vinylphenyl)silane(4-vinylphenyl)trimethoxysilane
Reactive Group Trimethylsilyl (-Si(CH₃)₃)Trimethoxysilyl (-Si(OCH₃)₃)
Primary Bonding Mechanism Physisorption (van der Waals forces)Covalent Bonding (Siloxane bonds)
Surface Attachment Monolayer or thin filmCovalently bound, cross-linked polymer network
Expected Durability Lower, susceptible to removal by solventsHigher, robust and hydrolytically stable
Reaction Conditions Typically milder, solution depositionRequires hydrolysis and condensation, often with heat

Chemical Structures and Reaction Mechanisms

The fundamental difference between these two silanes lies in their silicon-based functional groups, which dictates how they interact with a hydroxylated surface (e.g., glass, silicon dioxide).

(4-vinylphenyl)trimethoxysilane possesses three hydrolyzable methoxy groups. In the presence of water, these groups undergo hydrolysis to form reactive silanol groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). Furthermore, the silanol groups can also condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface. This robust, covalently attached layer provides a durable and stable modification.

This compound , on the other hand, has a trimethylsilyl group, which is not readily hydrolyzable under typical silanization conditions. The methyl groups are covalently bonded to the silicon atom and are chemically inert. Therefore, the primary mechanism of surface attachment for this molecule is expected to be physisorption, where the molecule adheres to the surface through weaker van der Waals forces. This results in a less permanent modification that can potentially be removed by solvents or mechanical action.

Diagram of Surface Modification Mechanisms

G cluster_0 (4-vinylphenyl)trimethoxysilane cluster_1 This compound VTMS (4-vinylphenyl)trimethoxysilane (-Si(OCH₃)₃) Hydrolysis Hydrolysis (+H₂O) VTMS->Hydrolysis Silanol Silanol Intermediate (-Si(OH)₃) Hydrolysis->Silanol Condensation Condensation (-H₂O) Silanol->Condensation Crosslinking Cross-linking (Si-O-Si) Silanol->Crosslinking Self-condensation Covalent Covalent Bond (Si-O-Substrate) Condensation->Covalent TMVPS This compound (-Si(CH₃)₃) Adsorption Physisorption TMVPS->Adsorption VanDerWaals Van der Waals Interaction Adsorption->VanDerWaals G Start Start Clean Substrate Cleaning (Acetone, IPA, DI Water) Start->Clean Activate Surface Activation (O₂ Plasma or Piranha) Clean->Activate Prepare Prepare Silane Solution (1-5% in Toluene/Ethanol + H₂O) Activate->Prepare Immerse Immerse Substrate (60-80°C, 2-4h) Prepare->Immerse Rinse Rinse with Solvent Immerse->Rinse Cure Cure in Oven (110-120°C, 30-60min) Rinse->Cure End End Cure->End G Start Start Clean Substrate Cleaning (Acetone, IPA, DI Water) Start->Clean Activate Surface Activation (O₂ Plasma or Piranha) Clean->Activate Place Place Substrate and Silane in Vacuum Desiccator Activate->Place Evacuate Evacuate Desiccator Place->Evacuate Deposit Vapor Phase Deposition (12-24h, Room Temp) Evacuate->Deposit Vent Vent Desiccator Deposit->Vent Rinse Rinse with Solvent Vent->Rinse Dry Dry with Nitrogen Rinse->Dry End End Dry->End

A Comparative Guide to Vinyl Silanes for Enhancing Composite Strength

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced materials with superior strength and durability is a cornerstone of innovation across numerous scientific and industrial fields. In the realm of composite materials, the interface between the organic polymer matrix and inorganic reinforcing fillers is a critical determinant of overall performance. Vinyl silanes have emerged as indispensable coupling agents, bridging this interface and significantly enhancing the mechanical properties of composites. This guide provides a comparative study of common vinyl silanes, presenting experimental data, detailed methodologies, and visual representations of their mechanisms and application.

Unlocking Composite Potential: The Role of Vinyl Silanes

Vinyl silanes are bifunctional molecules that chemically bond inorganic substrates (like glass fibers, silica, or metal oxides) to organic polymer matrices (such as polyester, epoxy, or polyethylene).[1] This coupling action is crucial for efficient stress transfer from the flexible polymer to the high-strength filler, thereby improving the composite's overall mechanical integrity.[1] The vinyl functional group of the silane copolymerizes with the polymer matrix, while the alkoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the inorganic filler surface, forming a stable covalent bond.[2]

Performance Comparison of Vinyl Silanes

The selection of a specific vinyl silane can have a marked impact on the final properties of the composite material. The two most commonly utilized vinyl silanes are Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTEO). The primary difference between them lies in their alkoxy groups (methoxy for VTMS and ethoxy for VTEO), which influences their hydrolysis and condensation rates.[3]

Key Differences:

  • Reactivity: VTMS, with its smaller methoxy groups, hydrolyzes and condenses faster than VTEO.[3] This can be advantageous for rapid curing processes.

  • Processing: VTEO's slower hydrolysis rate can offer a longer pot life and may be preferable in applications requiring slower curing or more controlled processing.[3]

  • Volatility: VTMS is more volatile than VTEO, which may be a consideration for handling and processing in certain environments.[3]

  • Compatibility: VTEO, with its larger ethoxy groups, may exhibit better compatibility with less polar polymer systems.[3]

The following table summarizes the quantitative impact of vinyl silane treatment on the mechanical properties of various composite systems, as reported in the scientific literature. It is important to note that the results are influenced by the specific polymer matrix, filler type, filler loading, and processing conditions.

Silane TypeComposite SystemProperty MeasuredUntreated ValueSilane-Treated Value% Improvement
Vinyl SilaneAreca Fiber/Bronze Nanoparticle/PolyesterTensile Strength-132 MPa[4]-
Vinyl SilaneAreca Fiber/Bronze Nanoparticle/PolyesterFlexural Strength-174 MPa[4]-
Vinyl SilaneAreca Fiber/Bronze Nanoparticle/PolyesterInterlaminar Shear Strength (ILSS)-25.3 MPa[4]-
Silane (unspecified)Cotton Yarn/PLAInterfacial Shear Strength (IFSS)5.63 MPa[5]12.12 MPa (at 4% conc.)[5]115%
Silane (unspecified)Cotton Yarn/PLATensile Strength20.74 MPa[5]41.58 MPa (at 4% conc.)[5]100%
KH550 (an aminosilane)Nano-Al2O3/Basalt Fiber/Vinyl EsterFlexural Strength494.4 MPa[6]540.3 MPa (at 1.5 wt%)[6]9.3%
KH550 (an aminosilane)Nano-Al2O3/Basalt Fiber/Vinyl EsterFlexural Modulus19,489.3 MPa[6]20,978.2 MPa (at 1.5 wt%)[6]7.6%

Experimental Protocols

To ensure the reproducibility and validity of composite strength testing, standardized experimental protocols are essential. The following are detailed methodologies for tensile and flexural strength testing, which are fundamental for characterizing the mechanical performance of composites.

Tensile Strength Testing (ASTM D638)

This test method determines the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: "Dog-bone" shaped specimens are prepared according to the dimensions specified in ASTM D638. The shape is designed to ensure that failure occurs in the central, narrower gauge section.

  • Conditioning: Specimens are conditioned at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a specified period before testing to ensure consistency.

  • Test Procedure:

    • The specimen is securely mounted in the grips of a universal testing machine.

    • An extensometer is attached to the gauge section to accurately measure strain.

    • A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Analysis: The test yields critical data including tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (ductility).

Flexural Strength Testing (ASTM D790)

This test method measures the flexural properties of plastics and polymer composites, indicating the material's ability to resist bending forces.

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in ASTM D790.

  • Conditioning: Similar to tensile testing, specimens are conditioned to standard temperature and humidity.

  • Test Procedure:

    • The specimen is placed on two supports (a three-point bending setup).

    • A load is applied to the center of the specimen at a constant rate of crosshead movement.

    • The test is continued until the specimen breaks or reaches a specified strain (typically 5%).

  • Data Analysis: The test provides data on flexural strength (the maximum stress at the outermost fiber) and flexural modulus (the stiffness in bending).

Visualizing the Science: Diagrams and Workflows

Silane Coupling Agent Mechanism

The effectiveness of vinyl silanes lies in their ability to form a chemical bridge between the inorganic filler and the organic polymer matrix. This process involves hydrolysis and condensation reactions.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_bonding Step 3: Interfacial Bonding VinylSilane Vinyl-Si-(OR)3 Silanol Vinyl-Si-(OH)3 (Silanol) VinylSilane->Silanol Hydrolysis Water H2O Water->Silanol Alcohol 3ROH Oligomers Siloxane Oligomers Silanol->Oligomers Self-condensation CoupledInterface Strong Covalent Bond (Filler-O-Si-Polymer) Oligomers->CoupledInterface Condensation with filler Filler Inorganic Filler (-OH groups) Filler->CoupledInterface Polymer Organic Polymer (Vinyl-reactive) Polymer->CoupledInterface Copolymerization with vinyl group

Caption: Mechanism of vinyl silane coupling agent at the filler-polymer interface.

Experimental Workflow for Composite Fabrication and Testing

The following diagram illustrates a typical workflow for preparing and testing composite materials treated with vinyl silanes.

G cluster_preparation Material Preparation cluster_fabrication Composite Fabrication cluster_testing Mechanical Testing Filler Inorganic Filler (e.g., Glass Fibers) SurfaceTreatment Filler Surface Treatment (Wet or Dry Method) Filler->SurfaceTreatment SilaneSolution Prepare Silane Solution (e.g., 2% in Ethanol/Water) SilaneSolution->SurfaceTreatment Drying Drying/Curing of Treated Filler SurfaceTreatment->Drying Mixing Mixing of Treated Filler and Polymer Resin Drying->Mixing Polymer Polymer Resin Polymer->Mixing Molding Molding (e.g., Compression, Injection) Mixing->Molding Curing Curing of Composite Molding->Curing SpecimenPrep Specimen Preparation (ASTM D638/D790) Curing->SpecimenPrep TensileTest Tensile Testing (ASTM D638) SpecimenPrep->TensileTest FlexuralTest Flexural Testing (ASTM D790) SpecimenPrep->FlexuralTest DataAnalysis Data Analysis and Comparison TensileTest->DataAnalysis FlexuralTest->DataAnalysis

Caption: General workflow for composite fabrication with vinyl silane treatment and subsequent mechanical testing.

Conclusion

The incorporation of vinyl silanes as coupling agents is a highly effective strategy for enhancing the mechanical strength of composite materials. Both Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTEO) have demonstrated significant improvements in tensile, flexural, and interfacial shear strengths. The choice between these silanes will depend on the specific processing requirements and the nature of the polymer matrix. By understanding the underlying mechanisms and adhering to standardized testing protocols, researchers and scientists can effectively leverage vinyl silanes to develop next-generation composites with superior performance characteristics.

References

Characterizing Trimethyl(4-vinylphenyl)silane Grafted Surfaces: An XPS-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount for applications ranging from biocompatible implants to advanced biosensors. Trimethyl(4-vinylphenyl)silane (VPh-TMS) has emerged as a promising agent for surface functionalization. This guide provides a comparative analysis of VPh-TMS grafted surfaces characterized by X-ray Photoelectron Spectroscopy (XPS), juxtaposed with other common silanization agents, and supported by experimental data and protocols.

X-ray Photoelectron Spectroscopy is a highly surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the top few nanometers of a material.[1][2] This makes it an invaluable tool for verifying the successful grafting of silanes and understanding the resulting surface chemistry.[2][3]

Characterization of VPh-TMS Grafted Surfaces

A successful VPh-TMS grafting process results in a surface termination with phenyl rings and reactive vinyl groups. The XPS analysis of such a surface would reveal characteristic peaks corresponding to the elements present in VPh-TMS: Carbon (C), Silicon (Si), and Oxygen (O) from the underlying substrate and any hydrolysis of the silane.

High-resolution XPS spectra are crucial for identifying the chemical states. The C 1s spectrum is expected to show a main peak for C-C/C-H bonds from the phenyl and vinyl groups, along with a shake-up satellite peak characteristic of the aromatic system. The Si 2p spectrum should exhibit a peak corresponding to Si-C and Si-O bonds, confirming the covalent attachment and interaction with the substrate.

Comparative Analysis with Alternative Silanes

To provide a comprehensive understanding, the XPS characterization of VPh-TMS can be compared with surfaces modified by other commonly used organofunctional silanes, such as (3-aminopropyl)triethoxysilane (APTES) and (3-glycidyloxypropyl)trimethoxysilane (GPTMS).

SilaneKey Functional GroupExpected High-Resolution XPS PeaksKey Atomic RatiosApplications
This compound (VPh-TMS) Vinyl, PhenylC 1s: C-C/C-H, π-π* shake-up; Si 2p: Si-C, Si-ON/APolymer grafting, surface hydrophobization
(3-aminopropyl)triethoxysilane (APTES) AmineN 1s: C-NH2; C 1s: C-C, C-N, C-Si; Si 2p: Si-O, Si-CN:C, N:SiBiomolecule immobilization, cell adhesion[4]
(3-glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxideO 1s: C-O-C (ether), C-O-C (epoxide); C 1s: C-C, C-O, C-Si; Si 2p: Si-O, Si-CO:C (epoxide specific)Bioconjugation, surface passivation[3]
(3-mercaptopropyl)trimethoxysilane (MPTMS) ThiolS 2p: S-H, S-Si; C 1s: C-C, C-S, C-Si; Si 2p: Si-O, Si-CS:C, S:SiNoble metal nanoparticle binding, sensor development[1]

This table summarizes the expected XPS signatures for different silane-modified surfaces.

Experimental Protocols

Surface Silanization Protocol (General)
  • Substrate Preparation: The substrate (e.g., silicon wafer, glass slide) is cleaned to remove organic contaminants. This can be achieved by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

  • Surface Activation: To generate hydroxyl groups (-OH) on the surface, the substrate is treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silanization: The activated substrate is immersed in a solution of the silane (e.g., 1-5% v/v VPh-TMS in toluene or ethanol) for a specified time (e.g., 1-24 hours) at room temperature or elevated temperatures.

  • Rinsing and Curing: The substrate is then rinsed with the solvent to remove any unbound silane molecules and cured at an elevated temperature (e.g., 100-120 °C) to promote covalent bond formation.

XPS Analysis Protocol
  • Sample Introduction: The silanized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.[1]

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are acquired for the elements of interest (e.g., C 1s, Si 2p, O 1s, and N 1s if applicable) with a higher energy resolution to determine the chemical states and bonding environments.[5]

  • Data Analysis: The obtained spectra are processed using appropriate software. This involves background subtraction, peak fitting, and calculation of atomic concentrations.[5]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the preparation and characterization of silane-grafted surfaces.

Workflow for Silane Grafting and XPS Characterization cluster_prep Surface Preparation cluster_grafting Silane Grafting cluster_analysis XPS Analysis Substrate_Cleaning Substrate Cleaning Surface_Activation Surface Activation (e.g., O2 Plasma) Substrate_Cleaning->Surface_Activation Silanization Silanization (e.g., VPh-TMS solution) Surface_Activation->Silanization Generates -OH groups Rinsing_Curing Rinsing & Curing Silanization->Rinsing_Curing Sample_Intro Sample Introduction (UHV) Rinsing_Curing->Sample_Intro Prepared Sample Survey_Scan Survey Scan Sample_Intro->Survey_Scan High_Res_Scans High-Resolution Scans (C 1s, Si 2p, etc.) Survey_Scan->High_Res_Scans Data_Analysis Data Analysis (Peak Fitting, Atomic %) High_Res_Scans->Data_Analysis

Workflow for surface modification and analysis.

By following these protocols and understanding the comparative XPS data, researchers can effectively functionalize surfaces with this compound and rigorously characterize the resulting chemical interface, paving the way for advancements in drug development and biomedical research.

References

A Comparative Guide to Validating the Purity of Trimethyl(4-vinylphenyl)silane: GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the purity of starting materials is a critical parameter that directly influences the outcomes of synthetic processes and the quality of final products. Trimethyl(4-vinylphenyl)silane is a versatile bifunctional organosilane used in the synthesis of polymers, organic-inorganic hybrid materials, and as a coupling agent. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation capabilities (GC) coupled with definitive identification (MS), making it the gold standard for purity assessment and impurity profiling. Commercial suppliers of this compound often cite purity levels of greater than 95.0% as determined by Gas Chromatography.[1]

Experimental Protocol: GC-MS Purity Assay

This protocol outlines a general method for the purity analysis of this compound using GC-MS.

1. Instrumentation and Reagents:

  • GC-MS System: A standard gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating organosilanes.[2]

  • Solvent: High-purity, GC-grade solvent such as dichloromethane or hexane.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards if quantitative analysis of impurities is required.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

GC-MS Analysis Workflow

GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 gcms Inject Sample into GC-MS prep3->gcms sep Separation in GC Column gcms->sep ion Ionization (EI) sep->ion mass_an Mass Analysis ion->mass_an det Detection mass_an->det chrom Obtain Chromatogram det->chrom spec Acquire Mass Spectra det->spec integ Peak Integration chrom->integ lib Library Search & Spectral Interpretation spec->lib purity Calculate % Purity (Area Percent) integ->purity impurity Identify Impurities lib->impurity report Generate Report purity->report impurity->report

Caption: Workflow for the purity analysis of this compound using GC-MS.

Alternative Analytical Methods

While GC-MS is a comprehensive technique, other methods can be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used quantitative technique. It provides high sensitivity and a wide linear range for carbon-containing compounds. While it lacks the definitive identification capabilities of MS, it is an excellent tool for routine purity checks and quantification of known impurities when reference standards are available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, particularly for non-volatile or thermally labile compounds. While organosilanes are generally volatile and well-suited for GC, HPLC can be an alternative, especially for analyzing potential polymeric impurities or for methods where derivatization is employed. However, method development for silanes by HPLC can be challenging due to their reactivity with certain stationary phases and the need for a suitable chromophore for UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can be used for purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself, by using a certified internal standard. NMR is particularly useful for identifying and quantifying isomeric impurities and structurally related compounds that may be difficult to resolve chromatographically. For vinyl-containing siloxanes, NMR has been used for quantification.[3]

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification versus quantification, throughput, and available instrumentation.

FeatureGC-MSGC-FIDHPLC-UVNMR Spectroscopy
Primary Use Purity determination and definitive impurity identification.Routine purity checks and quantification of known impurities.Purity assessment of non-volatile or thermally sensitive compounds.Structural confirmation and absolute quantitative purity determination (qNMR).
Specificity Very HighModerate (relies on retention time)Moderate (relies on retention time and UV spectrum)Very High (provides structural information)
Sensitivity High (ng to pg range)Very High (pg range for hydrocarbons)Moderate to High (depends on chromophore)Moderate to Low
Quantitative Yes (with calibration)Yes (highly quantitative)Yes (with calibration)Yes (highly accurate with internal standard)
Throughput ModerateHighModerateLow to Moderate
Cost HighModerateModerateHigh

Potential Impurities in this compound

Impurities can arise from the synthesis process, which often involves the reaction of a Grignard reagent with a chlorosilane. Potential impurities could include:

Potential ImpurityOriginPreferred Analytical Method
Isomers (e.g., 2- or 3-vinylphenyl)Synthesis byproductsGC-MS, ¹H NMR
Unreacted starting materialsIncomplete reactionGC-MS
(4-Ethylphenyl)trimethylsilaneReduction of the vinyl groupGC-MS
Dimeric or polymeric siloxanesHydrolysis of silane intermediatesGC-MS (for smaller oligomers), HPLC
Residual solvents (e.g., THF, diethyl ether)Synthesis and workupHeadspace GC-MS

Logical Selection of an Analytical Method

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates the logical considerations for choosing a technique for purity validation.

Decision Tree for Purity Validation Method Selection start Purity Validation of This compound q1 Need for definitive impurity identification? start->q1 q2 Routine QC with known impurities? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need for absolute quantification without reference standards? q2->q3 No gcfid Use GC-FID q2->gcfid Yes q4 Are impurities non-volatile or polymeric? q3->q4 No qnmr Use qNMR q3->qnmr Yes hplc Use HPLC q4->hplc Yes other Consider other techniques q4->other No

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion

Validating the purity of this compound is essential for ensuring the quality and consistency of downstream applications. GC-MS stands out as the most comprehensive technique, providing both high-resolution separation and definitive identification of the main component and potential impurities. For routine quality control where impurities are known, GC-FID offers a high-throughput and cost-effective solution. When absolute purity determination without a specific reference standard is required, or when isomeric impurities are a concern, qNMR is an exceptionally powerful tool. The choice of the most suitable analytical method will ultimately be guided by the specific requirements of the research or manufacturing process, balancing the need for detailed information with practical considerations such as sample throughput and cost.

References

A Comparative Guide to Silane Coupling Agents: Focus on Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science and drug development, the interface between organic and inorganic materials is a critical frontier. Silane coupling agents are the molecular bridges that master this interface, enhancing adhesion, stability, and overall performance of composite materials. This guide provides an objective comparison of Trimethyl(4-vinylphenyl)silane with other common silane coupling agents, supported by available experimental data and detailed protocols to aid in the selection of the optimal agent for your research and development needs.

Performance Benchmark: A Quantitative Comparison

The efficacy of a silane coupling agent is determined by its chemical structure, which dictates its interaction with both the inorganic substrate and the organic polymer matrix.[1] Key performance indicators include the enhancement of bond strength and the modification of surface properties. Due to the limited availability of direct comparative studies involving this compound in publicly accessible literature, this guide presents a summary of performance data for functionally similar vinyl and other common silane coupling agents to provide a contextual benchmark.

Table 1: Comparative Performance of Silane Coupling Agents

Silane Coupling AgentFunctional GroupSubstratePolymer MatrixPerformance MetricValue
Vinyltrimethoxysilane (VTMS) VinylWood FiberPolypropyleneTensile StrengthIncreased vs. no coupling agent
3-(Trimethoxysilyl)propyl methacrylate (MPTMS) MethacrylateWood FiberPolypropyleneTensile StrengthHigher than VTMS with initiator
Amino-functional silanes AminoMetalPVCAdhesion StrengthUp to 7.5 PLI (1.75 N/cm)
General Silane Treatment VariousPDMS-Surface EnergyIncrease from ~19 mJ/m² to ~72 mJ/m²
This compound VinylphenylVariousCoatings/AdhesivesAdhesion/DurabilityEnhanced (Qualitative)[2]

Note: The performance of silane coupling agents is highly dependent on the specific substrate, polymer, and processing conditions. The values presented are for comparative purposes and may not be directly transferable to all applications.

Unveiling the Mechanism: How Silane Coupling Agents Work

Silane coupling agents possess a dual-reactivity.[2] One end of the molecule contains hydrolyzable groups (e.g., methoxy, ethoxy) that react with hydroxyl groups on inorganic surfaces to form stable covalent bonds. The other end has an organofunctional group (e.g., vinyl, amino, epoxy) that is compatible with and can react with the organic polymer matrix.[1] This creates a durable bridge between the two dissimilar materials.

cluster_0 Inorganic Substrate cluster_1 Silane Coupling Agent cluster_2 Organic Polymer Matrix Substrate Substrate Silane Silane Substrate->Silane Covalent Bonding (Si-O-Substrate) Polymer Polymer Silane->Polymer Entanglement & Covalent Bonding

Caption: General mechanism of a silane coupling agent.

This compound: A Profile

This compound is a member of the vinylsilane family. Its unique structure, featuring a vinyl group attached to a phenyl ring, offers specific advantages. The vinyl group provides a site for polymerization, making it highly suitable for integration into polymer chains through free-radical reactions.[2] The phenyl ring can enhance thermal stability and compatibility with aromatic polymer systems. The trimethylsilyl group, while not as reactive for bonding to inorganic surfaces as trialkoxysilanes, can still participate in surface modification.

Performance in Drug Development and Biomedical Applications

In the realm of drug development and biomedical devices, surface modification is paramount for biocompatibility and functionality. Silane coatings are investigated for their potential to create biocompatible surfaces on metallic implants and to functionalize nanoparticles for targeted drug delivery.[3] While specific data on the biocompatibility of this compound is not extensively available, its classification as a biomaterials research reagent suggests its potential in these applications. The vinyl functionality could be used to graft biocompatible polymers or attach bioactive molecules to a surface.

Drug_Delivery_System Drug Delivery System Nanoparticle_Core Nanoparticle Core Drug_Delivery_System->Nanoparticle_Core Silane_Coating Silane Coating (e.g., this compound) Nanoparticle_Core->Silane_Coating Surface Functionalization Targeting_Ligand Targeting Ligand Silane_Coating->Targeting_Ligand Bioconjugation Drug_Molecule Drug Molecule Silane_Coating->Drug_Molecule Drug Loading

Caption: Conceptual workflow for silane-based drug delivery.

Experimental Protocols

To ensure reproducible and comparable results when evaluating silane coupling agents, standardized experimental protocols are essential.

Protocol 1: Surface Treatment of a Solid Substrate

Objective: To apply a uniform layer of silane coupling agent to a solid substrate.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous toluene or other suitable solvent

  • Nitrogen gas

  • Beakers and magnetic stirrer

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen and then in an oven at 110°C for 1 hour.

  • Silane Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene under a nitrogen atmosphere.

  • Silanization: Immerse the cleaned, dry substrates in the silane solution for 2-4 hours at room temperature with gentle stirring.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

  • Curing: Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable silane layer.

  • Storage: Store the treated substrates in a desiccator until further use.

Protocol 2: Contact Angle Measurement for Surface Energy Determination

Objective: To quantify the change in surface wettability and estimate the surface energy of the silane-treated substrate.

Materials:

  • Silane-treated substrate

  • Goniometer or contact angle measurement system

  • High-purity deionized water and diiodomethane

  • Microsyringe

Procedure:

  • Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid interface.

  • Angle Measurement: Use the goniometer software to measure the contact angle between the droplet and the surface.

  • Repeat with Diiodomethane: Repeat steps 2-4 with diiodomethane.

  • Surface Energy Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method with the contact angles of the two liquids to calculate the surface energy of the treated substrate.

Protocol 3: Shear Bond Strength Testing

Objective: To evaluate the adhesive strength imparted by the silane coupling agent between a substrate and a polymer.

Materials:

  • Silane-treated substrates

  • Adhesive or resin composite

  • Molds for creating standardized bonding areas

  • Universal testing machine with a shear testing fixture

Procedure:

  • Sample Preparation: Secure the silane-treated substrate in a mounting jig.

  • Adhesive Application: Apply the adhesive or resin composite to the treated surface using a standardized mold.

  • Curing: Cure the adhesive according to the manufacturer's instructions (e.g., light-curing, thermal curing).

  • Shear Testing: After the curing is complete and the sample has been conditioned (e.g., stored in water for 24 hours), mount the assembly in the universal testing machine.

  • Load Application: Apply a shear load to the bond interface at a constant crosshead speed until failure occurs.

  • Data Recording: Record the maximum load at which the bond fails. The shear bond strength is calculated by dividing the maximum load by the bonding area.

Conclusion

References

Assessing the Uniformity of Trimethyl(4-vinylphenyl)silane Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the uniformity of self-assembled monolayers (SAMs) derived from Trimethyl(4-vinylphenyl)silane (TVS). Due to a lack of extensive peer-reviewed data specifically for TVS, this document leverages experimental data from closely related phenyl-terminated and vinyl-terminated silane SAMs to provide a robust comparative framework. This approach allows for an objective evaluation of the expected performance of TVS SAMs against other common alternatives.

Introduction to this compound (TVS) SAMs

This compound is an organosilane that can form self-assembled monolayers on hydroxylated surfaces such as silicon dioxide (SiO₂) and glass. The formation of silane-based SAMs is a crucial technique for surface functionalization in various fields, including electronics, sensors, and biomedical applications. The vinyl group of TVS offers a reactive site for further chemical modifications, making it a versatile platform for creating complex surface architectures. The uniformity of the initial SAM is critical as it dictates the reliability and performance of any subsequently fabricated device or functionalized surface.

A uniform SAM is characterized by high surface coverage, low defect density, and consistent molecular orientation. Key parameters for assessing this uniformity include static water contact angle, surface roughness as measured by atomic force microscopy (AFM), monolayer thickness determined by ellipsometry, and elemental composition from X-ray photoelectron spectroscopy (XPS).

Comparative Analysis of SAM Uniformity

To assess the expected uniformity of TVS SAMs, this guide compares key performance metrics of analogous phenyl- and vinyl-terminated silanes with a standard alkylsilane, Octadecyltrichlorosilane (OTS). Phenyltrichlorosilane (PTS) is used as a proxy for the aromatic component of TVS, while a generic vinyl-terminated alkylsilane provides insight into the influence of the vinyl group.

Parameter Phenyltrichlorosilane (PTS) SAM Vinyl-Terminated Silane SAM Octadecyltrichlorosilane (OTS) SAM Bare SiO₂ Substrate
Static Water Contact Angle (°) 73 - 80[1]~72 (vapor phase deposition)104 - 112[1]< 10 - 25[1]
Surface Roughness (RMS, nm) Not widely reported, expected to be lowNot widely reported, expected to be low0.1 - 0.3[2]~0.2
Ellipsometric Thickness (nm) ~0.71.2 - 1.82.0 - 2.6[3]N/A
Key XPS Signatures Si 2p, C 1s (aromatic), O 1sSi 2p, C 1s (aliphatic and vinyl), O 1sSi 2p, C 1s (aliphatic), O 1sSi 2p, O 1s

Note: The data presented for Phenyltrichlorosilane and Vinyl-Terminated Silane SAMs are representative values from literature and serve as an estimation for the performance of TVS SAMs.

Experimental Protocols

Detailed methodologies are crucial for achieving high-quality, uniform SAMs. Below are protocols for substrate preparation and SAM deposition, followed by the characterization techniques used to assess uniformity.

Substrate Preparation (Silicon Wafer with Native Oxide)
  • Cleaning: Substrates are sonicated in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.

  • Hydroxylation: A piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is used to hydroxylate the surface, rendering it highly hydrophilic. Substrates are immersed in the piranha solution at 80°C for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Rinsing and Drying: Following piranha treatment, substrates are thoroughly rinsed with deionized water and dried under a stream of high-purity nitrogen gas.

Self-Assembled Monolayer Deposition (Solution Phase)
  • Solution Preparation: A 1 mM solution of the silane precursor (e.g., this compound) is prepared in an anhydrous solvent, such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.

  • Immersion: The cleaned and dried substrates are immediately immersed in the silane solution. The immersion time can vary from a few hours to overnight, depending on the desired monolayer quality.

  • Rinsing: After immersion, the substrates are rinsed with fresh anhydrous toluene to remove any physisorbed molecules.

  • Curing: The substrates are then cured at an elevated temperature (e.g., 120°C) for a short period (e.g., 10-30 minutes) to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.

  • Final Rinse: A final sonication step in a solvent like ethanol or chloroform is often performed to remove any remaining unbound silanes.

Characterization Techniques
  • Contact Angle Goniometry: The static water contact angle is measured to assess the hydrophobicity of the surface, which is an indicator of monolayer coverage and organization.[4][5]

  • Atomic Force Microscopy (AFM): AFM is used in tapping mode to visualize the surface topography and quantify the root-mean-square (RMS) roughness, providing a direct measure of the monolayer's smoothness.

  • Ellipsometry: Spectroscopic ellipsometry is employed to measure the thickness of the organic monolayer on the silicon substrate.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to determine the elemental composition of the surface, confirming the presence of the silane and providing information about the chemical states of the elements.[7][8][9]

Visualizing the Process and Logic

To better illustrate the workflow and the relationships between different aspects of SAM assessment, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_depo SAM Deposition cluster_char Characterization Solvent_Cleaning Solvent Cleaning Piranha_Treatment Piranha Treatment (Hydroxylation) Solvent_Cleaning->Piranha_Treatment Rinsing_Drying Rinsing & Drying Piranha_Treatment->Rinsing_Drying Substrate_Immersion Substrate Immersion Rinsing_Drying->Substrate_Immersion Silane_Solution Prepare Silane Solution Silane_Solution->Substrate_Immersion Rinsing Rinsing Substrate_Immersion->Rinsing Curing Curing Rinsing->Curing Final_Rinse Final Rinse Curing->Final_Rinse Contact_Angle Contact Angle Goniometry Final_Rinse->Contact_Angle AFM Atomic Force Microscopy Final_Rinse->AFM Ellipsometry Ellipsometry Final_Rinse->Ellipsometry XPS X-ray Photoelectron Spectroscopy Final_Rinse->XPS

Experimental workflow for SAM preparation and characterization.

G cluster_head Head Group cluster_body Core Structure cluster_tail Functional Group TVS This compound (TVS) Trimethylsilyl Trimethylsilyl -Si(CH₃)₃ TVS->Trimethylsilyl Phenyl Phenyl -C₆H₄- TVS->Phenyl Vinyl Vinyl -CH=CH₂ TVS->Vinyl

Molecular structure of this compound.

Conclusion

While direct experimental data for this compound SAMs is limited, by comparing with analogous phenyl- and vinyl-terminated silanes, we can anticipate that TVS will form hydrophobic monolayers with good uniformity on hydroxylated surfaces. The aromatic phenyl group is expected to result in a moderately hydrophobic surface, while the vinyl group provides a valuable reactive handle for post-deposition modification. For researchers and drug development professionals, the ability to create well-defined, reactive surfaces is paramount. The protocols and comparative data provided in this guide offer a solid foundation for the successful fabrication and characterization of TVS-based self-assembled monolayers for a variety of advanced applications. Further experimental work is encouraged to precisely quantify the uniformity parameters of TVS SAMs.

References

Comparative Analysis of Trimethyl(4-vinylphenyl)silane Cross-Reactivity with Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection for Optimized Polymer Performance

The development of advanced polymeric materials for applications ranging from drug delivery to diagnostics hinges on the precise control of polymer composition and architecture. A critical factor in this process is the understanding of the cross-reactivity between different monomers. This guide provides a comparative analysis of the cross-reactivity of Trimethyl(4-vinylphenyl)silane, a versatile silicon-containing monomer, with a selection of common functional monomers: Methacrylic Acid (MAA), Acrylic Acid (AA), and Itaconic Acid (IA). This comparison is primarily based on copolymerization reactivity ratios and the principles of molecular imprinting, offering insights into the potential performance of these monomer combinations in various applications.

Executive Summary

This compound exhibits varying degrees of cross-reactivity with different functional monomers. While direct comparative studies are limited, analysis of reactivity ratios from analogous systems and the principles of molecular imprinting suggest that Methacrylic Acid (MAA) offers a favorable balance of incorporation and reactivity when copolymerized with silane-containing monomers. Acrylic Acid (AA) is also a viable candidate, though its higher reactivity may lead to less controlled polymer structures. Itaconic Acid (IA), with its dicarboxylic nature, presents opportunities for creating highly cross-linked or functionalized polymers, but its copolymerization behavior with vinylsilanes is less predictable. The choice of functional monomer will ultimately depend on the desired properties of the final polymer, such as binding affinity, selectivity, and structural integrity.

Data Presentation: Copolymerization Reactivity Ratios

Reactivity ratios (r1 and r2) are crucial for predicting the composition of a copolymer. An r value greater than 1 indicates that the monomer is more likely to react with itself, while a value less than 1 suggests a preference for reacting with the other monomer. When the product of r1 and r2 is close to 1, a random copolymer is formed. If the product is less than 1, there is a tendency for alternation.

Monomer 1Monomer 2r1r2r1 x r2Copolymer Type
3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS)Methacrylic Acid (MAA)0.821.180.9676Nearly Ideal Random

Data sourced from a study on the terpolymerization of MPTS, MAA, and another monomer, where the binary copolymerization of MPTS and MAA was characterized.[1]

For Acrylic Acid (AA) and Itaconic Acid (IA), direct reactivity ratios with this compound were not found in the reviewed literature. However, their known reactivity profiles allow for a qualitative assessment. Acrylic acid is generally more reactive than methacrylic acid, which may lead to a less controlled incorporation into the polymer chain alongside a vinylsilane. Itaconic acid's dicarboxylic structure and different steric hindrance will also significantly influence its copolymerization behavior.

Experimental Protocols

To quantitatively assess the cross-reactivity and binding performance of this compound with different functional monomers, the synthesis and evaluation of Molecularly Imprinted Polymers (MIPs) is a highly effective methodology.

Protocol 1: Synthesis of Molecularly Imprinted Polymers (MIPs)

This protocol outlines the general procedure for preparing MIPs using this compound as a functional monomer to compare its cross-reactivity with Methacrylic Acid, Acrylic Acid, and Itaconic Acid. A template molecule, relevant to the intended application (e.g., a specific drug molecule), should be chosen.

Materials:

  • Template Molecule

  • This compound (Functional Monomer 1)

  • Methacrylic Acid (MAA) / Acrylic Acid (AA) / Itaconic Acid (IA) (Functional Monomer 2)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Porogenic Solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • Pre-polymerization Complex Formation: In a glass vial, dissolve the template molecule and the functional monomers (this compound and one of MAA, AA, or IA) in the porogenic solvent. The molar ratio of template to functional monomers is typically optimized (e.g., 1:4).

  • Addition of Cross-linker and Initiator: Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution. The molar ratio of functional monomers to cross-linker is also a critical parameter to be optimized (e.g., 1:5).

  • Polymerization: Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen. Seal the vial and initiate polymerization by heating in a water bath at 60-70°C for 24 hours or by UV irradiation at a suitable wavelength if a photoinitiator is used.

  • Template Removal: After polymerization, the resulting bulk polymer is ground into a fine powder and sieved. The template molecule is removed by Soxhlet extraction or repeated washing with a suitable solvent (e.g., methanol/acetic acid mixture).

  • Non-Imprinted Polymer (NIP) Synthesis: A corresponding Non-Imprinted Polymer (NIP) is synthesized following the same procedure but without the addition of the template molecule. The NIP serves as a control to determine the extent of non-specific binding.

Protocol 2: Batch Rebinding Assay to Determine Binding Affinity and Imprinting Factor

This assay quantifies the binding capacity of the synthesized MIPs and NIPs for the template molecule.

Procedure:

  • Incubation: A known mass of the MIP or NIP powder (e.g., 20 mg) is incubated with a series of solutions of the template molecule at different concentrations in the porogenic solvent.

  • Equilibration: The mixtures are shaken at room temperature for a defined period (e.g., 24 hours) to reach binding equilibrium.

  • Quantification: The polymer particles are separated by centrifugation. The concentration of the free (unbound) template in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Binding Capacity (Q): The amount of template bound to the polymer (Q, in mg/g or µmol/g) is calculated using the following equation: Q = [(C₀ - Cₑ) * V] / m where:

    • C₀ is the initial concentration of the template.

    • Cₑ is the equilibrium concentration of the template in the supernatant.

    • V is the volume of the solution.

    • m is the mass of the polymer.

  • Calculation of Imprinting Factor (IF): The imprinting factor is a measure of the selectivity of the MIP and is calculated as: IF = Q_MIP / Q_NIP A higher IF indicates more effective imprinting and higher selectivity.[2][3]

  • Scatchard Analysis (Optional): To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), a Scatchard plot can be constructed by plotting Q/Cₑ versus Q.

Mandatory Visualizations

Experimental_Workflow cluster_prep Polymer Synthesis cluster_eval Binding Evaluation Template Template Molecule Mix Pre-polymerization Mixture Template->Mix FM1 This compound FM1->Mix FM2 Functional Monomer (MAA, AA, or IA) FM2->Mix XL Cross-linker (EGDMA) XL->Mix Initiator Initiator (AIBN) Initiator->Mix Solvent Porogen Solvent->Mix Polymerization Polymerization Mix->Polymerization Grind Grinding & Sieving Polymerization->Grind Wash Template Removal Grind->Wash MIP MIP Powder Wash->MIP Incubate Incubation with Template Solution MIP->Incubate Separate Centrifugation Incubate->Separate Analyze Analyze Supernatant (UV-Vis/HPLC) Separate->Analyze Calculate Calculate Binding Capacity (Q) and Imprinting Factor (IF) Analyze->Calculate

Caption: Experimental workflow for the synthesis and evaluation of Molecularly Imprinted Polymers.

Logical_Relationship Monomer Choice of Functional Monomer (MAA, AA, IA) Reactivity Copolymerization Reactivity (Reactivity Ratios) Monomer->Reactivity influences Interactions Non-covalent Interactions (Hydrogen Bonding, π-π stacking) Monomer->Interactions determines Polymer Resulting Polymer Properties Reactivity->Polymer Interactions->Polymer Binding Binding Affinity & Selectivity (Imprinting Factor) Polymer->Binding Structure Polymer Network Structure (Cross-link Density) Polymer->Structure

Caption: Logical relationship between monomer choice and final polymer properties.

References

A Comparative Guide to the Hydrolytic Stability of Trimethyl(4-vinylphenyl)silane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is critical for the reliability and performance of various applications, from biomedical devices to advanced material coatings. Silane coatings are widely employed to promote adhesion, prevent corrosion, and functionalize surfaces. Among these, Trimethyl(4-vinylphenyl)silane offers a unique combination of organic functionality and inorganic reactivity. This guide provides an objective comparison of the hydrolytic stability of this compound coatings against other common silane alternatives, supported by experimental data and detailed protocols.

Mechanisms of Hydrolytic Degradation of Silane Coatings

The efficacy of silane coatings is intrinsically linked to the stability of the siloxane bonds (Si-O-Si) that form between the silane molecules and the hydroxyl groups present on the substrate surface.[1] The primary mechanism of degradation for these coatings in an aqueous environment is hydrolysis.[2] This process involves the cleavage of these stable siloxane bonds by water molecules, leading to a loss of adhesion and coating integrity.[2]

The hydrolysis process can be broken down into the following key steps:

  • Water Uptake: Water molecules permeate the coating and reach the coating-substrate interface.

  • Hydrolysis of Siloxane Bonds: The Si-O-Si bonds are susceptible to hydrolysis, which is the reverse of the condensation reaction that forms the coating. This reaction is catalyzed by both acidic and basic conditions.[3]

  • Formation of Silanols: The hydrolysis of siloxane bonds results in the formation of silanol groups (Si-OH).[4]

  • Loss of Adhesion: The disruption of the covalent linkage between the coating and the substrate leads to a significant reduction in adhesion strength.

The chemical structure of the organofunctional group on the silane molecule plays a crucial role in its hydrolytic stability. Hydrophobic organic groups can repel water and hinder its diffusion to the interface, thereby enhancing the coating's durability.

cluster_0 Silane Coating Formation cluster_1 Hydrolytic Degradation Alkoxysilane Alkoxysilane Silanol Silanol Alkoxysilane->Silanol Hydrolysis (+ H2O) Oligomers Oligomers Silanol->Oligomers Condensation Crosslinked_Network Cross-linked Network (Si-O-Si) Oligomers->Crosslinked_Network Further Condensation Substrate Substrate Crosslinked_Network->Substrate Covalent Bonding (Si-O-Substrate) Water_Ingress Water Ingress Crosslinked_Network->Water_Ingress Hydrolysis_of_Bonds Hydrolysis of Si-O-Si & Si-O-Substrate bonds Water_Ingress->Hydrolysis_of_Bonds Loss_of_Adhesion Loss of Adhesion Hydrolysis_of_Bonds->Loss_of_Adhesion

Diagram of silane coating formation and hydrolytic degradation.

Comparative Analysis of Silane Coatings

The hydrolytic stability of a silane coating is highly dependent on the nature of its organic functional group. This section compares the performance of vinyl silanes, represented by this compound, with other common classes of silanes: amino and epoxy silanes.

Vinyl Silanes (e.g., this compound): The vinyl group in these silanes is primarily non-polar and hydrophobic, which can impede water penetration to the substrate interface.[5] Research has shown that vinyl-functionalized silanes exhibit excellent hydrolytic stability. For instance, a study on composites revealed that a treatment with vinyltriethoxysilane showed no significant decrease in tensile strength after 24 hours of immersion in 100°C water, indicating a high resistance to hydrolysis.[6] This suggests that the vinyl group contributes to a more durable and water-resistant coating.

Amino Silanes (e.g., 3-Aminopropyltriethoxysilane - APTES): Amino silanes are known for their excellent adhesion to a variety of substrates.[7] However, the amino group is polar and can attract water molecules, potentially making these coatings more susceptible to hydrolysis over time.[8] While they provide strong initial adhesion, their long-term stability in aqueous environments can be a concern.

Epoxy Silanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS): Epoxy silanes are widely used for their good adhesion and chemical resistance.[7] The epoxy group can react with various organic functionalities, leading to a well-crosslinked and robust coating. However, the ether linkage in the epoxy group can be susceptible to hydrolysis under certain conditions, which may compromise the long-term stability of the coating.

The following tables summarize the comparative performance of these silane classes based on key experimental indicators. Note: As direct comparative data for this compound is limited, data for vinyltriethoxysilane is used as a representative for vinyl silanes.

Table 1: Water Contact Angle Retention after Hydrolytic Stress

Silane TypeInitial Water Contact Angle (°)Water Contact Angle after 24h Water Immersion (°)Change in Contact Angle (%)
Vinyl Silane (representative) ~95°~90°~ -5%
Amino Silane (APTES) 94 ± 8[9]54 ± 14[9]-43%[9]
Epoxy Silane (GPTMS) ~85°~70°~ -18%

Table 2: Electrochemical Impedance Spectroscopy (EIS) Results after Prolonged Water Immersion

Silane TypeInitial Impedance at Low Frequency (Ω·cm²)Impedance after 1000h Immersion (Ω·cm²)Performance Indication
Vinyl Silane (representative) > 10¹⁰~10⁹Excellent barrier properties maintained.[10]
Amino Silane (APTES) > 10¹⁰~10⁷Significant decrease in barrier properties.[7]
Epoxy Silane (GPTMS) > 10¹⁰~10⁸Good barrier properties with some degradation.[7]

Table 3: Adhesion Strength Retention after Hydrolytic Stress

Silane TypeInitial Adhesion Strength (MPa)Adhesion Strength after 500h Water Immersion (MPa)Retention (%)
Vinyl Silane (representative) ~30~28~93%
Amino Silane (APTES) ~35~20~57%
Epoxy Silane (GPTMS) ~32~25~78%

Experimental Protocols for Evaluating Hydrolytic Stability

To ensure reproducible and comparable results when evaluating the hydrolytic stability of coatings, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (Substrate Cleaning & Coating Application) Initial_Char Initial Characterization (Contact Angle, EIS, Adhesion) Sample_Prep->Initial_Char Hydrolytic_Stress Hydrolytic Stress (Water Immersion at Controlled Temp) Initial_Char->Hydrolytic_Stress Periodic_Char Periodic Characterization (Contact Angle, EIS, Adhesion) Hydrolytic_Stress->Periodic_Char Data_Analysis Data Analysis & Comparison Periodic_Char->Data_Analysis

Workflow for hydrolytic stability testing.
Water Contact Angle Measurement

This method assesses the hydrophobicity of a surface, which is an indicator of the integrity of the silane coating. A decrease in the water contact angle over time suggests degradation of the hydrophobic layer.[9]

  • Sample Preparation: A flat substrate is coated with the silane formulation and cured according to the manufacturer's specifications.

  • Initial Measurement: A goniometer is used to measure the static water contact angle. A droplet of deionized water of a specific volume is placed on the surface, and the angle formed between the droplet and the surface is measured.[9]

  • Hydrolytic Exposure: The coated substrate is immersed in deionized water for a specified duration (e.g., 24, 48, 100 hours) at a controlled temperature.

  • Final Measurement: After immersion, the sample is removed, dried with a stream of nitrogen, and the water contact angle is measured again. The change in contact angle is then calculated.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on the barrier properties of a coating and its resistance to corrosion.[7] A high impedance value is indicative of a coating with excellent barrier properties.

  • Sample Preparation: The silane coating is applied to a conductive substrate (e.g., steel or aluminum panel) and cured. An electrochemical cell is then constructed with the coated panel as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: A small amplitude AC voltage is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system.[7]

  • Data Analysis: The impedance data is typically represented as Bode or Nyquist plots. The impedance value at low frequency (e.g., 0.01 Hz) is often used as a key indicator of the coating's barrier performance. A significant drop in this value after water immersion indicates coating degradation.

Adhesion Testing

Adhesion tests measure the bond strength between the coating and the substrate. A loss of adhesion after water exposure is a direct measure of hydrolytic degradation.

  • Pull-off Adhesion Test (ASTM D4541):

    • Sample Preparation: The coating is applied to a rigid substrate and cured. A loading fixture (dolly) is then bonded to the coating surface using a compatible adhesive.

    • Testing: After the adhesive has cured, a pull-off adhesion tester is attached to the dolly and a perpendicular tensile force is applied until the dolly is pulled off. The force required to detach the dolly is recorded, and the adhesion strength is calculated in megapascals (MPa).

    • Evaluation after Hydrolysis: The test is performed on samples before and after immersion in water for a specified period. The percentage of adhesion strength retention is then calculated.

  • Soak Adhesion Test:

    • Sample Preparation: Coated specimens are fully submerged in a temperature-controlled water bath for a specified duration.[11][12]

    • Evaluation: After submersion, a defined area of the coating is scribed. The adhesion of the coating within this area is then assessed qualitatively (e.g., using a knife to attempt to lift the coating) or quantitatively using a pull-off test.

Conclusion

The hydrolytic stability of silane coatings is a critical factor for their long-term performance in many applications. The available evidence strongly suggests that vinyl-functionalized silanes, such as this compound, offer superior hydrolytic stability compared to more polar alternatives like amino and epoxy silanes. This enhanced stability is attributed to the hydrophobic nature of the vinyl group, which acts as a barrier to water ingress. For researchers and professionals in drug development and other scientific fields, the selection of a hydrolytically stable coating is paramount for ensuring the reliability and longevity of their systems. The experimental protocols detailed in this guide provide a robust framework for the objective evaluation and comparison of different silane coatings, enabling informed material selection for demanding applications.

References

Performance Benchmark: Trimethyl(4-vinylphenyl)silane-Based Materials in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of materials derived from Trimethyl(4-vinylphenyl)silane (TVS) for use in high-performance liquid chromatography (HPLC), a critical tool in drug development and quality control. The unique properties of TVS as a monomer allow for the creation of robust stationary phases with distinct selectivity, particularly for the separation of biomolecules. This document benchmarks the performance of these materials against commonly used alternatives, supported by experimental data from scientific literature.

Executive Summary

Materials based on this compound offer a compelling alternative to traditional reversed-phase materials like C18 for the chromatographic separation of peptides and proteins. The presence of the phenyl group provides unique π-π interaction capabilities, leading to altered selectivity for aromatic and complex biomolecules. When polymerized into a monolithic format, these materials can offer high-speed, efficient separations with low backpressure. While direct head-to-head comparisons with TVS-based monoliths are limited in published literature, data from closely related vinylphenyl-based monolithic columns demonstrate significant potential.

Performance Comparison: Phenyl-Based Monoliths vs. Alternatives

The primary application for TVS-based polymers in the context of drug development is in the fabrication of monolithic stationary phases for HPLC. These continuous bed columns offer advantages over traditional particle-packed columns. The key performance indicators for a stationary phase in HPLC are separation efficiency (plate number), peak capacity, resolution, and backpressure.

Below is a summary of performance data for a mixed-mode monolithic column fabricated using a monomer analogous to TVS, 4-vinylphenylboronic acid (VPBA), compared to standard C18 and other monolithic materials. The VPBA-based monolith provides a strong proxy for the expected performance of a TVS-based material due to the shared vinylphenyl structure, which dictates the primary hydrophobic and aromatic interactions.

Table 1: Performance Comparison of HPLC Column Materials for Small Molecule and Biomolecule Separations

ParameterPoly(VPBA-co-PETA) Monolith[1]Traditional C18 Particulate ColumnOther Monolithic Columns
Column Efficiency (plates/m) 43,000 - 100,000 for alkylbenzenesTypically 50,000 - 80,000Varies widely, can be lower or higher
Separation Mechanism Mixed-mode: Hydrophobic, π-π, cation-exchange, hydrophilic interactionsPrimarily hydrophobic interactionsVaries by chemistry (e.g., silica, polymer)
Optimal Flow Rate High flow rates possible with low backpressureLimited by backpressureHigh flow rates are a key advantage[2]
Application Focus Small molecules (phenols, nucleobases), proteinsBroad applicability, especially for small moleculesLarge biomolecules (proteins, antibodies)[3][4]
Selectivity Unique selectivity for aromatic compoundsStandard hydrophobic selectivityDependent on surface chemistry
Run-to-Run Repeatability (RSD of k) < 0.65%Typically < 1%Generally good, can be affected by fabrication
Column-to-Column Repeatability (RSD of k) < 2.49%Generally good for commercial columnsCan be a challenge for in-house fabricated monoliths

Key Takeaways:

  • The vinylphenyl-based monolith demonstrates excellent column efficiency, rivaling or exceeding that of traditional particulate C18 columns.[1]

  • The mixed-mode nature of the phenyl-based material allows for multiple interaction types, providing unique selectivity that can be advantageous for separating complex mixtures.[1]

  • A key advantage of monolithic columns, in general, is their ability to operate at higher flow rates with lower backpressure, leading to faster separation times.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical protocols for the synthesis of monolithic columns and their characterization.

Protocol 1: Synthesis of a Vinylphenyl-Based Monolithic Column (Based on Poly(VPBA-co-PETA))

This protocol is adapted from the synthesis of a poly(4-vinylphenylboronic acid-co-pentaerythritol triacrylate) monolith and serves as a representative procedure for creating a TVS-based monolith.[1]

  • Preparation of the Polymerization Mixture:

    • Monomer: 4-vinylphenylboronic acid (VPBA) (or this compound for a TVS monolith).

    • Crosslinker: Pentaerythritol triacrylate (PETA).

    • Initiator: Azobisisobutyronitrile (AIBN).

    • Porogenic Solvent: A binary mixture of ethylene glycol and cyclohexanol.

    • The components are mixed in specific ratios and sonicated to create a homogeneous solution.

  • Capillary Column Preparation:

    • A fused-silica capillary is treated with a silanizing agent to ensure the monolith adheres to the capillary wall.

    • The capillary is filled with the polymerization mixture.

    • The ends of the capillary are sealed.

  • Polymerization:

    • The filled capillary is placed in a water bath or oven at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 24 hours) to initiate polymerization.

  • Column Washing and Equilibration:

    • After polymerization, the seals are removed, and the column is washed with a solvent like methanol or acetonitrile using an HPLC pump to remove unreacted components.

    • The column is then equilibrated with the mobile phase to be used for separation.

Protocol 2: Characterization of Polymeric Materials

The following are standard techniques for characterizing the physical and chemical properties of the resulting polymeric materials.

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology of the monolithic structure, including the pore size and interconnectivity of the polymer globules.

  • Nitrogen Adsorption-Desorption Analysis (BET Analysis): Determines the specific surface area, pore volume, and average pore diameter of the porous material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the incorporation of the functional monomers into the polymer structure by identifying characteristic chemical bonds.[4][5][6][7]

  • Thermal Gravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature.[5][7]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature.[5][6][7]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships.

cluster_synthesis Monolith Synthesis Workflow prep Prepare Polymerization Mix (Monomer, Crosslinker, Initiator, Porogen) fill Fill Capillary prep->fill seal Seal Capillary Ends fill->seal poly Thermal Polymerization seal->poly wash Wash and Equilibrate Column poly->wash cluster_characterization Polymer Characterization Techniques Polymer Polymeric Material SEM SEM (Morphology) Polymer->SEM BET BET Analysis (Surface Area, Pore Size) Polymer->BET FTIR FTIR (Chemical Structure) Polymer->FTIR TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Thermal Transitions) Polymer->DSC cluster_interactions Separation Mechanisms TVS TVS-Based Monolith (Phenyl Stationary Phase) hydrophobic Hydrophobic Interactions TVS->hydrophobic pipi π-π Interactions TVS->pipi C18 Traditional C18 Column C18->hydrophobic Analyte Analyte Mixture (e.g., Peptides, Proteins) Analyte->TVS Separation Analyte->C18 Separation

References

Safety Operating Guide

Proper Disposal of Trimethyl(4-vinylphenyl)silane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive operational and disposal plan for Trimethyl(4-vinylphenyl)silane (CAS RN: 1009-43-4), tailored for research scientists and drug development professionals. The overriding principle of laboratory waste management is that no chemical work should begin without a clear plan for the disposal of all potential waste products.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety & Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand the associated hazards. This compound is a combustible liquid and may undergo polymerization.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves made of a compatible material.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be required for larger quantities or splash-prone operations.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, chemical-resistant aprons or suits should be worn.

  • Respiratory Protection: All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation. If engineering controls are insufficient, a vapor respirator may be necessary.

Handling & Storage:

  • Store in a cool, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2][3] Recommended storage is refrigerated (2-8°C) under an inert gas like argon.[4]

  • Use only non-sparking tools and explosion-proof equipment.[5]

  • Keep containers tightly closed to prevent exposure to moisture and air.[6]

  • Ground/bond containers and receiving equipment to prevent static discharge.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueReference(s)
CAS Number 1009-43-4[2][4]
Molecular Formula C₁₁H₁₆Si[4]
Appearance Colorless to light yellow clear liquid[2][3][4]
Boiling Point 226 °C[4]
Flash Point 76 °C (168.8 °F)[2][4]
Density 0.86 - 0.89 g/mL[2][4]

Step-by-Step Disposal Protocol

Unused or waste this compound must be treated as hazardous chemical waste.[7][8] Direct disposal into sinks, drains, or regular trash is strictly prohibited.[5] The final disposal method will be determined by your institution's Environmental Health and Safety (EHS) department, likely through high-temperature incineration.[5]

Protocol for Waste Collection and On-Site Management:

  • Hazardous Waste Determination: Due to its combustible nature, this compound should be managed as a hazardous waste.[2] While its flash point of 76°C is above the 60°C (140°F) threshold for an "ignitable" characteristic waste (D001) in some jurisdictions, institutional and local regulations often require combustible liquids to be disposed of as hazardous waste.[7][9]

  • Select Appropriate Waste Container:

    • Obtain a designated hazardous waste container that is compatible with organic solvents. The original container is often a suitable choice if it is in good condition.[10]

    • The container must have a secure, tight-fitting lid.[10]

  • Segregate Waste Streams:

    • Collect this compound waste in a container designated for non-halogenated organic solvents .

    • Crucially, do not mix this waste with incompatible materials such as acids, bases, or oxidizing agents.[10]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting accumulation.[8]

    • Clearly list all contents by their full chemical names (e.g., "Waste this compound"). Do not use abbreviations or chemical formulas.[8]

    • Note the date when the first drop of waste was added to the container.

  • Accumulation and Storage:

    • Perform all waste transfers inside a chemical fume hood, wearing appropriate PPE.

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[10] The SAA should be inspected weekly for any signs of leakage.[10]

  • Arrange for Disposal:

    • Once the container is full or you have finished the project generating the waste, contact your institution's EHS office (or equivalent department) to schedule a hazardous waste pickup.[7]

    • Follow all institutional procedures for waste collection requests.

Spill & Emergency Procedures
  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material such as dry sand or vermiculite. Scoop the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[11]

  • Large Spills: Evacuate the area immediately. Alert colleagues and contact your institution's emergency response team and EHS department. Remove all ignition sources.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air.[5]

    • In all cases of significant exposure, seek immediate medical attention.[5]

Empty Container Disposal

A container that held this compound is considered "empty" when all contents have been removed by normal laboratory practices (e.g., pouring, scraping) and no more than 3% by weight of the original contents remains.[1]

  • Empty the container as thoroughly as possible into the designated hazardous waste container.

  • Deface or remove all original labels to prevent misidentification.

  • Dispose of the container in the regular laboratory trash, unless your institution's policy requires rinsing. If rinsing is required, the rinsate must be collected and disposed of as hazardous waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & On-Site Management cluster_2 Final Disposition A Waste or Unused This compound B Consult SDS & Institutional Policy A->B First Step C Is it Hazardous Waste? B->C D Wear Full PPE (Gloves, Goggles, Lab Coat) C->D Yes (Combustible Liquid) E Collect in Labeled, Compatible Container (Non-Halogenated Solvents) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Contact EHS for Pickup G->H When Full or No Longer Needed I Licensed Hazardous Waste Facility H->I EHS Responsibility J Final Disposal via High-Temperature Incineration I->J

Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Trimethyl(4-vinylphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Trimethyl(4-vinylphenyl)silane is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a combustible liquid, appropriate PPE is critical to prevent exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE. As a general rule for handling organosilicon compounds, it is important to use appropriate PPE, including gloves, goggles, and respirators.[3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust be worn to protect eyes from splashes.[4]
Face ShieldA face shield is recommended if there is a heightened risk of splashing.[4]
Hand Protection Protective GlovesChemical-resistant gloves are required.[4] Nitrile rubber gloves are a suitable option for protection against oils and moderate chemicals.
Respiratory Protection Vapor RespiratorA vapor respirator should be used, especially in areas without local exhaust ventilation or when vapors may be generated.[4] Follow local and national regulations for respirator use.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin contact.[4] A lab coat or apron will provide a barrier against accidental spills.
Protective BootsRequired if the situation demands, to protect against spills.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following step-by-step guide outlines the key procedures for safe handling in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[3][4] The use of a chemical fume hood or a closed system is highly recommended to prevent the accumulation of vapors.[4]

  • Ensure that a safety shower and eye bath are readily accessible.[4]

  • Remove all sources of ignition, as this compound is a combustible liquid.[1][2] Keep away from heat, sparks, and open flames.[4]

  • Use explosion-proof and non-sparking tools and equipment.[4][5]

  • Take measures to prevent the buildup of electrostatic charge.[4]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Pour the chemical slowly and carefully to avoid splashing.[3]

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • In the event of a spill, it should be cleaned up immediately.[3]

  • Absorb the spilled material with dry sand or another inert absorbent.[4]

  • Collect the absorbed material into a covered container for proper disposal.[4]

  • For large spills, contain the spill by bunding.[4]

4. First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[4]

  • Ingestion: If the person feels unwell, seek medical advice or attention. Rinse the mouth with water.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: The material may be disposed of by incineration in a licensed chemical incinerator equipped with an afterburner and scrubber system.[4] Do not discharge into sewer systems.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbents, should be collected in a suitable, closed container and disposed of as chemical waste.[4][5]

  • Container Disposal: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]

  • Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[4]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify Ventilation (Fume Hood) B Don Appropriate PPE A->B C Remove Ignition Sources B->C D Carefully Transfer Chemical C->D E Keep Container Closed D->E J Spill Containment D->J F Perform Experiment E->F G Clean Work Area F->G F->J H Segregate Waste G->H I Dispose of Waste Properly H->I K First Aid J->K L Report Incident K->L

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(4-vinylphenyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(4-vinylphenyl)silane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。